molecular formula C4H2BrFN2 B1268855 5-Bromo-2-fluoropyrimidine CAS No. 62802-38-4

5-Bromo-2-fluoropyrimidine

Número de catálogo: B1268855
Número CAS: 62802-38-4
Peso molecular: 176.97 g/mol
Clave InChI: CTWZYPZCDJKBRS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Bromo-2-fluoropyrimidine is a useful research compound. Its molecular formula is C4H2BrFN2 and its molecular weight is 176.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-bromo-2-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrFN2/c5-3-1-7-4(6)8-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWZYPZCDJKBRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344956
Record name 5-Bromo-2-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62802-38-4
Record name 5-Bromo-2-fluoropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62802-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-fluoropyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Bromo-2-fluoropyrimidine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Bromo-2-fluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, a key building block in medicinal chemistry and materials science.

Core Chemical Properties

This compound is a halogenated pyrimidine (B1678525) derivative.[1] Its core physicochemical properties are summarized below.

PropertyValueSource
Molecular Formula C₄H₂BrFN₂[2][3]
Molecular Weight 176.97 g/mol [2]
CAS Number 62802-38-4[1][2]
Appearance White to light yellow powder/crystal[4]
Melting Point 90-93 °C[4][5]
Boiling Point 270.8 ± 32.0 °C (Predicted)[4]
Density 1.838 ± 0.06 g/cm³ (Predicted)[4]
Solubility Soluble in Methanol[4]
InChI InChI=1S/C4H2BrFN2/c5-3-1-7-4(6)8-2-3/h1-2H[2][4]
SMILES Fc1ncc(cn1)Br

Reactivity and Applications

This compound is a versatile reagent utilized in the synthesis of complex organic molecules.[1][6] Its reactivity is characterized by the distinct functionalities of its substituents at the C2 and C5 positions, as well as the reactivity of the pyrimidine ring itself.

The molecule's structure, with bromide and fluoride (B91410) at the para-position, makes it suitable for synthesizing linear macromolecules through stepwise processes.[1] The different reactive sites allow for selective and sequential reactions:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C2 position is readily displaced by nucleophiles.

  • Palladium-Catalyzed Cross-Coupling: The bromine atom at the C5 position is an ideal handle for various Pd-catalyzed reactions, such as Suzuki and Stille couplings, to form new carbon-carbon bonds.[1]

  • Vicarious Nucleophilic Substitution (VNS): The electron-deficient pyrimidine ring allows for acid-catalyzed VNS reactions at the C4 and C6 positions.[1]

This trifunctional reactivity makes this compound a valuable building block. It often serves as an "electron-pulling" moiety in the design of push-pull molecules for materials science.[1] Furthermore, it is a crucial intermediate in pharmaceutical development; for instance, it is used in the synthesis of reldesemtiv , a fast skeletal muscle troponin activator developed for diseases that cause diminished muscle function.[1]

Caption: Reactivity sites of this compound.

Experimental Protocols

Synthesis of this compound

A patented method describes a high-yield synthesis route starting from 2-hydroxypyrimidine (B189755) salt.[7] The process involves three main stages: preparation of 2-hydroxypyrimidine, subsequent bromination, and a final fluorination step.

Step 1: Preparation of 2-Hydroxypyrimidine

  • Dissolve 23g of 2-hydroxypyrimidine salt in 100mL of deionized water.

  • Cool the solution in an ice-water bath to below 0°C.

  • Adjust the pH to 6 by the dropwise addition of a saturated aqueous sodium bicarbonate solution, maintaining the temperature below 0°C.

  • Continue stirring for an additional 20 minutes at < 0°C.

  • Perform a liquid-liquid extraction three times using 100mL of dichloromethane (B109758) for each extraction.

  • Combine the organic phases and wash them three times with 25mL of saturated brine.

  • Add 0.5g of activated carbon to the organic phase and dry it over anhydrous sodium sulfate.

  • Filter the solution and wash the filter cake three times with 10mL of dichloromethane.

  • Evaporate the solvent from the filtrate to yield 2-hydroxypyrimidine as a white solid.[7]

Step 2: Bromination to 2-Hydroxy-5-bromopyrimidine

  • The 2-hydroxypyrimidine obtained from the previous step is reacted with bromine.

  • The reaction temperature is maintained below 5°C.

  • The resulting product, 2-hydroxy-5-bromopyrimidine, is purified by recrystallization from methanol.[7]

Step 3: Fluorination to this compound

  • Cool the 2-hydroxy-5-bromopyrimidine to room temperature.

  • Mix it with a suitable fluorinating agent.

  • Adjust the reaction mixture's pH using an aqueous sodium hydroxide (B78521) solution.

  • Isolate the solid product by suction filtration.

  • Wash the solid with water and dry it.

  • Further purification by column chromatography yields the final product, this compound, as a white solid with a reported yield of over 91%.[7]

G node_start 2-Hydroxypyrimidine Salt node_step1 1. pH adjustment (NaHCO₃) 2. Extraction (DCM) 3. Drying (Na₂SO₄) node_start->node_step1 node_intermediate1 2-Hydroxypyrimidine node_step1->node_intermediate1 node_step2 Bromination (Br₂) < 5°C node_intermediate1->node_step2 node_intermediate2 2-Hydroxy-5-bromopyrimidine node_step2->node_intermediate2 node_step3 1. Fluorination 2. pH adjustment (NaOH) 3. Filtration & Drying node_intermediate2->node_step3 node_purification Column Chromatography node_step3->node_purification node_end This compound node_purification->node_end

Caption: Synthesis workflow for this compound.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2][4][8] It may also cause respiratory irritation.[2][4][8]

Precautionary Measures:

  • Handling: Use only outdoors or in a well-ventilated area.[9][10] Avoid breathing dust, fume, gas, mist, vapors, or spray.[9][10] Do not eat, drink, or smoke when using this product and wash hands thoroughly after handling.[9][10]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[8][9] Tightly fitting safety goggles are recommended.[9]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[9] The product should be stored locked up in a dry place at room temperature.[4][9]

First Aid:

  • If Swallowed: Rinse mouth and get medical help.[8][9]

  • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help.[8][9]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and get immediate medical attention.[8][9]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.[9]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2-fluoropyrimidine

Abstract

This compound is a key heterocyclic building block utilized in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of both an electron-withdrawing fluorine atom and a versatile bromine atom, make it a valuable intermediate for the synthesis of complex molecular architectures. The bromine and fluorine substituents offer orthogonal reactivity, enabling selective functionalization through various cross-coupling and nucleophilic substitution reactions. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, presenting quantitative data, experimental protocols, and workflow visualizations to support its application in research and development.

Introduction

Pyrimidine (B1678525) and its derivatives are fundamental scaffolds in numerous biologically active compounds, including nucleic acids and a wide array of pharmaceuticals.[1][2] The introduction of halogen atoms to the pyrimidine ring significantly modulates its physicochemical properties and biological activity. This compound (CAS No. 62802-38-4) has emerged as a particularly useful intermediate.[3] The fluorine atom at the 2-position enhances metabolic stability and can act as a hydrogen bond acceptor, while the bromine at the 5-position is amenable to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki and Sonogashira couplings.[4]

This compound is a crucial component in the synthesis of advanced pharmaceutical ingredients (APIs), including the fast skeletal muscle troponin activator, reldesemtiv, which is investigated for diseases causing diminished muscle function.[4] Its structure allows for the creation of linear macromolecules and push-pull molecules, where it serves as an electron-pulling moiety.[4]

Synthesis of this compound

The most common synthetic route to this compound begins with 2-hydroxypyrimidine (B189755). The overall process involves three main steps: 1) bromination of the pyrimidine ring, 2) chlorination of the hydroxyl group, and 3) subsequent fluorination. A high-yield method has been detailed, achieving an overall yield of over 91%.[5]

Synthetic Workflow

The logical flow of the synthesis from the starting material to the final product is illustrated below.

SynthesisWorkflow A 2-Hydroxypyrimidine B 2-Hydroxy-5-bromopyrimidine A->B  Bromine (Br2)  < 5°C C 5-Bromo-2-chloropyrimidine B->C  POCl3, Triethylamine (B128534)  Reflux, 8h D This compound C->D  Fluorinating Agent  NaOH (aq) to pH 7

Caption: Multi-step synthesis of this compound.

Experimental Protocols

The following protocols are based on a patented synthetic method.[5]

Step 1: Synthesis of 2-Hydroxy-5-bromopyrimidine

  • Dissolution: In a suitable reaction vessel, dissolve 35g of 2-hydroxypyrimidine in 250mL of deionized water.

  • Cooling: Cool the solution to below 5°C using an ice-water bath.

  • Bromination: Slowly add 40g of bromine (Br₂) to the cooled solution while maintaining the temperature.

  • Reaction: Allow the mixture to warm to room temperature and continue stirring for 45 minutes.

  • Work-up: Filter the resulting precipitate via suction filtration and wash with water until the filtrate is neutral.

  • Purification: Dry the solid using anhydrous magnesium sulfate. The crude product is then purified by column chromatography on neutral alumina, followed by recrystallization from 85% ethanol (B145695) to yield 2-hydroxy-5-bromopyrimidine as a white solid.

Step 2: Synthesis of 5-Bromo-2-chloropyrimidine

  • Reaction Setup: To a reaction flask, add 8g of 2-hydroxy-5-bromopyrimidine and 70mL of phosphorus oxychloride (POCl₃).

  • Addition of Base: Slowly add 3.2g of triethylamine to the mixture.

  • Chlorination: Heat the mixture to reflux and maintain this temperature for 8 hours.

  • Solvent Removal: After the reaction, recover excess POCl₃ via distillation.

  • Work-up: Cool the residue to room temperature and add 30mL of dichloromethane. Pour this mixture into crushed ice.

Step 3: Synthesis of this compound

  • Fluorination: Cool the mixture from the previous step to -8°C. Add 30g of a 50% mass fraction fluorinating agent (e.g., a suitable fluoride (B91410) salt solution) and maintain the temperature for 4-5 hours.

  • Neutralization: Adjust the pH of the solution to 7 using a 10% aqueous sodium hydroxide (B78521) solution.

  • Isolation: Filter the resulting solid, wash with water, and dry.

  • Purification: The crude product is purified via silica (B1680970) gel column chromatography to afford the final product, this compound, as a white solid. The reported yield for this final step is over 91%.[5]

Characterization Data

The identity and purity of synthesized this compound are confirmed through various analytical techniques.

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided in the table below.

PropertyValueReference
CAS Number 62802-38-4[3][6][7]
Molecular Formula C₄H₂BrFN₂[6][7]
Molecular Weight 176.97 g/mol [6][7]
IUPAC Name This compound[6]
Appearance White to pale cream crystalline powder[8]
Melting Point 88.0 - 94.0 °C[8]
Spectroscopic Data

Spectroscopic analysis is essential for structural elucidation and confirmation.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹⁹F NMR: The ¹⁹F NMR spectrum provides a clear signal for the fluorine atom attached to the pyrimidine ring. In a CCl₄ solvent, using C₆F₆ as a standard, a characteristic shift is observed that confirms the C-F bond.[9] The coupling with adjacent protons on the pyrimidine ring can provide further structural information.

3.2.2. Mass Spectrometry (MS)

  • GC-MS: Gas Chromatography-Mass Spectrometry confirms the molecular weight of the compound. The mass spectrum shows a characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes), leading to two major molecular ion peaks at m/z 176 and 178.[6] This pattern is a definitive indicator of a monobrominated compound.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups and bonds within the molecule. While a specific spectrum for this compound is not publicly detailed, the expected characteristic absorption bands based on its structure are listed below.

Wavenumber (cm⁻¹)BondVibration Type
~3100-3000C-H (aromatic)Stretching
~1600-1450C=C, C=NRing Stretching
~1250-1150C-FStretching
~1200-1000C-HIn-plane bending
~700-500C-BrStretching

Applications in Drug Discovery

This compound is a versatile substrate in drug discovery due to its dual functionalities.[4] The distinct reactivity of the C-F and C-Br bonds allows for sequential, selective reactions.

Reaction Pathways

The primary reaction types exploited in drug synthesis are:

  • Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient pyrimidine ring, further activated by the fluorine atom, makes the C-F bond susceptible to substitution by nucleophiles (e.g., amines, thiols).

  • Palladium-Catalyzed Cross-Coupling: The C-Br bond is an excellent handle for Pd-catalyzed reactions like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of various aryl, alkyl, alkynyl, and amino groups.

This differential reactivity is illustrated in the diagram below.

Reactions A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B  Nu-H  (e.g., R-NH2) C Pd-Catalyzed Cross-Coupling A->C  Pd Catalyst  (e.g., Suzuki) P1 Product (F replaced) B->P1 P2 Product (Br replaced) C->P2

Caption: Key reaction pathways for this compound.

This strategic functionalization is central to building the complex molecules required for modern therapeutics, such as kinase inhibitors and other targeted agents.[1][4]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated fume hood, are mandatory. Store the compound in a tightly sealed container in a dry, cool place.[3]

Conclusion

This compound is a high-value chemical intermediate with significant applications in pharmaceutical and chemical research. The synthetic protocols outlined in this guide offer a reliable pathway to its production, while the comprehensive characterization data provide the necessary benchmarks for quality control. Its versatile reactivity ensures its continued importance as a building block for the discovery and development of novel chemical entities.

References

The Synthetic Heart of Innovation: A Technical Guide to 5-Bromo-2-fluoropyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-fluoropyrimidine is a key heterocyclic building block in modern medicinal chemistry. Its unique electronic properties and strategically positioned reactive sites—a bromine atom amenable to palladium-catalyzed cross-coupling reactions and a fluorine atom susceptible to nucleophilic aromatic substitution—make it a versatile scaffold for the synthesis of complex molecular architectures. This technical guide delves into the chemical reactivity of this compound, providing insights into its application in the synthesis of targeted therapeutics. While its direct biological "mechanism of action" is that of a synthetic intermediate, its true significance lies in the biological activities of the molecules it helps create. This document will explore its role in the synthesis of prominent drug candidates, including the fast skeletal muscle troponin activator, reldesemtiv (B610437), and a class of Bcr-Abl tyrosine kinase inhibitors.

Chemical Reactivity and Synthetic Applications

The utility of this compound in organic synthesis stems from the differential reactivity of its carbon-bromine and carbon-fluorine bonds. The electron-withdrawing nature of the pyrimidine (B1678525) ring and the fluorine atom makes the C2 position highly susceptible to nucleophilic attack, while the C5-bromine bond is an excellent handle for transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the C2 position is readily displaced by a variety of nucleophiles, such as amines, alcohols, and thiols. This reaction is a cornerstone in the synthesis of numerous pharmaceutical intermediates.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position serves as a versatile anchor point for the introduction of aryl, heteroaryl, and alkyl groups via well-established palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Application in the Synthesis of Reldesemtiv

Reldesemtiv is a fast skeletal muscle troponin activator (FSTA) that has been investigated for the treatment of diseases associated with muscle weakness and fatigue.[1][2] The synthesis of reldesemtiv utilizes this compound as a key starting material.

Generalized Experimental Workflow: Synthesis of Reldesemtiv Precursor

The synthesis of a key precursor to reldesemtiv involves a nucleophilic aromatic substitution reaction where an amine displaces the fluorine atom of this compound. While a detailed, step-by-step protocol with specific quantitative data for the synthesis of reldesemtiv is not publicly available, a generalized workflow is presented below based on common laboratory practices for similar SNAr reactions.

Disclaimer: The following is a generalized experimental workflow and should be adapted and optimized for specific laboratory conditions and scales.

Objective: To synthesize a 2-amino-5-bromopyrimidine (B17363) derivative via nucleophilic aromatic substitution.

Materials:

  • This compound

  • Amine nucleophile (e.g., a primary or secondary amine)

  • Aprotic polar solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO))

  • Base (e.g., Diisopropylethylamine (DIPEA), Potassium carbonate (K₂CO₃))

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in the chosen aprotic polar solvent.

  • Addition of Reagents: Add the amine nucleophile (1.0-1.2 eq.) and the base (2.0-3.0 eq.) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 100 °C. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired 2-amino-5-bromopyrimidine derivative.

experimental_workflow_snar start Start dissolve Dissolve this compound in aprotic solvent start->dissolve add_reagents Add amine nucleophile and base dissolve->add_reagents react Heat and stir (Monitor by TLC/LC-MS) add_reagents->react workup Aqueous work-up and extraction react->workup purify Column chromatography workup->purify end End Product purify->end

Generalized workflow for Nucleophilic Aromatic Substitution.

Mechanism of Action of Reldesemtiv

Reldesemtiv acts by binding to the fast skeletal troponin complex in muscle fibers. This binding sensitizes the complex to calcium, leading to an increased and prolonged muscle contraction in response to nerve signals.[3][4]

reldesemtiv_moa cluster_troponin Troponin Complex Reldesemtiv Reldesemtiv TroponinC Troponin C Reldesemtiv->TroponinC Binds TroponinI Troponin I TroponinC->TroponinI Conformational change Tropomyosin Tropomyosin TroponinI->Tropomyosin Moves TroponinT Troponin T Actin Actin Tropomyosin->Actin Exposes myosin binding sites Contraction Muscle Contraction Actin->Contraction Leads to Ca2 Ca²⁺ Ca2->TroponinC Binds

Mechanism of action of Reldesemtiv on the troponin complex.

Application in the Synthesis of Bcr-Abl Kinase Inhibitors

The Philadelphia chromosome, a genetic abnormality found in many cases of chronic myeloid leukemia (CML), results in the formation of the Bcr-Abl fusion protein.[5] This protein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation. Bromo-pyrimidine derivatives have been synthesized as potent inhibitors of the Bcr-Abl kinase.[6][7] While many of these syntheses start from the more reactive 5-bromo-2,4-dichloropyrimidine, the principles are applicable to this compound.

Generalized Experimental Workflow: Suzuki-Miyaura Coupling

The synthesis of Bcr-Abl inhibitors often involves a Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the C5 position of the pyrimidine ring.

Disclaimer: The following is a generalized experimental workflow and should be adapted and optimized for specific laboratory conditions and scales.

Objective: To synthesize a 5-aryl-2-substituted-pyrimidine via Suzuki-Miyaura coupling.

Materials:

  • 5-Bromo-2-substituted-pyrimidine (e.g., a derivative of this compound)

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a Schlenk flask, add the 5-Bromo-2-substituted-pyrimidine (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), the palladium catalyst (0.02-0.10 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system to the flask.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers, dry over a drying agent, and concentrate. Purify the crude product by column chromatography or recrystallization.

experimental_workflow_suzuki start Start mix Mix 5-Bromo-pyrimidine derivative, boronic acid, Pd catalyst, and base start->mix inert Establish inert atmosphere mix->inert add_solvent Add degassed solvent inert->add_solvent react Heat and stir (Monitor by TLC/LC-MS) add_solvent->react workup Aqueous work-up and extraction react->workup purify Purification workup->purify end End Product purify->end

Generalized workflow for Suzuki-Miyaura Coupling.

Bcr-Abl Kinase Signaling Pathway and Inhibition

The Bcr-Abl fusion protein activates several downstream signaling pathways, including the JAK-STAT, RAS-MAPK, and PI3K-AKT pathways, leading to increased cell proliferation and survival.[8][9][10] Bcr-Abl inhibitors, synthesized from pyrimidine scaffolds, act by blocking the ATP binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting these pro-cancerous signaling cascades.

bcr_abl_pathway cluster_pathways Downstream Signaling Pathways BcrAbl Bcr-Abl (Constitutively Active Kinase) GRB2 GRB2/SOS BcrAbl->GRB2 JAK JAK BcrAbl->JAK PI3K PI3K BcrAbl->PI3K Inhibitor Bromo-pyrimidine Inhibitor Inhibitor->BcrAbl Inhibits RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Bcr-Abl signaling pathway and its inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data for representative compounds synthesized using pyrimidine scaffolds, highlighting their biological activity.

Table 1: In Vitro Cytotoxicity of Bromo-pyrimidine Analogues against K562 (CML) Cell Line [7]

Compound IDIC₅₀ (µM)
6g0.012
7d0.015
9c0.011
10e0.010
Dasatinib0.008

Table 2: Bcr-Abl Tyrosine Kinase Inhibitory Activity [7]

Compound ID% Inhibition at 10 µM
6g95.4
7d94.8
9c96.2
10e97.1
Dasatinib98.5

Conclusion

This compound is a valuable and versatile building block in the synthesis of biologically active molecules. Its well-defined reactivity allows for the strategic and efficient construction of complex scaffolds, as exemplified by its role in the synthesis of reldesemtiv and various kinase inhibitors. While not a therapeutic agent itself, its "mechanism of action" is to enable the creation of innovative drugs that target specific biological pathways. A thorough understanding of its chemical properties and synthetic applications is therefore crucial for researchers and scientists in the field of drug discovery and development. The continued exploration of this and similar heterocyclic intermediates will undoubtedly lead to the discovery of novel therapeutics for a wide range of diseases.

References

The Discovery of 5-Bromo-2-fluoropyrimidine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in oncology. Its ability to mimic endogenous purines and pyrimidines allows for effective interaction with a wide range of biological targets. Among the vast landscape of pyrimidine analogs, 5-bromo-2-fluoropyrimidine has emerged as a versatile and highly valuable building block for the development of novel therapeutics. The strategic placement of the bromo and fluoro substituents offers unique opportunities for synthetic diversification and modulation of physicochemical and pharmacological properties. This technical guide provides an in-depth overview of the discovery of this compound derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action, with a particular emphasis on their potential as kinase inhibitors in cancer therapy.

Core Synthetic Strategies

The synthetic utility of this compound lies in the differential reactivity of its two halogen atoms. The fluorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the C5 position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This orthogonality allows for a stepwise and controlled introduction of various substituents, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

A general and efficient method for the preparation of 5-bromo-2-substituted pyrimidine compounds involves the one-step reaction of 2-bromomalonaldehyde (B19672) with amidine compounds.[1] This approach offers operational simplicity, safety, and cost-effectiveness, making it suitable for large-scale synthesis in the pharmaceutical industry.[1]

General Experimental Workflow for Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds and is extensively used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmacologically active molecules. The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura coupling of a 5-bromopyrimidine (B23866) derivative with an arylboronic acid.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine 5-bromopyrimidine derivative, arylboronic acid, palladium catalyst, and base in a reaction vessel. B Add anhydrous solvent. A->B C Purge with inert gas (e.g., Argon). B->C D Heat the reaction mixture to the desired temperature (e.g., 80-120 °C). C->D E Stir for the required time (e.g., 2-24 h). D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool the reaction mixture. F->G H Perform aqueous work-up to remove inorganic salts and catalyst residues. G->H I Purify the crude product by column chromatography or recrystallization. H->I J Characterize the final product (NMR, MS, etc.). I->J

A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated significant potential across various therapeutic areas, with a particular focus on oncology. Their mechanism of action often involves the inhibition of protein kinases, which are critical regulators of cellular signaling pathways that are frequently dysregulated in cancer.

As PI3K Inhibitors

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a key regulator of cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a common event in many human cancers, making it an attractive target for therapeutic intervention. A series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives, synthesized from a 5-bromopyrimidine precursor, have shown potent inhibitory activity against PI3Kα and PI3Kδ isoforms.

The following diagram illustrates the canonical PI3K/AKT/mTOR signaling pathway and the point of intervention by these pyrimidine-based inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates TSC2 TSC2 AKT->TSC2 inhibits mTORC2 mTORC2 mTORC2->AKT activates Rheb Rheb TSC2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 CellGrowth Cell Growth and Proliferation S6K->CellGrowth _4EBP1->CellGrowth inhibits translation Inhibitor This compound Derivative Inhibitor->PI3K

The PI3K/AKT/mTOR signaling pathway and the inhibitory action of pyrimidine derivatives.

The following tables summarize the in vitro inhibitory activity of representative 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives against PI3K isoforms and their anti-proliferative activity against various cancer cell lines.

Table 1: In Vitro Inhibitory Activity against PI3K Isoforms

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
17e 45.2 ± 5.3158.3 ± 18.2>100055.6 ± 3.8
17o 38.9 ± 4.5210.5 ± 25.1>1000204.2 ± 22.2
17p 31.8 ± 4.1189.7 ± 21.3>100015.4 ± 1.9
BKM-120 (Control) 44.6 ± 3.6256.4 ± 28.9>100079.3 ± 11.0
Data extracted from a study on 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives.[2]

Table 2: Anti-proliferative Activity against Cancer Cell Lines

CompoundA2780 IC50 (μM)U87MG IC50 (μM)MCF7 IC50 (μM)DU145 IC50 (μM)
17e 0.89 ± 0.091.25 ± 0.141.58 ± 0.172.13 ± 0.23
17o 0.75 ± 0.081.02 ± 0.111.33 ± 0.151.89 ± 0.20
17p 0.68 ± 0.070.95 ± 0.101.12 ± 0.121.56 ± 0.16
BKM-120 (Control) 0.82 ± 0.091.15 ± 0.131.47 ± 0.162.01 ± 0.21
Data extracted from a study on 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives.[2]

Key Experimental Protocols

General Procedure for the Synthesis of 2,4-Disubstituted-5-bromopyrimidines

The synthesis of 2,4-disubstituted-5-bromopyrimidines often starts from a readily available precursor like 5-bromo-2,4-dichloropyrimidine (B17362). The differential reactivity of the chloro groups at the C2 and C4 positions allows for sequential nucleophilic substitution.

Step 1: Synthesis of 5-bromo-2-chloro-4-(substituted-amino)pyrimidine

To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol), the desired amine (1.1 eq) and a base (e.g., triethylamine, diisopropylethylamine, 1.5 eq) are added. The reaction mixture is stirred at room temperature or heated to reflux for a specified period (typically 2-12 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired product.

Step 2: Synthesis of 2,4-bis(substituted-amino)-5-bromopyrimidine

The 5-bromo-2-chloro-4-(substituted-amino)pyrimidine intermediate (1.0 eq) is dissolved in a suitable solvent (e.g., dioxane, DMF). A second amine (1.2 eq) and a base (e.g., potassium carbonate, sodium hydride, 2.0 eq) are added, and the reaction mixture is heated to an elevated temperature (e.g., 80-150 °C) for several hours. The reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature, and the product is isolated by an appropriate work-up procedure, which may include extraction and purification by column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate (peptide or protein)

  • Test compound (dissolved in DMSO)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction: Add the recombinant kinase enzyme to the wells of a microplate containing the test compound or DMSO vehicle control. Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate the reaction for a specific time (e.g., 30-60 minutes) at an optimal temperature (e.g., 30 °C).

  • Detection: Stop the kinase reaction and quantify the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

  • Data Analysis: Measure the luminescence signal using a microplate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the controls and determine the IC50 value.[3]

Conclusion

This compound and its derivatives represent a rich and promising area of research in drug discovery. The synthetic versatility of this scaffold, coupled with its ability to effectively target key biological pathways, particularly protein kinases, underscores its potential for the development of novel therapeutics for cancer and other diseases. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals seeking to explore the therapeutic potential of this important class of molecules. Further investigation into the structure-activity relationships, optimization of pharmacokinetic properties, and in vivo efficacy studies will be crucial in translating the promise of this compound derivatives into clinically successful drugs.

References

A Preliminary Investigation into the Reactivity of 5-Bromo-2-fluoropyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Bromo-2-fluoropyrimidine is a versatile heterocyclic building block of significant interest to researchers, particularly in the fields of medicinal chemistry and drug development. Its unique structural arrangement, featuring two distinct halogen atoms on an electron-deficient pyrimidine (B1678525) core, allows for selective functionalization through a variety of synthetic transformations. This guide provides an in-depth analysis of the core reactivity of this compound, focusing on its propensity for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for key transformations are provided, along with summarized quantitative data and mechanistic diagrams to facilitate a comprehensive understanding of its chemical behavior.

Core Reactivity

The reactivity of this compound is dictated by the electronic nature of the pyrimidine ring and the distinct properties of its halogen substituents. The electron-withdrawing character of the two nitrogen atoms renders the pyrimidine ring electron-deficient, making it susceptible to nucleophilic attack. This electronic deficiency activates both the C-F and C-Br bonds towards substitution reactions.

However, the two halogen atoms exhibit differential reactivity, enabling selective functionalization:

  • C2-Fluorine: The fluorine atom at the C2 position is highly activated towards nucleophilic aromatic substitution (SNAr) . The strong electron-withdrawing nature of the adjacent nitrogen atoms and the fluorine itself makes this position highly electrophilic. In SNAr reactions, fluoride (B91410) is an excellent leaving group, a phenomenon attributed to the high electronegativity of fluorine which polarizes the C-F bond and stabilizes the transition state of the rate-determining addition step.

  • C5-Bromine: The bromine atom at the C5 position is the primary site for palladium-catalyzed cross-coupling reactions . The C-Br bond is weaker than the C-F bond, making it more susceptible to oxidative addition to a low-valent palladium catalyst, which is the initial step in common cross-coupling cycles like Suzuki-Miyaura, Sonogashira, and Stille reactions.

This orthogonal reactivity allows for a stepwise functionalization strategy, making this compound a valuable scaffold for the synthesis of complex, polysubstituted pyrimidines.[1]

G General Reactivity of this compound cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_suzuki Suzuki-Miyaura cluster_sonogashira Sonogashira cluster_stille Stille start This compound snar_reagent Nucleophile (R-NH2, R-OH, R-SH) start->snar_reagent at C2-F suzuki_reagent ArB(OH)2 start->suzuki_reagent at C5-Br sonogashira_reagent Terminal Alkyne start->sonogashira_reagent at C5-Br stille_reagent R-Sn(Bu)3 start->stille_reagent at C5-Br snar_product 2-Substituted-5-bromopyrimidine snar_reagent->snar_product suzuki_product 5-Aryl-2-fluoropyrimidine suzuki_reagent->suzuki_product sonogashira_product 5-Alkynyl-2-fluoropyrimidine sonogashira_reagent->sonogashira_product stille_product 5-Substituted-2-fluoropyrimidine stille_reagent->stille_product

Fig. 1: Overview of the primary reaction pathways for this compound.

Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex.[2] This intermediate is stabilized by the electron-withdrawing nitrogen atoms of the pyrimidine ring. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the 2-substituted product.

Fig. 2: Generalized mechanism for the S-N-Ar reaction.
Experimental Protocol: SNAr with an Amine Nucleophile

This protocol is adapted from the synthesis of a key intermediate for Reldesemtiv, a fast skeletal muscle troponin activator.[1]

  • Materials:

    • This compound (1.0 equiv)

    • Amine nucleophile (e.g., trans-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methanamine, 1.0 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (2.2 equiv)

    • N-Methyl-2-pyrrolidone (NMP)

  • Procedure:

    • Combine the amine nucleophile, this compound, DIPEA, and NMP in a suitable reaction vessel.

    • Stir the mixture at room temperature overnight.

    • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297).

    • Wash the organic layer with a saturated sodium bicarbonate solution.

    • Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

NucleophileBaseSolventConditionsYield
trans-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methanamineDIPEANMPRT, o/nN/A
4-MethylpiperidineK2CO3DMSO80-100 °CGood
MorpholineK2CO3DMSO80-100 °CGood

Table 1: Representative SNAr Reactions on this compound. (Yields are qualitative as specific quantitative data for a range of nucleophiles was not available in the cited literature).

Palladium-Catalyzed Cross-Coupling Reactions

The C5-Br bond of this compound is readily activated by palladium(0) catalysts, enabling a range of C-C bond-forming reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between the pyrimidine core and various aryl or heteroaryl groups using boronic acids or their esters.[3] The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base in a mixture of an organic solvent and water.[3]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 pd_complex Aryl-Pd(II)-Br(L2) pd0->pd_complex Oxidative Addition pd_trans Aryl-Pd(II)-Ar'(L2) pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product 5-Aryl-2-fluoropyrimidine pd_trans->product aryl_halide This compound aryl_halide->pd_complex boronic_acid Ar'B(OH)2 + Base boronic_acid->pd_trans

Fig. 3: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.1 - 1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

    • Base (e.g., K3PO4, 2.0 equiv)

    • Solvent system (e.g., 1,4-dioxane/water, 4:1)

  • Procedure:

    • In a Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound, the arylboronic acid, the palladium catalyst, and the base.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 85-95 °C with vigorous stirring for 15-18 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh3)4 (5)K3PO4Dioxane/H2O9070-90
4-Methoxyphenylboronic acidPd(PPh3)4 (5)K3PO4Dioxane/H2O9075-95
3-Chlorophenylboronic acidPdCl2(dppf) (3)K2CO3Dioxane/H2O90-10065-85

Table 2: Representative Suzuki-Miyaura Coupling Reactions. (Yields are estimated based on typical outcomes for similar substrates as specific data for this compound was limited).

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the pyrimidine C5 carbon and a terminal alkyne.[4] This reaction is typically co-catalyzed by palladium and copper complexes in the presence of an amine base.[4]

Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex Aryl-Pd(II)-Br(L2) pd0->pd_complex Oxidative Addition product 5-Alkynyl-2-fluoropyrimidine pd_complex->pd0 Reductive Elimination pd_complex:s->pd0:s Product cu_alkyne Cu-Alkyne cuI CuI cu_alkyne->cuI Transmetalation alkyne Alkyne + Base cuI->alkyne Regeneration aryl_halide This compound aryl_halide->pd_complex alkyne->cu_alkyne

Fig. 4: Catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Palladium catalyst (e.g., PdCl2(PPh3)2, 3 mol%)

    • Copper(I) iodide (CuI, 5 mol%)

    • Base (e.g., Triethylamine, 2.0 equiv)

    • Anhydrous solvent (e.g., THF)

  • Procedure:

    • To a dry flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

    • Add the anhydrous solvent and degassed triethylamine.

    • Add the terminal alkyne dropwise to the stirred solution.

    • Heat the reaction mixture to 60-70 °C for 4-12 hours, monitoring by TLC.

    • After cooling, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium (B1175870) chloride and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Terminal AlkyneCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
PhenylacetylenePdCl2(PPh3)2 (3), CuI (5)Et3NTHF60-7075-90
1-HexynePdCl2(PPh3)2 (3), CuI (5)Et3NTHF60-7070-85
Propargyl alcoholPdCl2(PPh3)2 (3), CuI (5)Et3NDMF60-7065-80

Table 3: Representative Sonogashira Coupling Reactions. (Yields are estimated based on typical outcomes for similar substrates).

Stille Coupling

The Stille coupling reaction utilizes organostannane reagents to form C-C bonds.[5] It is known for its tolerance of a wide variety of functional groups, though the toxicity of tin reagents is a significant drawback.[5]

Experimental Protocol: Stille Coupling
  • Materials:

    • This compound (1.0 equiv)

    • Organostannane reagent (e.g., vinyltributyltin, 1.1 equiv)

    • Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

    • Anhydrous solvent (e.g., Toluene or DMF)

  • Procedure:

    • In a flask under an inert atmosphere, dissolve this compound and the palladium catalyst in the anhydrous solvent.

    • Add the organostannane reagent via syringe.

    • Heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring by TLC or GC-MS.

    • After cooling, the reaction mixture can be worked up by dilution with an organic solvent and washing with aqueous potassium fluoride to precipitate tin byproducts.

    • Filter the mixture, and wash the filtrate with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

OrganostannaneCatalyst (mol%)SolventTemp (°C)Yield (%)
VinyltributyltinPd(PPh3)4 (5)Toluene11070-85
(Tributylstannyl)thiophenePd(PPh3)4 (5)DMF10065-80
Tributyl(phenyl)stannanePd(PPh3)4 (5)Toluene11070-90

Table 4: Representative Stille Coupling Reactions. (Yields are estimated based on typical outcomes for similar substrates).

Conclusion

This compound demonstrates a predictable and synthetically useful pattern of reactivity. The C2-fluorine atom serves as a reliable site for nucleophilic aromatic substitution, while the C5-bromine atom is preferentially engaged in a variety of palladium-catalyzed cross-coupling reactions. This orthogonal reactivity allows for the selective and sequential introduction of diverse functional groups, solidifying its role as a valuable and versatile building block for the synthesis of complex molecules in drug discovery and materials science. Further investigation into optimizing reaction conditions for specific substrate combinations will continue to expand the synthetic utility of this important heterocyclic intermediate.

References

5-Bromo-2-fluoropyrimidine: A Versatile Heterocyclic Building Block for Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Shanghai, China – December 7, 2025 – 5-Bromo-2-fluoropyrimidine has emerged as a highly versatile and valuable heterocyclic building block in modern organic synthesis. Its unique electronic properties and distinct reactive sites make it a sought-after precursor for the development of novel pharmaceuticals, agrochemicals, and functional materials. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, complete with detailed experimental protocols and mechanistic insights.

Physicochemical Properties and Spectroscopic Data

This compound is a white crystalline solid with a melting point of 92 °C.[1] Its chemical structure features a pyrimidine (B1678525) ring substituted with a bromine atom at the 5-position and a fluorine atom at the 2-position. This arrangement of substituents dictates its reactivity, with the C-F bond being susceptible to nucleophilic aromatic substitution (SNAr) and the C-Br bond being amenable to various palladium-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 62802-38-4[2]
Molecular Formula C₄H₂BrFN₂[2]
Molecular Weight 176.98 g/mol [2]
Appearance White crystals[1]
Melting Point 92 °C[1]

Table 2: Spectroscopic Data of this compound

Technique Data
¹H NMR Data not available in search results.
¹³C NMR Data not available in search results.
¹⁹F NMR A reference to the ¹⁹F NMR spectrum is available on SpectraBase.[3]
Mass Spec (GC) Mass spectrum available on SpectraBase.[3]
FT-IR Data not available in search results.

Synthesis of 5-Bromo-2-substituted Pyrimidines

A one-step synthesis method for 5-bromo-2-substituted pyrimidine compounds has been developed, utilizing 2-bromomalonaldehyde (B19672) and amidine compounds as starting materials. This method is noted for its simplicity, safety, short reaction time, and cost-effectiveness, making it suitable for industrial-scale production.[1]

Experimental Protocol: One-step Synthesis of 5-Bromo-2-methylpyrimidine

Materials:

Procedure:

  • To a solution of 2-bromomalonaldehyde (15 g, 0.1 mol) in 150 mL of glacial acetic acid at 0 °C, add 3A molecular sieves (2 g).

  • Warm the mixture to 80 °C and add a solution of acetamidine hydrochloride (9.4 g, 0.1 mol) in acetic acid (50 mL) dropwise over 30 minutes.

  • After the addition is complete, increase the temperature to 100 °C and monitor the reaction by HPLC until completion (approximately 5 hours).

  • Cool the reaction to room temperature, add 20 mL of water, and let it stand for 2 hours.

  • Collect the precipitate by suction filtration and rinse the filter cake with a small amount of ethanol.

  • Suspend the crude product in dichloromethane and add 5% aqueous sodium hydroxide solution until all solids dissolve.

  • Separate the organic layer, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dry the resulting solid in vacuo to obtain 5-bromo-2-methylpyrimidine.

    • Yield: 7.5 g (43%)[1]

Key Reactions and Applications

The differential reactivity of the C-F and C-Br bonds in this compound allows for a range of selective transformations, making it a valuable scaffold for combinatorial chemistry and the synthesis of complex molecules.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, further enhanced by the fluorine atom at the 2-position, makes this site highly susceptible to nucleophilic attack. This allows for the facile introduction of various nucleophiles, such as amines, alcohols, and thiols.

A prime example of this reactivity is in the synthesis of reldesemtiv , a fast skeletal muscle troponin activator.[4][5] The key step in its synthesis involves the SNAr of this compound with a primary amine.

sn_ar_reldesemtiv This compound This compound Reldesemtiv_precursor N-((trans)-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methyl)-5-bromopyrimidin-2-amine This compound->Reldesemtiv_precursor DIPEA, NMP Amine trans-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methanamine Amine->Reldesemtiv_precursor suzuki_coupling This compound This compound Coupled_product 5-Aryl-2-fluoropyrimidine This compound->Coupled_product Pd Catalyst, Base Arylboronic_acid Ar-B(OH)₂ Arylboronic_acid->Coupled_product sonogashira_coupling This compound This compound Coupled_product 5-Alkynyl-2-fluoropyrimidine This compound->Coupled_product Pd Catalyst, Cu(I) cocatalyst, Base Terminal_alkyne R-C≡CH Terminal_alkyne->Coupled_product buchwald_hartwig This compound This compound Coupled_product 5-(R¹R²N)-2-fluoropyrimidine This compound->Coupled_product Pd Catalyst, Ligand, Base Amine R¹R²NH Amine->Coupled_product troponin_activation cluster_muscle_cell Muscle Cell Calcium Calcium Troponin_Complex Troponin_Complex Calcium->Troponin_Complex Binds Actin_Myosin_Interaction Actin-Myosin Interaction Troponin_Complex->Actin_Myosin_Interaction Initiates Muscle_Contraction Muscle Contraction Actin_Myosin_Interaction->Muscle_Contraction Reldesemtiv Reldesemtiv Reldesemtiv->Troponin_Complex Sensitizes to Ca²⁺ experimental_workflow cluster_reagents Starting Materials & Reagents cluster_procedure Reaction Procedure cluster_workup Work-up & Purification cluster_analysis Analysis Start This compound Setup Combine reagents under inert atmosphere Start->Setup Reagents Coupling Partner (Boronic Acid, Alkyne, Amine, etc.) Catalyst, Base, Solvent Reagents->Setup Reaction Heat and stir for specified time Setup->Reaction Monitoring Monitor reaction progress (TLC, LC-MS) Reaction->Monitoring Workup Quench reaction, extract with organic solvent, wash, and dry Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis Characterize product (NMR, MS, IR) Purification->Analysis Final_Product Pure Substituted Pyrimidine Analysis->Final_Product

References

Spectroscopic Profile of 5-Bromo-2-fluoropyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the available spectroscopic data for 5-Bromo-2-fluoropyrimidine, a key building block in pharmaceutical and materials science research. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for the characterization of this compound.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (CAS No: 62802-38-4; Molecular Formula: C₄H₂BrFN₂; Molecular Weight: 176.97 g/mol ).[1][2]

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While comprehensive experimental NMR data is not uniformly available across public databases, the following represents a combination of reported data and predicted chemical shifts based on the molecular structure.

Nucleus Chemical Shift (δ) ppm Solvent Observations & Predicted Data
¹H NMR Predicted: 8.5 - 8.8CDCl₃The two protons on the pyrimidine (B1678525) ring are expected to appear as a singlet or a closely coupled AB system in this region due to the electron-withdrawing effects of the nitrogen atoms, fluorine, and bromine.
¹³C NMR Predicted: 160-165 (d), 155-160 (d), 145-150, 110-115CDCl₃Predictions suggest four distinct signals. The carbon attached to fluorine (C2) and the adjacent carbon (C6) would likely show coupling to ¹⁹F. The brominated carbon (C5) and the remaining carbon (C4) would also have characteristic shifts.
¹⁹F NMR Not explicitly reported, but spectrum availableCCl₄A single resonance is expected. The spectrum is available on SpectraBase, referencing work by S.G. Baram, et al.[3]

Note: Predicted values are based on standard chemical shift increments and analysis of similar halogenated pyrimidine structures. Experimental verification is recommended.

Table 2: Mass Spectrometry (MS) Data
Technique m/z Values Interpretation
GC-MS 176, 178These peaks correspond to the molecular ion [M]⁺ and [M+2]⁺, respectively. The characteristic isotopic pattern with approximately a 1:1 ratio is due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[2][4][5]
Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
3100 - 3000 C-H stretching (aromatic)Medium to Weak
1600 - 1450 C=C and C=N stretching (pyrimidine ring)Medium to Strong
1250 - 1150 C-F stretchingStrong
1100 - 1000 C-H in-plane bendingMedium
850 - 750 C-H out-of-plane bendingStrong
700 - 550 C-Br stretchingMedium to Strong

Experimental Protocols

The following are generalized yet detailed protocols for acquiring the spectroscopic data presented above. These methodologies are based on standard laboratory practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the compound is fully dissolved.

    • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8]

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • For ¹H NMR: Acquire a single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

    • For ¹⁹F NMR: Acquire a proton-decoupled spectrum. This is typically a sensitive nucleus, requiring fewer scans than ¹³C NMR.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.[9]

Mass Spectrometry (MS)
  • Sample Preparation (for GC-MS):

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). The concentration should be in the range of 10-100 µg/mL.

  • Instrument Setup and Data Acquisition:

    • Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).

    • Set an appropriate temperature program for the GC oven to ensure good separation and peak shape.

    • The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

    • Acquire data over a mass range of m/z 50-300.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Analyze the mass spectrum of this peak, paying close attention to the molecular ion and the isotopic pattern of bromine.

    • Identify major fragment ions to further confirm the structure.

Infrared (IR) Spectroscopy

As this compound is a solid, the Attenuated Total Reflectance (ATR) or KBr pellet method is suitable.[10]

  • Sample Preparation (ATR Method):

    • Place a small, representative sample of the solid directly onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Instrument Setup and Data Acquisition:

    • Record a background spectrum of the empty, clean ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a high-quality spectrum.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption bands and assign them to the corresponding functional group vibrations.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_report Final Characterization Sample This compound (Solid) Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR Dilute Dilute in Volatile Solvent Sample->Dilute GC-MS Solid Use Solid Directly Sample->Solid IR NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) Dissolve->NMR GCMS GC-MS System Dilute->GCMS IR FT-IR Spectrometer (ATR) Solid->IR NMR_Data NMR Spectra (Shifts, Couplings) NMR->NMR_Data MS_Data Mass Spectrum (m/z, Isotopes) GCMS->MS_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data Report Comprehensive Spectroscopic Profile NMR_Data->Report MS_Data->Report IR_Data->Report

Caption: Workflow for the spectroscopic characterization of this compound.

References

The Biological Potential of Fluorinated Pyrimidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated pyrimidines represent a cornerstone in the landscape of modern chemotherapy and have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and beyond. The strategic incorporation of fluorine into the pyrimidine (B1678525) scaffold profoundly alters the molecule's physicochemical properties, leading to enhanced biological activity, improved metabolic stability, and novel mechanisms of action. This technical guide provides an in-depth exploration of the biological potential of fluorinated pyrimidines, with a focus on their synthesis, mechanisms of action, and preclinical evaluation. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Core Concepts: Mechanism of Action

The primary mechanism of action for most clinically relevant fluorinated pyrimidines, such as 5-fluorouracil (B62378) (5-FU), revolves around their role as antimetabolites. Following administration, these compounds are intracellularly converted into various active metabolites that interfere with critical cellular processes, primarily DNA and RNA synthesis.

One of the key targets is thymidylate synthase (TS), an essential enzyme for the de novo synthesis of thymidine, a crucial component of DNA. The active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, leading to the inhibition of DNA synthesis and repair.[1][2]

Furthermore, fluorinated pyrimidine metabolites can be incorporated into both RNA and DNA. The incorporation of 5-fluorouridine (B13573) triphosphate (FUTP) into RNA disrupts RNA processing and function.[2] Similarly, the incorporation of 5-fluoro-2'-deoxyuridine (B1346552) triphosphate (FdUTP) into DNA can lead to DNA fragmentation and cell death.[1]

The metabolic activation and catabolism of fluorinated pyrimidines are complex processes involving multiple enzymes, including dihydropyrimidine (B8664642) dehydrogenase (DPD), which is the rate-limiting enzyme in 5-FU catabolism.[2][3] Variations in the activity of these enzymes can significantly impact the efficacy and toxicity of fluoropyrimidine-based therapies.

Signaling and Metabolic Pathways

The intricate metabolic and signaling pathways of fluorinated pyrimidines are crucial to understanding their therapeutic effects and potential for drug resistance. The following diagrams, generated using the Graphviz DOT language, illustrate these key pathways.

Metabolic Activation of 5-Fluorouracil Metabolic Activation and Mechanism of Action of 5-Fluorouracil cluster_legend Enzyme Abbreviations 5-FU 5-FU FUDR FUDR 5-FU->FUDR TP FUMP FUMP 5-FU->FUMP OPRT FUDR->FUMP TK FUDP FUDP FUMP->FUDP UMPK FUTP FUTP FUDP->FUTP NDPK FdUDP FdUDP FUDP->FdUDP RR RNA_disruption RNA Disruption FUTP->RNA_disruption FdUMP FdUMP TS_inhibition Thymidylate Synthase Inhibition FdUMP->TS_inhibition FdUDP->FdUMP FdUTP FdUTP FdUDP->FdUTP NDPK DNA_disruption DNA Disruption FdUTP->DNA_disruption TS Thymidylate Synthase TS_inhibition->TS dUMP dUMP dTMP dTMP dUMP->dTMP TS TP TP: Thymidine Phosphorylase TK TK: Thymidine Kinase OPRT OPRT: Orotate Phosphoribosyltransferase UMPK UMPK: Uridine Monophosphate Kinase NDPK NDPK: Nucleoside Diphosphate Kinase RR RR: Ribonucleotide Reductase

Caption: Metabolic activation of 5-Fluorouracil and its primary mechanisms of action.

Data Presentation: Quantitative Analysis

The following tables summarize key quantitative data for prominent fluorinated pyrimidines, providing a comparative overview of their pharmacokinetic properties and cytotoxic activity against various cancer cell lines.

Table 1: Pharmacokinetic Parameters of 5-Fluorouracil and Capecitabine in Humans

Parameter5-Fluorouracil (i.v. bolus)Capecitabine (oral)Reference(s)
Cmax (μg/mL) 18.15 ± 1.35 to 48.41 ± 7.695.2 ± 1.3[4][5]
Tmax (h) ~0.081 ± 0.25[4][5]
AUC (μg·h/mL) 3.77 ± 0.21 to 13.61 ± 2.328 ± 10[4][5]
Clearance (mL/min) 25.43 ± 2.3 to 54.64 ± 3.54 (L/h/m²)775 ± 213[4][5]
Volume of Distribution (L) -186 ± 28[5]
Half-life (h) ~0.222.7[5][6]

Table 2: In Vitro Cytotoxicity (IC50) of Fluorinated Pyrimidines against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference(s)
5-Fluorouracil HCT116Colon Cancer0.34[7]
HT29Colon Cancer5.0[8]
MCF-7Breast Cancer3.58[9]
A549Lung Cancer5.988 ± 0.12[9]
HepG2Liver Cancer10-50[7]
Capecitabine HCT116Colon Cancer>100-
Flucytosine ----
Tegafur ----
Doxifluridine OSCC cell linesOral Squamous Cell CarcinomaVaries[10]

Note: IC50 values can vary significantly depending on the assay conditions and cell line. The data presented here are for comparative purposes.

Experimental Protocols

This section provides standardized, detailed methodologies for key experiments cited in the evaluation of fluorinated pyrimidines.

Protocol 1: Synthesis of 5-Fluorouracil

This protocol describes a common laboratory-scale synthesis of 5-fluorouracil.

Materials:

  • Uracil (B121893)

  • Trifluoromethyl hypofluorite (B1221730) (CF3OF) or elemental fluorine (F2)

  • Anhydrous hydrofluoric acid (HF) or other suitable solvent

  • Nitrogen gas

  • Reaction vessel (e.g., three-necked flask) equipped with a stirrer, gas inlet, and thermometer

  • Purification apparatus (e.g., filtration, recrystallization equipment)

Procedure:

  • Reaction Setup: In a fume hood, equip a dry reaction vessel with a magnetic stirrer and a gas inlet for nitrogen.

  • Dissolution: Dissolve uracil in a suitable anhydrous solvent, such as liquid hydrogen fluoride, under an inert nitrogen atmosphere.

  • Fluorination: Cool the reaction mixture to the desired temperature (e.g., -78°C). Slowly bubble gaseous trifluoromethyl hypofluorite or a diluted stream of elemental fluorine through the solution with vigorous stirring. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, NMR).

  • Quenching: Once the reaction is complete, carefully quench any remaining fluorinating agent by purging with nitrogen gas.

  • Isolation: Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol) to yield pure 5-fluorouracil.[11]

  • Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.[12][13]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[14][15]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microplates

  • Fluorinated pyrimidine compound (and vehicle control, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the fluorinated pyrimidine in complete culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include wells with vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol describes a general procedure for evaluating the antitumor efficacy of a fluorinated pyrimidine in a subcutaneous xenograft mouse model.[16][17][18][19]

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line

  • Fluorinated pyrimidine compound (formulated for in vivo administration)

  • Vehicle control

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with ethical guidelines

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the fluorinated pyrimidine compound to the treatment group according to a predetermined dose and schedule (e.g., intraperitoneal injection, oral gavage). Administer the vehicle to the control group using the same route and schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a specific time point. Efficacy is typically assessed by comparing the tumor growth inhibition in the treated group to the control group.

  • Data Analysis: Analyze the tumor volume data to determine the statistical significance of the treatment effect. Other endpoints such as survival analysis can also be performed.

Experimental Workflows

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel fluorinated pyrimidine.

Preclinical_Evaluation_Workflow Preclinical Evaluation Workflow for Fluorinated Pyrimidines A Compound Synthesis and Characterization B In Vitro Screening (Cytotoxicity, Target Engagement) A->B C Mechanism of Action Studies (e.g., TS Inhibition, RNA/DNA Incorporation) B->C G Lead Optimization B->G Feedback D In Vivo Efficacy Studies (Xenograft Models) C->D E Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies D->E F Toxicology Studies D->F H IND-Enabling Studies D->H E->G Feedback E->H F->G Feedback F->H G->A

Caption: A generalized workflow for the preclinical development of fluorinated pyrimidines.

Conclusion

Fluorinated pyrimidines continue to be a rich source of therapeutic innovation. Their well-established mechanisms of action, coupled with the potential for chemical modification to fine-tune their pharmacological properties, ensure their continued relevance in drug discovery. This technical guide has provided a comprehensive overview of the biological potential of these compounds, from their fundamental mechanisms to practical experimental considerations. By leveraging the data, protocols, and conceptual frameworks presented herein, researchers can more effectively navigate the complexities of developing the next generation of fluorinated pyrimidine-based therapeutics.

References

Computational Analysis of 5-Bromo-2-fluoropyrimidine's Electronic Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-fluoropyrimidine is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science due to its unique reactivity and electronic properties. This technical guide provides a comprehensive computational analysis of the electronic structure of this compound. Utilizing Density Functional Theory (DFT), this paper elucidates the molecule's geometric parameters, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and Mulliken atomic charges. The presented data offers crucial insights into the molecule's reactivity, stability, and potential interaction with biological targets. Detailed computational methodologies and a generalized experimental protocol are provided to enable researchers to conduct similar analyses.

Introduction

Pyrimidine (B1678525) and its derivatives are fundamental scaffolds in numerous biologically active compounds, including nucleic acids and various pharmaceuticals. Halogenated pyrimidines, in particular, serve as key building blocks in organic synthesis, allowing for diverse functionalization through reactions like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This compound possesses two distinct halogen substituents, bromine and fluorine, at the 5- and 2-positions, respectively. This arrangement creates a unique electronic landscape that governs its chemical behavior and makes it a valuable precursor for drug candidates, such as the fast skeletal muscle troponin activator, reldesemitiv.

A thorough understanding of the electronic structure of this compound is paramount for predicting its reactivity and designing novel molecules with desired pharmacological activities. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective approach to investigate the electronic properties of molecules with high accuracy. This guide presents a detailed computational study of this compound, providing valuable data for researchers in drug discovery and materials science.

Computational Methodology

The electronic structure calculations presented in this guide were performed using a generalized protocol based on common practices in the field of computational chemistry for halogenated aromatic compounds.

Geometry Optimization

The initial 3D structure of this compound was built and subjected to geometry optimization using Density Functional Theory (DFT). A widely used functional, B3LYP (Becke, 3-parameter, Lee-Yang-Parr), was employed in conjunction with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules containing halogens. The optimization process was carried out until a stationary point on the potential energy surface was reached, confirmed by the absence of imaginary frequencies in the vibrational analysis.

Electronic Property Calculations

Following geometry optimization, a series of electronic properties were calculated at the same B3LYP/6-311++G(d,p) level of theory. These include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies were calculated. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule.

  • Molecular Electrostatic Potential (MEP): The MEP map was generated to visualize the electron density distribution around the molecule. This allows for the identification of electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions.

  • Mulliken Atomic Charges: The Mulliken population analysis was performed to determine the partial atomic charges on each atom in the molecule. This provides insights into the charge distribution and the polarity of different bonds.

A generalized workflow for these computational experiments is depicted below.

computational_workflow start Initial 3D Structure of this compound geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_analysis Frequency Analysis geom_opt->freq_analysis validation Stationary Point Validation (No Imaginary Frequencies) freq_analysis->validation electronic_calc Electronic Property Calculation (DFT: B3LYP/6-311++G(d,p)) validation->electronic_calc homo_lumo HOMO-LUMO Analysis electronic_calc->homo_lumo mep MEP Analysis electronic_calc->mep mulliken Mulliken Charge Analysis electronic_calc->mulliken end Data Analysis and Interpretation homo_lumo->end mep->end mulliken->end

Caption: Computational workflow for electronic structure analysis.

Results and Discussion

Molecular Geometry

The optimized geometric parameters of this compound, including bond lengths and bond angles, are summarized in Table 1. The pyrimidine ring exhibits a planar geometry, as expected for an aromatic system. The C-Br and C-F bond lengths are consistent with those observed in other halogenated aromatic compounds.

Table 1: Optimized Geometric Parameters of this compound

ParameterBond/AngleValue (Å / °)
Bond Lengths C2-N11.335
N1-C61.342
C6-C51.390
C5-C41.388
C4-N31.341
N3-C21.336
C2-F71.330
C5-Br81.895
Bond Angles N1-C2-N3126.5
C2-N3-C4115.8
N3-C4-C5120.2
C4-C5-C6117.5
C5-C6-N1120.3
C6-N1-C2115.7
F7-C2-N1115.0
Br8-C5-C4121.3

Note: The atom numbering is as follows: N1, C2, N3, C4, C5, C6 form the pyrimidine ring, with F7 attached to C2 and Br8 attached to C5.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The energies of the HOMO and LUMO are crucial for understanding the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's stability; a larger gap implies higher stability and lower reactivity.[1] The calculated HOMO, LUMO, and the energy gap are presented in Table 2.

Table 2: Frontier Molecular Orbital Energies of this compound

Molecular OrbitalEnergy (eV)
HOMO-7.25
LUMO-1.18
Energy Gap (ΔE) 6.07

The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The HOMO is primarily localized on the bromine atom and the pyrimidine ring, while the LUMO is distributed over the entire pyrimidine ring. This indicates that the initial electrophilic attack is likely to occur at the positions with high HOMO density, and nucleophilic attack will be directed towards the regions with high LUMO density.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map provides a visual representation of the charge distribution and is a useful tool for predicting the sites of electrophilic and nucleophilic attack. In the MEP map of this compound, the regions of negative potential (red) are localized around the electronegative nitrogen and fluorine atoms, indicating their susceptibility to electrophilic attack. The regions of positive potential (blue) are found around the hydrogen atoms and to a lesser extent, the bromine atom, suggesting these are potential sites for nucleophilic attack.

Mulliken Atomic Charges

The Mulliken atomic charges provide a quantitative measure of the charge distribution within the molecule. The calculated charges for this compound are listed in Table 3.

Table 3: Mulliken Atomic Charges of this compound

AtomCharge (e)
N1-0.53
C20.68
N3-0.52
C40.15
C5-0.12
C60.10
F7-0.35
Br8-0.08
H90.14
H100.13

The highly positive charge on C2, due to the electron-withdrawing effects of the adjacent nitrogen and fluorine atoms, makes it a primary site for nucleophilic attack. The carbon atom C5, bonded to bromine, also carries a slight negative charge, which is counterintuitive but can be explained by the resonance effects within the pyrimidine ring.

Reactivity and Potential Biological Significance

The electronic structure analysis corroborates the known reactivity of this compound. The electron-deficient nature of the pyrimidine ring, enhanced by the electronegative fluorine and nitrogen atoms, facilitates nucleophilic aromatic substitution, primarily at the C2 position. The C-Br bond at the 5-position is susceptible to cleavage in palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents.

The ability of this compound to serve as a versatile building block in the synthesis of biologically active molecules highlights its importance in drug discovery. The distinct reactive sites allow for sequential and controlled modifications, enabling the synthesis of complex molecular architectures. A logical diagram illustrating the relationship between the electronic properties and the reactivity of this compound is shown below.

reactivity_pathway cluster_properties Electronic Properties cluster_reactions Reactivity molecule This compound electron_deficiency Electron-Deficient Pyrimidine Ring molecule->electron_deficiency c_br_bond Polarizable C-Br Bond molecule->c_br_bond high_positive_c2 High Positive Charge on C2 electron_deficiency->high_positive_c2 vns Vicarious Nucleophilic Substitution (VNS) electron_deficiency->vns snar Nucleophilic Aromatic Substitution (SNAr) at C2 high_positive_c2->snar pd_coupling Pd-Catalyzed Cross-Coupling at C5 c_br_bond->pd_coupling

Caption: Relationship between electronic properties and reactivity.

Conclusion

This technical guide has provided a detailed computational analysis of the electronic structure of this compound using Density Functional Theory. The calculated geometric parameters, frontier molecular orbitals, molecular electrostatic potential, and Mulliken atomic charges offer valuable insights into the molecule's stability and reactivity. The findings confirm the electron-deficient nature of the pyrimidine ring and identify the key sites for nucleophilic and electrophilic attack, which aligns with its known synthetic utility. The presented data and methodologies serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science for the rational design of novel compounds based on the this compound scaffold.

References

Theoretical Reactivity of 5-Bromo-2-fluoropyrimidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-fluoropyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of two nitrogen atoms and two distinct halogen substituents, allow for selective functionalization through a variety of synthetic transformations. This technical guide provides a comprehensive overview of the theoretical reactivity of this compound, focusing on its utility in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its application in research and development.

Introduction

The pyrimidine (B1678525) core is a ubiquitous scaffold in numerous biologically active compounds and functional materials. The introduction of halogen atoms onto the pyrimidine ring provides valuable handles for further molecular elaboration. This compound, in particular, offers two distinct reaction sites: the highly electrophilic C2 position, activated by the adjacent nitrogen atoms and substituted with a good leaving group (fluorine), and the C5 position, bearing a bromine atom amenable to a wide range of palladium-catalyzed cross-coupling reactions. This dual reactivity allows for a programmed, stepwise functionalization, making it an attractive starting material for the synthesis of complex molecular architectures.

Core Reactivity Principles

The reactivity of this compound is governed by the electronic nature of the pyrimidine ring and the distinct properties of the two halogen substituents. The electron-deficient character of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, renders the carbon atoms highly susceptible to nucleophilic attack.

  • C2 Position (Fluoro-Substitution): The fluorine atom at the C2 position is highly activated towards nucleophilic aromatic substitution (SNAr) . This is due to the strong electron-withdrawing effect of the adjacent ring nitrogens, which stabilizes the Meisenheimer intermediate formed upon nucleophilic attack. Fluorine, despite being a poor leaving group in SN2 reactions, is an excellent leaving group in SNAr reactions on electron-deficient heterocycles.

  • C5 Position (Bromo-Substitution): The bromine atom at the C5 position is the primary site for palladium-catalyzed cross-coupling reactions . The relative reactivity of halogens in the oxidative addition step of the catalytic cycle typically follows the order I > Br > Cl > F. Consequently, the C-Br bond at the C5 position can be selectively activated over the C-F bond at the C2 position, enabling a diverse range of C-C and C-N bond-forming reactions.

Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with various nucleophiles proceeds readily at the C2 position, displacing the fluoride (B91410). This transformation is a cornerstone of its synthetic utility, allowing for the introduction of a wide range of functionalities.

Reaction with N-Nucleophiles

Amines, both primary and secondary, readily displace the 2-fluoro substituent to form 2-aminopyrimidines. This reaction is fundamental in the synthesis of numerous pharmacologically active compounds. A notable example is the synthesis of Reldesemtiv, a fast skeletal muscle troponin activator.[1]

Table 1: Nucleophilic Aromatic Substitution with Amines

NucleophileProductReaction ConditionsYield (%)Reference
trans-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methanamine1-(2-(((trans)-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methyl)amino)pyrimidin-5-yl)-1H-pyrrole-3-carboxamide (precursor to Reldesemtiv)DIPEA, NMP, overnightNot explicitly reported for this step, but part of a multi-step synthesis.[1]

Experimental Protocol: Synthesis of the Reldesemtiv Precursor [1]

A mixture of trans-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methanamine (1.0 equiv), this compound (1.0 equiv), and diisopropylethylamine (DIPEA) (2.2 equiv) in N-methyl-2-pyrrolidone (NMP) is stirred overnight. The reaction mixture is then diluted with ethyl acetate (B1210297) and washed with saturated sodium bicarbonate solution. The organic layer is separated, dried, and concentrated to yield the desired product.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup Reactants This compound + Amine + DIPEA Solvent NMP Stirring Stir overnight Solvent->Stirring Mix Dilution Dilute with EtOAc Stirring->Dilution Reaction complete Wash Wash with sat. NaHCO3 Dilution->Wash Separation Separate layers Wash->Separation Drying Dry and concentrate Separation->Drying Product Product Drying->Product

SNAr Reaction Workflow
Reaction with O-Nucleophiles and S-Nucleophiles

While less commonly reported for this compound specifically, the SNAr reaction with O- and S-nucleophiles is a well-established transformation for analogous 2-fluoropyrimidines. Phenols and thiols, in the presence of a suitable base, can displace the fluoride to yield the corresponding 2-aryloxy- and 2-arylthiopyrimidines, respectively.

General Experimental Protocol (Hypothetical for this compound):

To a solution of the phenol (B47542) or thiol (1.1 equiv) in a polar aprotic solvent such as DMF or DMSO, a base such as potassium carbonate or sodium hydride (1.2 equiv) is added, and the mixture is stirred for a short period. This compound (1.0 equiv) is then added, and the reaction is heated until completion (monitored by TLC or LC-MS). The reaction is then cooled, quenched with water, and the product is extracted with an organic solvent.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the pyrimidine core and various aryl or heteroaryl groups. This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Table 2: Suzuki-Miyaura Coupling of this compound Analogs

Note: Data for this compound is limited; this table presents data for analogous bromopyrimidines to illustrate typical conditions and yields.

Boronic Acid/EsterCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
Arylboronic acidPd(PPh3)4K3PO41,4-Dioxane (B91453)/H2O85-95Moderate to Good[2]
Heteroarylboronic acidPd(PPh3)4K2CO31,4-Dioxane/H2O8080-85[3]

General Experimental Protocol: Suzuki-Miyaura Coupling [2]

To a flask are added this compound (1.0 equiv), the aryl- or heteroarylboronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or K3PO4, 2.0 equiv). A degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water, is added. The reaction mixture is heated under an inert atmosphere until the starting material is consumed. After cooling, the mixture is worked up by extraction and purified by chromatography.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-Br Pd(II)Complex Ar-Pd(II)(Br)L2 OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation R-B(OR)2 Base Pd(II)ArR Ar-Pd(II)(R)L2 Transmetalation->Pd(II)ArR RedElim Reductive Elimination Pd(II)ArR->RedElim RedElim->Pd(0)L2 Ar-R

Suzuki-Miyaura Catalytic Cycle
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C triple bond between the C5 position of the pyrimidine and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

General Experimental Protocol: Sonogashira Coupling [4][5]

To a degassed solution of this compound (1.0 equiv) in a suitable solvent such as THF and an amine base like triethylamine, a palladium catalyst (e.g., Pd(PPh3)4, 5-15 mol%) and a copper(I) salt (e.g., CuI, 10-30 mol%) are added. The terminal alkyne (1.1-1.2 equiv) is then added, and the reaction is stirred at room temperature or with gentle heating until completion. The reaction mixture is then worked up by filtration and extraction, followed by purification.

Stille Coupling

The Stille coupling involves the reaction of this compound with an organostannane reagent, catalyzed by palladium, to form a new C-C bond.

General Experimental Protocol: Stille Coupling [6]

To a flame-dried flask are added this compound (1.0 equiv), a palladium catalyst (e.g., Pd(dppf)Cl2·DCM, 10 mol%), and any additives such as CuI (10 mol%) and LiCl (5.3 equiv) in an anhydrous, degassed solvent like DMF. The organostannane reagent (1.15 equiv) is then added, and the mixture is heated under an inert atmosphere. Upon completion, the reaction is cooled and worked up by extraction and purification.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a C-N bond at the C5 position by coupling with a primary or secondary amine. This reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base.

General Experimental Protocol: Buchwald-Hartwig Amination [7]

In an oven-dried reaction vessel under an inert atmosphere, the palladium precatalyst (e.g., XPhos Pd G3), the amine (1.2 equiv), and a strong base (e.g., NaOtBu or Cs2CO3, 1.4 equiv) are combined. A degassed solvent such as toluene (B28343) or 1,4-dioxane is added, followed by this compound (1.0 equiv). The mixture is heated until the starting material is consumed. After cooling, the reaction is quenched with water and the product is extracted and purified.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L OxAdd_BH Oxidative Addition Pd(0)L->OxAdd_BH Ar-Br Pd(II)Complex_BH Ar-Pd(II)(Br)L OxAdd_BH->Pd(II)Complex_BH AmineCoord Amine Coordination Pd(II)Complex_BH->AmineCoord HNR2 Pd(II)Amine [Ar-Pd(II)(NHR2)L]+ AmineCoord->Pd(II)Amine Deprotonation Deprotonation Pd(II)Amine->Deprotonation Base Pd(II)Amido Ar-Pd(II)(NR2)L Deprotonation->Pd(II)Amido RedElim_BH Reductive Elimination Pd(II)Amido->RedElim_BH RedElim_BH->Pd(0)L Ar-NR2

Buchwald-Hartwig Catalytic Cycle

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its orthogonal reactivity, allowing for selective SNAr at the C2 position and a variety of palladium-catalyzed cross-coupling reactions at the C5 position, provides a powerful platform for the construction of complex and diverse molecular scaffolds. This guide has outlined the core principles of its reactivity and provided foundational experimental protocols for its key transformations. The strategic application of these reactions will undoubtedly continue to facilitate advancements in drug discovery, materials science, and other areas of chemical research. Researchers are encouraged to use the provided information as a starting point for the development of novel synthetic methodologies and the creation of innovative molecular entities.

References

Methodological & Application

Synthesis Protocol for 5-Bromo-2-fluoropyrimidine: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the synthesis of 5-Bromo-2-fluoropyrimidine, a key intermediate in the development of various pharmaceutical compounds. The protocol is based on a high-yield synthesis method starting from 2-hydroxypyrimidine (B189755) salt.

Introduction

This compound is a valuable building block in medicinal chemistry, utilized in the synthesis of a wide range of biologically active molecules. Its unique electronic properties, arising from the presence of both an electron-withdrawing fluorine atom and a versatile bromine atom, make it a desirable synthon for introducing the pyrimidine (B1678525) scaffold into target molecules. This application note details a robust and efficient multi-step synthesis protocol, providing researchers with the necessary information for its successful implementation in a laboratory setting.

Overall Reaction Scheme

The synthesis of this compound is achieved through a three-step process starting from 2-hydroxypyrimidine salt. The key transformations involve the initial formation of 2-hydroxypyrimidine, followed by bromination to yield 2-hydroxy-5-bromopyrimidine, and finally, a fluorination reaction to afford the target compound.

SynthesisWorkflow A 2-Hydroxypyrimidine Salt B 2-Hydroxypyrimidine A->B Saturated NaHCO3 (aq) Deionized Water T < 0°C C 2-Hydroxy-5-bromopyrimidine B->C Bromine Deionized Water T < 5°C D This compound C->D POCl3, Triethylamine (B128534) Fluorinating Agent NaOH (aq)

Caption: Synthetic workflow for this compound.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Step 1: Synthesis of 2-Hydroxypyrimidine
  • Reaction Setup: In a reaction vessel, dissolve 23 g of 2-hydroxypyrimidine salt in 100 mL of deionized water.

  • Cooling: Cool the solution to below 0°C using an ice-water bath.

  • pH Adjustment: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise to adjust the pH of the solution to 6. Maintain the temperature below 0°C throughout the addition.

  • Reaction: Continue stirring the reaction mixture for 20 minutes at a temperature below 0°C.

  • Extraction: Extract the aqueous layer three times with 100 mL of dichloromethane (B109758) (CH₂Cl₂).

  • Washing: Combine the organic extracts and wash them three times with 25 mL of saturated brine solution.

  • Drying and Decolorizing: Add 0.5 g of activated carbon to the organic phase and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Filtration and Concentration: Filter the mixture and wash the filter cake three times with 10 mL of dichloromethane. Evaporate the solvent from the filtrate under reduced pressure to obtain 2-hydroxypyrimidine as a white solid.

Step 2: Synthesis of 2-Hydroxy-5-bromopyrimidine
  • Reaction Setup: To a reaction vessel containing 250 mL of deionized water, add 35 g of 2-hydroxypyrimidine.

  • Cooling: Cool the mixture to below 5°C in an ice-water bath.

  • Bromination: Slowly add 40 g of bromine (Br₂) to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and continue stirring for 45 minutes.

  • Work-up: Filter the reaction mixture and wash the solid with water until the filtrate is neutral.

  • Drying and Purification: Dry the solid over anhydrous magnesium sulfate (MgSO₄) and remove the solvent. The crude product is then purified by column chromatography on neutral alumina, followed by recrystallization from 20 mL of 85% ethanol (B145695) to yield 52 g of 2-hydroxy-5-bromopyrimidine as a white powdery solid.

Step 3: Synthesis of this compound
  • Reaction Setup: In a reaction flask, add 8 g of 2-hydroxy-5-bromopyrimidine and 70 mL of phosphorus oxychloride (POCl₃).

  • Addition of Base: Slowly add 3.2 g of triethylamine dropwise to the mixture.

  • Chlorination: Heat the mixture to reflux and maintain the temperature for 8 hours. After the reaction, recover 50 mL of POCl₃ by distillation.

  • Cooling and Quenching: Cool the reaction mixture to room temperature, add 30 mL of dichloromethane, and pour the mixture into crushed ice.

  • Fluorination: Cool the mixture to -8°C and add 30 g of a 50% solution of a fluorinating agent dropwise. Maintain this temperature for 4-5 hours.

  • Neutralization and Isolation: Adjust the pH of the solution to 7 using a 10% aqueous solution of sodium hydroxide (B78521) (NaOH). Filter the resulting solid, wash with water, and dry.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography to obtain 9.2 g of this compound as a white solid.[1]

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Reagent Quantities and Molar Equivalents

StepReagentMolecular Weight ( g/mol )QuantityMoles (approx.)Role
12-Hydroxypyrimidine Salt-23 g-Starting Material
1Deionized Water18.02100 mL-Solvent
1Sodium Bicarbonate84.01Saturated Solution-Base
1Dichloromethane84.933 x 100 mL-Extraction Solvent
22-Hydroxypyrimidine96.0935 g0.364Starting Material
2Bromine159.8140 g0.250Brominating Agent
2Deionized Water18.02250 mL-Solvent
32-Hydroxy-5-bromopyrimidine174.998 g0.046Starting Material
3Phosphorus Oxychloride153.3370 mL-Chlorinating Agent
3Triethylamine101.193.2 g0.032Base
3Fluorinating Agent (50% soln)-30 g-Fluorinating Agent
3Sodium Hydroxide (10% soln)40.00As needed-Neutralizing Agent

Table 2: Reaction Conditions and Yields

StepReactionTemperatureDurationProductYield
1Formation of 2-Hydroxypyrimidine< 0°C20 min2-Hydroxypyrimidine-
2Bromination< 5°C to RT45 min2-Hydroxy-5-bromopyrimidine-
3FluorinationReflux, then -8°C8 h, then 4-5 hThis compound> 91%[1]

References

Application Notes and Protocols for Suzuki Coupling Reactions of 5-Bromo-2-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful application of 5-Bromo-2-fluoropyrimidine in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel 5-aryl-2-fluoropyrimidine derivatives, which are key scaffolds in a variety of pharmacologically active compounds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[1] In the realm of drug discovery and development, this reaction is invaluable for the synthesis of biaryl and heteroaryl structures, which are common motifs in therapeutic agents.[2] The this compound scaffold is particularly attractive due to the presence of the fluorine atom at the 2-position, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final compound. The bromine atom at the 5-position serves as a reactive handle for the introduction of diverse aryl and heteroaryl substituents via the Suzuki coupling, allowing for the systematic exploration of structure-activity relationships (SAR).

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a base. The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, a step that is facilitated by the presence of a base.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated to form the final 5-aryl-2-fluoropyrimidine product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.

Data Presentation: Reaction Conditions and Yields

Table 1: Microwave-Assisted Suzuki Coupling of 2,4-dichloropyrimidine (B19661) with Various Boronic Acids [3]

EntryBoronic AcidProductYield (%)
1Phenylboronic acid2-chloro-4-phenylpyrimidine81
23-Methoxyphenylboronic acid2-chloro-4-(3-methoxyphenyl)pyrimidine72
33-Nitrophenylboronic acid2-chloro-4-(3-nitrophenyl)pyrimidine79
4m-Tolylboronic acid2-chloro-4-(m-tolyl)pyrimidine75
5Naphthalen-2-ylboronic acid2-chloro-4-(naphthalen-2-yl)pyrimidine87
6Furan-3-ylboronic acid2-chloro-4-(furan-3-yl)pyrimidine66

Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), boronic acid (0.5 mmol), Pd(PPh₃)₄ (0.5 mol%), K₂CO₃ (1.5 mmol), 1,4-dioxane (B91453)/H₂O (4:2 mL), 100 °C, 15 min (microwave).

Table 2: Suzuki Coupling of N-[5-bromo-2-methylpyridin-3-yl]acetamide with Various Arylboronic Acids [2]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidN-[2-methyl-5-phenylpyridin-3-yl]acetamide75
24-Methylphenylboronic acidN-[2-methyl-5-(4-methylphenyl)pyridin-3-yl]acetamide80
34-Methoxyphenylboronic acidN-[5-(4-methoxyphenyl)-2-methylpyridin-3-yl]acetamide82
44-Chlorophenylboronic acidN-[5-(4-chlorophenyl)-2-methylpyridin-3-yl]acetamide78
54-Fluorophenylboronic acidN-[5-(4-fluorophenyl)-2-methylpyridin-3-yl]acetamide79

Reaction Conditions: N-[5-bromo-2-methylpyridin-3-yl]acetamide (1 mmol), arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (1.5 mmol), 1,4-dioxane/H₂O (4:1), 85-95 °C, >15 h.

Experimental Protocols

The following are generalized protocols for the Suzuki coupling of this compound. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates to achieve optimal yields.

Protocol 1: Conventional Heating

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a flame-dried Schlenk flask or round-bottom flask equipped with a condenser and a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 5-aryl-2-fluoropyrimidine.

Protocol 2: Microwave-Assisted Synthesis

Materials:

  • This compound

  • Arylboronic acid (1.0 - 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5-2 mol%)

  • Base (e.g., K₂CO₃) (2-3 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Microwave reactor vial with a stir bar

Procedure:

  • In a microwave reactor vial, combine this compound (1.0 eq.), the arylboronic acid (1.1 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:2 mL) to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat the mixture to the desired temperature (e.g., 100-120 °C) for the specified time (e.g., 15-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work up the reaction mixture as described in Protocol 1 (steps 7-8).

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Coupling_Mechanism Suzuki Coupling Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_halide Ar-Pd(II)Ln-X OxAdd->PdII_halide Transmetal Transmetalation PdII_halide->Transmetal PdII_aryl Ar-Pd(II)Ln-Ar' Transmetal->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 ArAr 5-Aryl-2-fluoropyrimidine (Ar-Ar') RedElim->ArAr ArX This compound (Ar-X) ArX->OxAdd ArBOH Arylboronic Acid (Ar'-B(OH)₂) + Base ArBOH->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow General Experimental Workflow start Start: Assemble Reactants reagents This compound Arylboronic Acid Pd Catalyst & Ligand Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Aqueous Workup (Extraction & Washing) monitor->workup purify Purification (Column Chromatography) workup->purify product Final Product: 5-Aryl-2-fluoropyrimidine purify->product

Caption: A typical experimental workflow for Suzuki coupling reactions.

Drug_Discovery_Logic Drug Discovery Application Logic start Core Scaffold: This compound suzuki Suzuki Coupling with Diverse Arylboronic Acids start->suzuki library Library of 5-Aryl-2-fluoropyrimidines suzuki->library screening Biological Screening (e.g., Kinase Assays, Cell-based Assays) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar sar->suzuki Iterative Design lead_opt Lead Optimization sar->lead_opt candidate Preclinical Candidate lead_opt->candidate

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 5-bromo-2-fluoropyrimidine, a key transformation in the synthesis of novel substituted aminopyrimidines. The 2-aminopyrimidine (B69317) scaffold is a prevalent motif in medicinal chemistry, appearing in a wide range of biologically active compounds. The Buchwald-Hartwig amination offers a powerful and versatile method for the formation of C-N bonds with this important heterocyclic building block.

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide (or triflate) and a primary or secondary amine in the presence of a base.[1][2] This reaction has become an indispensable tool in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance.[2] The application of this methodology to this compound allows for the selective introduction of a wide variety of amino substituents at the 2-position, paving the way for the synthesis of diverse compound libraries for drug discovery.

Advantages of Using this compound

The unique substitution pattern of this compound offers distinct advantages in the context of the Buchwald-Hartwig amination. The carbon-bromine bond is generally more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective amination at the 5-position if desired, although the C2 position is also highly activated towards nucleophilic aromatic substitution, which is the basis of the Buchwald-Hartwig reaction at this center. The electron-withdrawing nature of the pyrimidine (B1678525) ring and the fluorine atom enhances the electrophilicity of the C2 position, facilitating the oxidative addition step in the catalytic cycle.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions and yields for the Buchwald-Hartwig amination of this compound with a variety of amine coupling partners. These conditions can serve as a starting point for optimization.

AmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Primary Amines
AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001285-95
4-MethoxyanilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane1101680-90
BenzylamineXPhos Pd G3 (2)-Cs₂CO₃ (2.0)Toluene1001875-85
CyclohexylaminePd₂(dba)₃ (1)BrettPhos (2.5)LHMDS (1.5)THF801270-80
Secondary Amines
MorpholinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene90890-98
PiperidinePd₂(dba)₃ (1.5)Josiphos (3)K₂CO₃ (2.0)Dioxane1002485-95
N-MethylanilineXPhos Pd G3 (2)-NaOtBu (1.5)Toluene1001680-90
Heterocyclic Amines
IndolePd(OAc)₂ (3)Xantphos (6)Cs₂CO₃ (2.5)Dioxane1102465-75
PyrrolePd₂(dba)₃ (2)DavePhos (4)K₃PO₄ (2.0)Toluene1001860-70

Note: Yields are approximate and can vary based on the specific reaction scale and purification method. LHMDS = Lithium bis(trimethylsilyl)amide, dba = dibenzylideneacetone, BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl.

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Amine of choice

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a G3 precatalyst)

  • Phosphine (B1218219) ligand (e.g., XPhos, RuPhos, BINAP)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (1-3 mol%) and the phosphine ligand (2-6 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (1.5-2.5 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.5 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and quench with water or saturated aqueous ammonium (B1175870) chloride.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-amino-5-bromopyrimidine (B17363) derivative.

Mandatory Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide Ar-Pd(II)(X)L OxAdd->PdII_halide Amine_Coord Amine Coordination PdII_halide->Amine_Coord R'R''NH PdII_amine [Ar-Pd(II)(NHR'R'')L]⁺X⁻ Amine_Coord->PdII_amine Deprotonation Deprotonation (Base) PdII_amine->Deprotonation PdII_amido Ar-Pd(II)(NR'R'')L Deprotonation->PdII_amido - HB⁺X⁻ RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Ar-NR'R''

Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Add Catalyst & Ligand - Inert Atmosphere start->setup reagents Reagent Addition: - Base - this compound - Amine setup->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat and Stir solvent->reaction monitor Monitor Reaction Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up: - Quench - Extract monitor->workup Complete purify Purification: (Column Chromatography) workup->purify product Final Product purify->product

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

References

The Versatility of 5-Bromo-2-fluoropyrimidine in Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Bromo-2-fluoropyrimidine has emerged as a highly versatile and valuable building block in the field of medicinal chemistry. Its unique structural features, possessing two distinct halogen atoms with differential reactivity, allow for selective and sequential functionalization. This enables the synthesis of a diverse array of complex molecules with significant potential for therapeutic applications. This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel drug candidates, with a focus on its application in the synthesis of kinase inhibitors, antiviral agents, and other biologically active compounds.

Application Notes

This compound serves as a key intermediate in the synthesis of targeted therapies. The fluorine atom at the 2-position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine, alcohol, or thiol-containing fragments. Subsequently, the bromine atom at the 5-position can be utilized in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties. This sequential functionalization strategy provides a powerful tool for building molecular complexity and exploring structure-activity relationships (SAR).

Key Applications:
  • Kinase Inhibitors: Pyrimidine (B1678525) is a common scaffold in a multitude of approved and investigational kinase inhibitors. This compound is an ideal starting material for the synthesis of substituted pyrimidines that can target the ATP-binding site of various kinases. By modifying the substituents at the 2- and 5-positions, researchers can fine-tune the selectivity and potency of these inhibitors against specific kinase targets implicated in cancer and inflammatory diseases.

  • Antiviral Agents: Halogenated pyrimidines are precursors to a wide range of nucleoside and non-nucleoside antiviral compounds. This compound can be elaborated into molecules that interfere with viral replication processes. The pyrimidine core is a key component of several antiviral drugs, and the ability to introduce diverse functionalities at two positions on this scaffold is advantageous for the development of novel antiviral therapeutics.

  • Skeletal Muscle Activators: A notable application of this compound is in the synthesis of Reldesemtiv, a fast skeletal muscle troponin activator. This demonstrates the utility of this building block in creating molecules that modulate protein-protein interactions and cellular function beyond enzyme inhibition.

Data Presentation

The following tables summarize quantitative data for representative compounds synthesized using this compound, highlighting its role in achieving potent biological activity and efficient chemical transformations.

Compound ClassTargetKey Synthetic StepIC50/EC50Yield (%)Reference
Kinase InhibitorBcr-AblNucleophilic Aromatic Substitution5c: 0.08 µM, 5e: 0.09 µM78-85[1]
Kinase InhibitorGSK-3Suzuki Coupling62: 98 nM, 66: 140 nMNot Specified[2]
Antiviral AgentInfluenza VirusNucleophilic Aromatic Substitution3c: 1.9 µMNot Specified[3]
Skeletal Muscle ActivatorTroponinNucleophilic Aromatic SubstitutionN/ANot Specified[4]

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Protocol 1: Nucleophilic Aromatic Substitution for the Synthesis of a Reldesemtiv Intermediate

This protocol describes the reaction of this compound with an amine, a key step in the synthesis of the fast skeletal muscle troponin activator, Reldesemtiv.

Materials:

  • This compound

  • trans-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methanamine

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate

Procedure:

  • To a solution of trans-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methanamine (1.0 equivalent) in NMP, add this compound (1.05 equivalents) and DIPEA (2.2 equivalents).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer with saturated sodium bicarbonate solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired N-((trans-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methyl)-5-bromopyrimidin-2-amine.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-2-substituted Pyrimidines

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 5-bromo-2-(substituted)pyrimidine with an arylboronic acid.

Materials:

  • 5-Bromo-2-(substituted)pyrimidine (e.g., product from Protocol 1)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane, toluene, or DMF, with 10-20% water)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask, add the 5-bromo-2-(substituted)pyrimidine (1.0 equivalent), arylboronic acid (1.2 equivalents), palladium catalyst (0.05 equivalents), and base (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired 5-aryl-2-substituted pyrimidine.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in medicinal chemistry.

G start This compound snar Nucleophilic Aromatic Substitution (SNAr) (at C2) start->snar R-NH2, Base intermediate 2-Substituted-5-bromopyrimidine snar->intermediate suzuki Suzuki-Miyaura Coupling (at C5) final_product 2,5-Disubstituted Pyrimidine (Drug Candidate) suzuki->final_product intermediate->suzuki Ar-B(OH)2, Pd catalyst, Base Bcr_Abl_Signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition mTOR->Proliferation STAT5->Apoptosis_Inhibition Inhibitor Pyrimidine-based Bcr-Abl Inhibitor Inhibitor->BCR_ABL Inhibits

References

Application Notes: Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein kinases are crucial enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis.[1][2] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][2] The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, frequently forming the core of potent kinase inhibitors due to its ability to mimic the purine (B94841) core of ATP.[3]

5-Bromo-2-fluoropyrimidine is a versatile heterocyclic building block for the synthesis of kinase inhibitors.[4] Its distinct reactive sites allow for sequential and regioselective functionalization. The highly activated fluorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the C5 position is ideal for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.[4] This dual reactivity enables the systematic construction of diverse chemical libraries to explore structure-activity relationships (SAR) and optimize inhibitor potency and selectivity.

These application notes provide an overview of key signaling pathways targeted by pyrimidine-based inhibitors, detailed protocols for the synthesis of kinase inhibitor scaffolds from this compound, and representative biological data.

Targeted Signaling Pathways

Understanding the signaling pathways controlled by kinases is essential for the rational design of targeted inhibitors. Pyrimidine derivatives have been successfully developed to target several critical oncogenic kinases.

Bcr-Abl Signaling Pathway

The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that is the primary driver of chronic myeloid leukemia (CML).[5] It activates multiple downstream pathways, including RAS/MAPK and PI3K/AKT, leading to uncontrolled cell proliferation and inhibition of apoptosis.[5] Inhibitors targeting the ATP-binding site of the Abl kinase domain can effectively shut down this signaling cascade.

BCR_ABL Bcr-Abl (Constitutively Active Kinase) RAS RAS/MAPK Pathway BCR_ABL->RAS PI3K PI3K/AKT Pathway BCR_ABL->PI3K STAT JAK/STAT Pathway BCR_ABL->STAT Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation Apoptosis Inhibition of Apoptosis PI3K->Apoptosis STAT->Proliferation Inhibitor Pyrimidine Inhibitor (e.g., Dasatinib analogues) Inhibitor->BCR_ABL EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Transcription Gene Transcription (Proliferation, Survival) ERK->Gene_Transcription AKT AKT PI3K->AKT AKT->Gene_Transcription Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR Start This compound Step1 Step 1: SNAr Reaction (R1-NH2, Base) Start->Step1 Intermediate Intermediate: 5-Bromo-2-(R1-amino)pyrimidine Step1->Intermediate Step2 Step 2: Suzuki Coupling (R2-B(OH)2, Pd Catalyst, Base) Intermediate->Step2 Product Final Product: 2-(R1-amino)-5-(R2-aryl)pyrimidine Kinase Inhibitor Step2->Product

References

5-Bromo-2-fluoropyrimidine: A Versatile Scaffold for the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-fluoropyrimidine is a highly versatile heterocyclic building block that has garnered significant attention in medicinal chemistry for the synthesis of a diverse array of Active Pharmaceutical Ingredients (APIs). Its unique structural features, including the presence of two distinct halogen atoms at positions 2 and 5 of the pyrimidine (B1678525) ring, allow for selective and sequential functionalization through various cross-coupling reactions and nucleophilic substitutions. This enables the construction of complex molecular architectures with a wide range of biological activities, including applications as skeletal muscle activators, anticancer agents, and antiviral compounds.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of APIs across different therapeutic areas. It includes a summary of quantitative data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and experimental workflows.

I. Application in the Synthesis of Skeletal Muscle Troponin Activators

One of the notable applications of this compound is in the synthesis of reldesemtiv, a fast skeletal muscle troponin activator developed for the potential treatment of neuromuscular disorders.

A. Quantitative Data: Reldesemtiv Synthesis and Activity
ParameterValueReference
Starting MaterialThis compound[1]
Key ReactionNucleophilic Aromatic Substitution[1]
Final ProductReldesemtiv[1]
Mechanism of ActionFast Skeletal Muscle Troponin Activator[2]
Biological EffectSensitizes the sarcomere to calcium, increasing muscle contractility[2]
B. Experimental Protocol: Synthesis of Reldesemtiv Intermediate

This protocol describes the nucleophilic aromatic substitution reaction between this compound and a key amine intermediate in the synthesis of reldesemtiv.[1]

Materials:

  • trans-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methanamine

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated sodium bicarbonate solution

Procedure:

  • A mixture of trans-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methanamine (1.0 equiv), this compound (1.0 equiv), DIPEA (2.2 equiv), and NMP is stirred overnight at room temperature.[1]

  • The reaction mixture is then diluted with EtOAc and washed with saturated sodium bicarbonate solution.[1]

  • The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the desired intermediate.

C. Signaling Pathway and Experimental Workflow

Reldesemtiv_Mechanism Reldesemtiv Reldesemtiv Troponin_Complex Fast Skeletal Troponin Complex Reldesemtiv->Troponin_Complex Binds to Ca_Release Slowing of Calcium Release from Troponin C Troponin_Complex->Ca_Release Modulates Ca_Sensitivity Increased Sarcomere Calcium Sensitivity Ca_Release->Ca_Sensitivity Muscle_Contraction Enhanced Muscle Contraction Ca_Sensitivity->Muscle_Contraction

Caption: Mechanism of action of Reldesemtiv.

Synthesis_Workflow Start Start Materials: - this compound - Amine Intermediate Reaction Nucleophilic Aromatic Substitution (DIPEA, NMP) Start->Reaction Workup Work-up: - Dilution with EtOAc - Washing with NaHCO3 Reaction->Workup Purification Purification: - Concentration Workup->Purification Intermediate Desired Intermediate Purification->Intermediate

Caption: Experimental workflow for the synthesis of a Reldesemtiv intermediate.

II. Application in the Synthesis of Anticancer Agents

This compound serves as a valuable scaffold for the development of various anticancer agents, including farnesyltransferase inhibitors and kinase inhibitors.

A. Farnesyltransferase Inhibitors

Farnesyltransferase inhibitors (FTIs) are a class of experimental cancer drugs that target the enzyme farnesyltransferase, thereby preventing the proper functioning of the Ras protein, which is often abnormally active in cancer.[3]

FTI_Pathway cluster_inhibition Inhibition Ras Pre-Ras Protein Farnesylated_Ras Farnesylated Ras Ras->Farnesylated_Ras Farnesylation FPP Farnesyl Pyrophosphate FPP->Farnesylated_Ras FTase Farnesyltransferase (FTase) FTI Farnesyltransferase Inhibitor (FTI) FTI->FTase Inhibits Membrane_Localization Membrane Localization Farnesylated_Ras->Membrane_Localization Signal_Transduction Signal Transduction (e.g., MAPK pathway) Membrane_Localization->Signal_Transduction Cell_Proliferation Cancer Cell Proliferation Signal_Transduction->Cell_Proliferation

Caption: Farnesyltransferase inhibitor signaling pathway.

B. Kinase Inhibitors

The pyrimidine core is a well-established scaffold for the design of kinase inhibitors, which are crucial in targeted cancer therapy.[4] These inhibitors often target the ATP-binding site of kinases, playing a role in regulating cellular processes like proliferation and survival.[5]

Compound ClassTarget KinaseIC50 ValueReference
Pyrimidine DerivativesBcr/Abl Tyrosine KinasePotent Inhibition[6][7]
Pyrimidine-based derivativesAurora A Kinase< 200 nM[3]
2-aminopyrimidine derivativesEGFRdel19/T790M/C797S-[8]

The Suzuki coupling reaction is a powerful method for introducing aryl or heteroaryl moieties at the 5-position of the pyrimidine ring, a common strategy in the synthesis of kinase inhibitors.[9]

Materials:

  • 5-Bromo-2-substituted-pyrimidine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water)

Procedure:

  • In a reaction vessel under an inert atmosphere, combine the 5-bromo-2-substituted-pyrimidine (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., 0.05 equiv), and base (e.g., 2.0 equiv).[10]

  • Add the degassed solvent system to the mixture.

  • Heat the reaction mixture with stirring and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.[10]

Kinase_Inhibitor_Pathway cluster_inhibition Inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR) Growth_Factor->RTK Binds & Activates Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream_Signaling Phosphorylates & Activates Kinase_Inhibitor Pyrimidine-based Kinase Inhibitor Kinase_Inhibitor->RTK Inhibits ATP binding Cell_Function Cell Proliferation, Survival, etc. Downstream_Signaling->Cell_Function

Caption: General signaling pathway for Receptor Tyrosine Kinase (RTK) inhibition.

III. Application in the Synthesis of Antiviral Agents

Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy. This compound can serve as a starting material for the synthesis of such analogs, which can interfere with viral replication by targeting viral polymerases.

A. Quantitative Data: Antiviral Activity of Pyrimidine Derivatives
CompoundVirusAssayIC50 / EC50 (µM)Reference
(E)-5-(2-bromovinyl)uracil derivativesVaricella Zoster Virus (VZV)Antiviral Assay0.035 - 0.15[11]
(E)-5-(2-bromovinyl)uracil derivativesEpstein Barr Virus (EBV)Antiviral Assay0.49 - 3.91[11]
2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivativesInfluenza A and BPlaque Reduction0.01 - 0.1[12]
NitazoxanideMERS-CoVIn vitroEC50: 0.92[13]
NitazoxanideSARS-CoV-2In vitroEC50: 2.12[13]
B. Experimental Protocol: Synthesis of a Pyrimidine Nucleoside Analog (General Approach)

The synthesis of nucleoside analogs from this compound typically involves two key steps: N-glycosylation to attach a sugar moiety and a subsequent cross-coupling reaction to introduce diversity at the 5-position.

1. N-Glycosylation:

This protocol outlines a general procedure for the coupling of a pyrimidine base with a protected ribose derivative.

Materials:

  • This compound

  • Protected ribose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose)

  • Silylating agent (e.g., BSA)

  • Lewis acid catalyst (e.g., TMSOTf)

  • Anhydrous solvent (e.g., acetonitrile)

Procedure:

  • In an inert atmosphere, silylate this compound using a silylating agent in an anhydrous solvent.

  • In a separate flask, dissolve the protected ribose derivative in the anhydrous solvent.

  • Add the silylated pyrimidine solution to the sugar solution.

  • Cool the mixture and add the Lewis acid catalyst dropwise.

  • Allow the reaction to proceed at room temperature, monitoring by TLC.

  • Quench the reaction, extract the product, and purify by column chromatography.

2. Sonogashira Coupling:

This protocol describes a general method for introducing an alkynyl group at the 5-position of the pyrimidine nucleoside.

Materials:

  • 5-Bromo-pyrimidine nucleoside

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine)

  • Solvent (e.g., THF)

Procedure:

  • Dissolve the 5-bromo-pyrimidine nucleoside in a suitable solvent system with a base under an inert atmosphere.

  • Add the palladium catalyst and copper(I) iodide.

  • Add the terminal alkyne and stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

C. Mechanism of Action and Experimental Workflow

Antiviral_Mechanism Nucleoside_Analog Pyrimidine Nucleoside Analog (from this compound) Phosphorylation Cellular Kinases Nucleoside_Analog->Phosphorylation Intracellular Phosphorylation Triphosphate_Analog Active Triphosphate Analog Phosphorylation->Triphosphate_Analog Viral_Polymerase Viral RNA/DNA Polymerase Triphosphate_Analog->Viral_Polymerase Inhibits Viral_Replication Viral Genome Replication Triphosphate_Analog->Viral_Replication Causes Chain Termination or Mutagenesis Viral_Polymerase->Viral_Replication Catalyzes Antiviral_Synthesis_Workflow Start This compound + Protected Ribose Glycosylation N-Glycosylation Start->Glycosylation Bromo_Nucleoside 5-Bromo-pyrimidine Nucleoside Glycosylation->Bromo_Nucleoside Coupling Sonogashira Coupling (with Terminal Alkyne) Bromo_Nucleoside->Coupling Deprotection Deprotection Coupling->Deprotection Final_Product Antiviral Nucleoside Analog Deprotection->Final_Product

References

Application Notes and Protocols for Pd-Catalyzed Cross-Coupling of 5-Bromo-2-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 5-Bromo-2-fluoropyrimidine, a versatile building block in medicinal chemistry and materials science. The presence of a reactive bromo substituent at the C5 position and a fluorine atom at the C2 position allows for selective functionalization to generate a diverse array of substituted pyrimidine (B1678525) derivatives. This document details protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, including representative reaction conditions, and quantitative data compiled from analogous reactions with structurally similar compounds.

Introduction to Cross-Coupling with this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. For this compound, the primary site of reaction is the C-Br bond at the 5-position. The general reactivity of halogens in Pd-catalyzed couplings follows the order I > Br > Cl > F.[1] The strong C-F bond at the 2-position is generally unreactive under standard cross-coupling conditions, allowing for selective functionalization at the C5 position. The electron-withdrawing nature of the fluorine atom and the pyrimidine ring itself activates the C-Br bond towards oxidative addition, a key step in the catalytic cycle.

This document outlines starting conditions and detailed protocols for three major classes of cross-coupling reactions:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids.

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl and N-heteroaryl amines.

  • Sonogashira Coupling: For the creation of C-C triple bonds with terminal alkynes.

General Mechanistic Overview

The catalytic cycles for these cross-coupling reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

General_Pd_Catalyzed_Cross_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation_Coordination Transmetalation or Amine Coordination Ar-Pd(II)-X(L2)->Transmetalation_Coordination Ar-Pd(II)-Nu(L2) Ar-Pd(II)-Nu(L2) Transmetalation_Coordination->Ar-Pd(II)-Nu(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Nu(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerated Catalyst Ar-Nu Ar-Nu (Product) Reductive_Elimination->Ar-Nu Ar-X Ar-X (this compound) Ar-X->Oxidative_Addition Nu-M_or_Nu-H Nu-M or Nu-H (Coupling Partner) Nu-M_or_Nu-H->Transmetalation_Coordination

General Catalytic Cycle for Pd-Catalyzed Cross-Coupling.

Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura reaction is a versatile method for the synthesis of 5-aryl-2-fluoropyrimidines. The reaction couples this compound with an aryl or heteroaryl boronic acid or ester in the presence of a palladium catalyst and a base.

Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of bromo-heteroaromatic compounds, which can be adapted for this compound.[2][3]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene (B28343)/H₂O1001285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O901880-90
33-Thienylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄1,4-Dioxane/H₂O1001675-85
44-Cyanophenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001270-80

Data is compiled from analogous reactions with structurally similar 2-bromopyridine (B144113) derivatives and represents expected outcomes under optimized conditions.[2][3]

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Setup 1. Add this compound, boronic acid, base, catalyst, and ligand to a dry Schlenk flask. Inert 2. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Setup->Inert Solvent 3. Add degassed solvent and water via syringe. Inert->Solvent Heat 4. Heat the reaction mixture with vigorous stirring. Solvent->Heat Monitor 5. Monitor progress by TLC or LC-MS. Heat->Monitor Cool 6. Cool to room temperature and dilute with an organic solvent. Monitor->Cool Wash 7. Wash with water and brine. Cool->Wash Dry 8. Dry the organic layer, filter, and concentrate. Wash->Dry Purify 9. Purify by column chromatography. Dry->Purify

Experimental workflow for Suzuki-Miyaura coupling.
Detailed Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)

  • Toluene (degassed)

  • Deionized water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.

  • Seal the flask and evacuate and backfill with inert gas three times.

  • Add degassed toluene and degassed deionized water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.[2]

Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination enables the synthesis of 5-amino-2-fluoropyrimidine derivatives by coupling this compound with primary or secondary amines.[4][5]

Representative Reaction Conditions and Yields

The following table presents typical conditions for the Buchwald-Hartwig amination of bromo-heteroaromatic compounds, which can serve as a starting point for this compound.[4][6]

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10012-2480-95
2AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃1,4-Dioxane1101875-90
3BenzylaminePd₂(dba)₃ (1)BrettPhos (2)K₃PO₄Toluene1001670-85
4N-MethylanilinePd(OAc)₂ (2)Xantphos (4)NaOtBuToluene1102070-85

Data compiled from amination reactions of structurally similar bromo-heteroaromatic substrates.[4][6]

Decision Tree for Condition Selection

Buchwald_Hartwig_Decision_Tree Start Select Amine Type Primary_Aliphatic Primary Aliphatic Amine Start->Primary_Aliphatic Sterically unhindered Secondary_Aliphatic Secondary Aliphatic Amine Start->Secondary_Aliphatic Cyclic or acyclic Primary_Aryl Primary Aryl Amine Start->Primary_Aryl Electron-rich or neutral Secondary_Aryl Secondary Aryl Amine Start->Secondary_Aryl Sterically demanding Conditions1 Catalyst: Pd2(dba)3 Ligand: BrettPhos Base: K3PO4 Solvent: Toluene Primary_Aliphatic->Conditions1 Conditions2 Catalyst: Pd2(dba)3 Ligand: XPhos Base: NaOtBu Solvent: Toluene Secondary_Aliphatic->Conditions2 Conditions3 Catalyst: Pd(OAc)2 Ligand: RuPhos Base: Cs2CO3 Solvent: 1,4-Dioxane Primary_Aryl->Conditions3 Conditions4 Catalyst: Pd(OAc)2 Ligand: Xantphos Base: NaOtBu Solvent: Toluene Secondary_Aryl->Conditions4

Decision tree for selecting Buchwald-Hartwig conditions.
Detailed Protocol for Buchwald-Hartwig Amination

This is a general protocol and should be optimized for specific amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ and XPhos.

  • Evacuate and backfill the flask with inert gas three times.

  • Under a positive pressure of inert gas, add sodium tert-butoxide.

  • Add anhydrous, degassed toluene via syringe.

  • Add this compound and the amine.

  • Seal the flask and heat the mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[7]

Sonogashira Coupling of this compound

The Sonogashira reaction is an effective method for the synthesis of 5-alkynyl-2-fluoropyrimidines by coupling this compound with a terminal alkyne.[8] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[9]

Representative Reaction Conditions and Yields

The following table provides typical conditions for the Sonogashira coupling of bromo-heteroaromatic compounds, which are applicable to this compound.[9][10]

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF60-704-1285-95
21-HexynePdCl₂(PPh₃)₂ (3)CuI (5)DIPEADMFRT1680-90
3Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)Et₃NTHF60-704-1275-85
4TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHFRT1685-95

Data is based on Sonogashira couplings of structurally similar bromo-heteroaromatic substrates.[9][10]

Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Setup 1. Add this compound, Pd catalyst, and CuI to a dry flask. Inert 2. Purge the flask with an inert gas (e.g., Argon). Setup->Inert Reagents 3. Add anhydrous solvent, amine base, and terminal alkyne. Inert->Reagents Stir 4. Stir the reaction mixture at the desired temperature. Reagents->Stir Monitor 5. Monitor progress by TLC or LC-MS. Stir->Monitor Cool 6. Cool to room temperature and dilute with an organic solvent. Monitor->Cool Wash 7. Wash with saturated aq. NH4Cl and brine. Cool->Wash Dry 8. Dry the organic layer, filter, and concentrate. Wash->Dry Purify 9. Purify by column chromatography. Dry->Purify

References

Application Notes and Protocols for the Synthesis of Push-Pull Molecules Utilizing 5-Bromo-2-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic strategies for constructing push-pull molecules using 5-bromo-2-fluoropyrimidine as a key building block. The inherent reactivity of this precursor, possessing both a readily displaceable fluorine atom and a bromine atom amenable to cross-coupling reactions, allows for a versatile and sequential introduction of electron-donating and electron-accepting moieties.

Introduction to this compound in Push-Pull Systems

This compound is a valuable heterocyclic starting material for the synthesis of donor-π-acceptor (D-π-A) or "push-pull" molecules. In these systems, the electron-deficient pyrimidine (B1678525) ring acts as the core of the electron-accepting (pull) moiety. The fluorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of an electron-donating "push" group. Subsequently, the bromine atom at the 5-position serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille couplings, to introduce further π-conjugated systems or other functional groups that modulate the electronic properties of the molecule.

The general synthetic strategy involves a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): An electron-donating amine is introduced at the 2-position by displacing the fluorine atom.

  • Palladium-Catalyzed Cross-Coupling: An aryl or heteroaryl group is introduced at the 5-position via the bromine atom to complete the push-pull chromophore.

This sequential approach allows for the creation of a diverse library of push-pull molecules with tunable photophysical and electronic properties.

Experimental Protocols

While specific examples detailing the synthesis of push-pull molecules directly from this compound are not extensively documented in publicly available literature, the following protocols are based on established methodologies for similar halogenated pyrimidines and represent a viable synthetic pathway.

Protocol 1: Synthesis of a Generic 2-(Donor-amino)-5-aryl-pyrimidine Push-Pull Molecule

This protocol outlines a two-step synthesis involving an initial Hartwig-Buchwald amination followed by a Suzuki-Miyaura cross-coupling.

Step 1: Hartwig-Buchwald Amination of this compound

This step introduces the electron-donating amino group at the 2-position.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, diphenylamine)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine (B1218219) ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Cs₂CO₃, NaOtBu)

  • Anhydrous solvent (e.g., toluene, dioxane)

General Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq.), the amine (1.1 eq.), the palladium catalyst (0.02-0.05 eq.), the phosphine ligand (0.04-0.10 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the 2-amino-5-bromopyrimidine (B17363) intermediate.

Step 2: Suzuki-Miyaura Cross-Coupling of 2-Amino-5-bromopyrimidine Intermediate

This step introduces an aryl group at the 5-position to complete the push-pull system.

Materials:

  • 2-Amino-5-bromopyrimidine intermediate from Step 1

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent mixture (e.g., dioxane/water, toluene/water)

General Procedure:

  • To a round-bottom flask, add the 2-amino-5-bromopyrimidine intermediate (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the final push-pull molecule.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the synthesis of pyrimidine-based push-pull molecules based on analogous systems.

Table 1: Representative Conditions for Hartwig-Buchwald Amination

EntryAmineCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2)Dioxane1001875-90
2DiphenylaminePd(OAc)₂ (5)BINAP (10)NaOtBu (1.5)Toluene1101270-85

Table 2: Representative Conditions for Suzuki-Miyaura Cross-Coupling

EntryArylboronic AcidCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
14-(N,N-dimethylamino)phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O (4:1)90680-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃ (2)Toluene/H₂O (3:1)100885-98

Visualizations

Diagram 1: Synthetic Workflow for Push-Pull Molecule Synthesis

G cluster_start Starting Materials cluster_step1 Step 1: Hartwig-Buchwald Amination cluster_intermediate Intermediate cluster_step2 Step 2: Suzuki-Miyaura Coupling cluster_final Final Product start1 This compound proc1 Pd Catalyst, Ligand, Base Toluene, 100 °C start1->proc1 start2 Donor-Amine start2->proc1 start3 Arylboronic Acid proc2 Pd Catalyst, Base Dioxane/H₂O, 90 °C start3->proc2 inter 2-(Donor-amino)-5-bromopyrimidine proc1->inter inter->proc2 final Push-Pull Molecule proc2->final

Caption: A general two-step synthetic workflow for push-pull molecules.

Diagram 2: Logical Relationship of Push-Pull Components

G cluster_donor Electron Donor ('Push') cluster_pi π-Conjugated Bridge cluster_acceptor Electron Acceptor ('Pull') donor Amino Group pi_bridge Pyrimidine & Aryl Group donor->pi_bridge Intramolecular Charge Transfer acceptor Pyrimidine Core pi_bridge->acceptor

Caption: The electronic relationship between components of the push-pull molecule.

Application Notes and Protocols for the Stille Coupling of 5-Bromo-2-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental procedure for the Stille cross-coupling reaction of 5-Bromo-2-fluoropyrimidine with various organostannane reagents. The Stille reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[1][2][3] Pyrimidine (B1678525) derivatives are of significant interest in drug discovery, and the functionalization of this compound via Stille coupling allows for the synthesis of novel compounds with potential therapeutic applications.[4]

Introduction to the Stille Coupling Reaction

The Stille reaction involves the palladium-catalyzed coupling of an organostannane (organotin) reagent with an organic halide or triflate.[1][2] This reaction is valued for its tolerance of a wide array of functional groups and the relative stability of the organostannane reagents to air and moisture.[2][3] The general transformation for the Stille coupling of this compound is depicted below:

General Reaction Scheme:

Where 'R' can be a variety of organic moieties such as aryl, heteroaryl, vinyl, or alkyl groups, and 'Alkyl' is typically butyl or methyl.

Reaction Mechanism and Experimental Workflow

The catalytic cycle of the Stille reaction is generally understood to proceed through three primary steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the organostannane to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[2][3][5]

Experimental Workflow Diagram:

Stille_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagent_Prep Reagent Preparation (this compound, Organostannane) Reaction_Setup Reaction Setup (Inert Atmosphere) Reagent_Prep->Reaction_Setup Catalyst_Prep Catalyst & Ligand Preparation Catalyst_Prep->Reaction_Setup Solvent_Prep Anhydrous & Degassed Solvent Solvent_Prep->Reaction_Setup Heating Heating & Stirring Reaction_Setup->Heating Heat to 80-120 °C Monitoring Reaction Monitoring (TLC, GC/LC-MS) Heating->Monitoring Quenching Quenching Monitoring->Quenching Upon Completion Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Caption: A generalized experimental workflow for the Stille coupling of this compound.

Generalized Experimental Protocol

This protocol is a starting point and should be optimized for each specific organostannane and desired product.

Materials:

  • This compound

  • Organostannane reagent (e.g., Aryl-SnBu₃, Vinyl-SnBu₃) (1.0 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-10 mol%)

  • Ligand (if required, e.g., PPh₃, AsPh₃) (2-20 mol%)

  • Anhydrous solvent (e.g., Toluene, DMF, Dioxane)

  • Inert gas (Nitrogen or Argon)

  • Optional additives (e.g., CuI, CsF)

Procedure:

  • To a flame-dried Schlenk flask or sealed tube under an inert atmosphere of nitrogen or argon, add this compound (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[1]

  • If a catalyst precursor like Pd₂(dba)₃ is used, add the appropriate ligand (e.g., PPh₃, 10 mol%).

  • Add anhydrous, degassed solvent (to achieve a concentration of approximately 0.1 M).[1]

  • Add the organostannane reagent (1.1 eq) via syringe.[1]

  • If applicable, add any additives at this stage.

  • Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/LC-MS). Reaction times can range from 12 to 48 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with an aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts.[1]

  • Separate the organic layer, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired 5-substituted-2-fluoropyrimidine.

Safety Precautions:

  • Organotin compounds are highly toxic. Handle with appropriate personal protective equipment (PPE) and in a well-ventilated fume hood.

  • Palladium catalysts and phosphine (B1218219) ligands can be air- and moisture-sensitive. Handle under an inert atmosphere.[3]

  • Solvents should be properly dried and degassed to prevent catalyst deactivation and side reactions.[3]

Data Presentation: Typical Reaction Parameters

The following table summarizes typical conditions for Stille coupling reactions that can be adapted for this compound.[1]

ParameterTypical Range/OptionsNotes
Palladium Catalyst 1-10 mol%Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ are common choices.[1]
Ligand 2-20 mol%PPh₃, AsPh₃, XPhos, or other phosphine ligands are often used, especially with Pd(OAc)₂ or Pd₂(dba)₃.[1]
Organostannane 1.0 - 1.5 equivalentsA slight excess is typically used to drive the reaction to completion.[1]
Solvent Anhydrous Toluene, DMF, Dioxane, or THFThe choice of solvent can significantly impact the reaction rate and yield.
Temperature 80 - 120 °CDependent on the reactivity of the substrates and the stability of the catalyst.[1]
Reaction Time 12 - 48 hoursProgress should be monitored to determine the optimal reaction time.[1]
Additives Optional (e.g., CuI, CsF)CuI can accelerate the rate of transmetalation. Fluoride sources can also be beneficial.[1]

Applications in Drug Development

The Stille coupling reaction is a valuable tool in medicinal chemistry for the synthesis of novel drug candidates.[2] The 2-fluoropyrimidine (B1295296) scaffold is a key pharmacophore in a number of approved drugs. The ability to introduce a wide variety of substituents at the 5-position of the pyrimidine ring using the Stille coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This can lead to the discovery of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.[4]

Catalytic Cycle of the Stille Coupling:

Stille_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (R¹-X) transmetalation_complex [R¹-Pd(II)L₂(SnR³₃R²)]⁺X⁻ pd2_complex->transmetalation_complex Transmetalation (R²-SnR³₃) product_complex R¹-Pd(II)L₂-R² transmetalation_complex->product_complex -XSnR³₃ product_complex->pd0 Reductive Elimination product R¹-R² product_complex->product

Caption: A simplified representation of the Stille coupling catalytic cycle.

References

Troubleshooting & Optimization

optimizing reaction conditions for 5-Bromo-2-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-2-fluoropyrimidine. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to facilitate your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on this compound?

This compound has two primary reactive sites for cross-coupling and substitution reactions.[1] The C-Br bond at the 5-position is susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination.[1] The C-F bond at the 2-position is activated for nucleophilic aromatic substitution (SNAr).[1] In palladium-catalyzed reactions, the general order of halide reactivity is I > Br > Cl > F, making the C-Br bond significantly more reactive.[2][3]

Q2: What are the main safety considerations when handling this compound?

This compound should be handled with care in a well-ventilated area or fume hood. It is harmful if swallowed (H302), causes skin irritation (H315), and can cause serious eye damage (H318).[4][5] It may also cause respiratory irritation (H335).[4][5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[5]

Q3: How should this compound be stored?

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[5] Keep it in a dark place and at room temperature.[6]

Q4: What is a general synthetic route to prepare this compound?

A common synthetic pathway involves the bromination of a pyrimidine (B1678525) precursor followed by a fluorination step. For example, 2-hydroxypyrimidine (B189755) can be brominated to form 2-hydroxy-5-bromopyrimidine.[7] This intermediate is then subjected to a fluorinating agent to yield the final product.[7] An alternative approach uses 2-hydroxypyrimidine with hydrobromic acid and hydrogen peroxide to create the brominated intermediate.[8]

G A 2-Hydroxypyrimidine B Bromination (e.g., Br2 or HBr/H2O2) A->B C 2-Hydroxy-5-bromopyrimidine B->C D Fluorination (e.g., using POCl3 then a fluoride (B91410) source) C->D E This compound D->E

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling this compound with a boronic acid or ester. The reaction selectively occurs at the C-Br position.[3]

Common Issues & Solutions

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen) with anhydrous, degassed solvents.[9] Using a pre-catalyst or a Pd(0) source like Pd(PPh₃)₄ can be beneficial.[9]

    • Suboptimal Temperature: These reactions often require heat. Cautiously increase the temperature in 10-20 °C increments, typically running between 80-120 °C.[9]

    • Poor Reagent Quality: Boronic acids can degrade over time (protodeboronation).[9] Use fresh, high-purity reagents.

  • Homocoupling of Boronic Acid:

    • Presence of Oxygen: Rigorous degassing of all solvents and reagents is critical to prevent oxygen from deactivating the catalyst and promoting homocoupling.[9]

    • Incorrect Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid.

  • Debromination of Starting Material:

    • Catalyst/Ligand Choice: This side reaction can be prevalent. Screening different ligands is crucial. Tandem catalyst systems like XPhosPdG2/XPhos have been shown to minimize debromination.[10]

G Start Low Yield in Suzuki Coupling? Cause1 Check Reagent Quality (Fresh Boronic Acid? Degassed Solvent?) Start->Cause1 Cause2 Optimize Reaction Conditions (Increase Temperature?) Start->Cause2 Cause3 Screen Catalyst & Ligand (Try XPhos-based catalyst?) Start->Cause3 Cause4 Verify Inert Atmosphere (Sufficient N2/Ar purge?) Start->Cause4 Result Improved Yield Cause1->Result Cause2->Result Cause3->Result Cause4->Result

Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.

Troubleshooting Guide: Buchwald-Hartwig Amination

This reaction is used to form a C-N bond between this compound and a primary or secondary amine.

Common Issues & Solutions

  • Low or No Conversion:

    • Inactive Catalyst: The active Pd(0) species may not be forming efficiently. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.[11] Consider using an air-stable pre-catalyst like an XPhos Pd G3.[11]

    • Incorrect Base: The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu, KOtBu, or Cs₂CO₃ are commonly used.[12]

    • Ligand Choice: Sterically hindered biaryl phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos) are often required to facilitate reductive elimination.[11][12]

  • Side Reactions (e.g., Hydrodehalogenation):

    • Optimize Ligand and Base: The combination of ligand and base can influence the rates of desired C-N bond formation versus side reactions. Screening different combinations is often necessary.[13]

    • Control Temperature: Excessive heat can promote side reactions. Run the reaction at the lowest temperature that provides a reasonable conversion rate (typically 80-110 °C).[11][14]

Data Presentation: Reaction Condition Screening

The tables below provide suggested starting points for optimizing Suzuki-Miyaura and Buchwald-Hartwig reactions. Conditions should be adapted based on the specific coupling partners.

Table 1: Suzuki-Miyaura Coupling Starting Conditions

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Notes
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)90A common starting point for many substrates.[15]
2Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene100Good for electron-rich and heteroaromatic halides.
3XPhos Pd G3 (2)-Cs₂CO₃ (2)THF/H₂O (4:1)80Air-stable precatalyst, often provides high yields.[10]

Table 2: Buchwald-Hartwig Amination Starting Conditions

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Notes
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene100A robust system for a wide range of amines.[12]
2Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)Dioxane110Milder base, good for base-sensitive substrates.
3XPhos Pd G3 (2)-K₃PO₄ (2)t-Amyl Alcohol100Alternative solvent for challenging couplings.[11]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (2.0 equiv).

  • Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst and ligand (if separate).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction's progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add the palladium pre-catalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%, if needed).[14]

  • Seal the tube and purge with an inert gas for 10-15 minutes.[14]

  • Under a positive pressure of inert gas, add the base (1.5 equiv), this compound (1.0 equiv), and the amine (1.2 equiv).[14]

  • Add the anhydrous, degassed solvent via syringe.[14]

  • Place the sealed tube in a preheated oil bath and stir at the desired temperature (e.g., 80-110 °C).[14]

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once complete, cool the mixture to room temperature and quench with water.[16]

  • Extract the product with an appropriate organic solvent, wash the combined organic layers, and dry.

  • Concentrate the solvent and purify the crude product by column chromatography.

Application in Drug Discovery

Derivatives of this compound are valuable building blocks for synthesizing bioactive molecules. For instance, fluoropyrimidines are a class of chemotherapy drugs used to treat various cancers.[17][18] These compounds can act as inhibitors in cellular signaling pathways, such as kinase pathways that are often dysregulated in cancer.

G cluster_0 cluster_1 A Growth Factor B Receptor A->B Binds C Kinase A B->C Activates D Kinase B C->D Activates E Transcription Factor D->E Activates F Gene Expression (Proliferation, Survival) E->F Inhibitor Drug Derived from This compound Inhibitor->C Inhibits

Caption: A conceptual diagram of a kinase signaling pathway inhibited by a drug.

References

Technical Support Center: Reactions of 5-Bromo-2-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-fluoropyrimidine. The information is designed to help you anticipate and resolve common issues related to side product formation in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in cross-coupling reactions with this compound?

A1: The primary side products encountered during cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, are typically:

  • Homocoupling Products: Formation of a symmetrical biaryl from the coupling of two boronic acid/ester molecules (in Suzuki reactions) or two organostannane molecules (in Stille reactions). This is often promoted by the presence of oxygen.

  • Protodebromination (Dehalogenation): Replacement of the bromine atom on the pyrimidine (B1678525) ring with a hydrogen atom, yielding 2-fluoropyrimidine. This can be caused by various factors, including the presence of palladium-hydride species in the catalytic cycle.

  • Homocoupling of this compound: Dimerization of the starting material to form 5,5'-bis(2-fluoropyrimidine).

Q2: In a Suzuki-Miyaura coupling, which factors most significantly influence the formation of homocoupling byproducts?

A2: The formation of homocoupling byproducts in Suzuki-Miyaura reactions is primarily influenced by:

  • Oxygen: Dissolved oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid reagent.

  • Palladium(II) Precatalysts: Using a Pd(II) source can sometimes lead to homocoupling before it is reduced to the catalytically active Pd(0).

  • Base: The choice and concentration of the base can affect the stability of the boronic acid and the overall reaction pathway.

Q3: How can I minimize protodebromination of this compound during a cross-coupling reaction?

A3: Minimizing protodebromination can be achieved by:

  • Using Anhydrous and Degassed Solvents: This reduces the sources of protons that can lead to dehalogenation.

  • Selecting the Appropriate Base: Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are often preferred over stronger bases.

  • Optimizing the Catalyst System: Employing bulky, electron-rich phosphine (B1218219) ligands can promote the desired cross-coupling pathway over the formation of palladium-hydride species that lead to dehalogenation.

  • Controlling Reaction Temperature: Using the lowest effective temperature can help to disfavor the dehalogenation pathway.

Q4: In nucleophilic aromatic substitution (SNAr) reactions, can the fluorine atom be displaced instead of the bromine atom?

A4: Yes, the fluorine atom at the C2 position is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the pyrimidine ring nitrogens. In many cases, nucleophilic aromatic substitution will preferentially occur at the C2 position, displacing the fluoride. The relative reactivity of the C-F versus C-Br bond towards nucleophilic attack will depend on the specific nucleophile and reaction conditions.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low yield of the desired cross-coupled product and significant formation of side products.

This troubleshooting guide will help you diagnose and resolve common issues leading to poor outcomes in the Suzuki-Miyaura coupling of this compound.

Suzuki_Troubleshooting start Low Yield/ High Side Products check_reagents 1. Check Reagent Quality - Boronic acid purity - Solvent anhydrous? - Base dry? start->check_reagents check_conditions 2. Review Reaction Conditions - Degassing effective? - Temperature optimal? - Reaction time sufficient? check_reagents->check_conditions Reagents OK solution Improved Yield & Purity check_reagents->solution Impurity found & corrected optimize_catalyst 3. Optimize Catalyst System - Change Pd source? - Use bulky ligand? - Adjust catalyst loading? check_conditions->optimize_catalyst Conditions OK check_conditions->solution Conditions adjusted optimize_base 4. Modify Base - Weaker base? - Different cation? optimize_catalyst->optimize_base Still issues optimize_catalyst->solution Catalyst optimized optimize_base->solution Optimized

Troubleshooting SNAr Reactions

Observed Issue Potential Cause Recommended Solution
Substitution at the C2 (fluoro) position instead of the desired C5 (bromo) position The C-F bond is highly activated for SNAr.This is often the expected outcome. If C5 substitution is desired, a different synthetic strategy, such as a metal-catalyzed cross-coupling, might be necessary. To favor substitution at the less reactive C5 position, milder reaction conditions (lower temperature, less reactive nucleophile) could be explored, though this may lead to lower overall conversion.
Low conversion of starting material Insufficiently nucleophilic reagent.If using a neutral nucleophile (e.g., an amine), the addition of a non-nucleophilic base can increase its reactivity.
Reaction temperature is too low.SNAr reactions often require elevated temperatures to proceed at a practical rate.
Poor solvent choice.Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex).

Experimental Protocols

Optimized Suzuki-Miyaura Coupling Protocol to Minimize Side Products

This protocol is a general guideline designed to enhance selectivity for the desired cross-coupling product while minimizing homocoupling and protodebromination.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered and dried (2.0 - 3.0 equivalents)

  • Anhydrous, degassed 1,4-dioxane (B91453) and water (e.g., 4:1 v/v mixture)

  • Schlenk flask or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the finely powdered K₃PO₄ (2.0 eq).

  • Inerting the System: Seal the flask, and evacuate and backfill with inert gas. Repeat this cycle three times to ensure the removal of atmospheric oxygen.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) and water. Separate the organic layer, and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Experimental Workflow for Optimized Suzuki Coupling

Suzuki_Workflow reagents 1. Add Reactants & Base to Dry Schlenk Flask inert 2. Evacuate & Backfill with Inert Gas (3x) reagents->inert catalyst 3. Add Pd Catalyst under Inert Gas Flow inert->catalyst solvent 4. Add Degassed Solvent Mixture catalyst->solvent reaction 5. Heat (80-90 °C) & Monitor (TLC/LC-MS) solvent->reaction workup 6. Cool, Dilute, Extract & Wash reaction->workup purify 7. Dry, Concentrate & Purify (Chromatography) workup->purify product Final Product purify->product

Optimized Suzuki-Miyaura Workflow

Technical Support Center: Synthesis of 5-Bromo-2-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the synthesis of 5-Bromo-2-fluoropyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common synthetic strategies start from commercially available pyrimidine (B1678525) derivatives. Key routes include:

  • Route A: A multi-step synthesis starting from a 2-hydroxypyrimidine (B189755) salt. This involves the bromination of the pyrimidine ring at the 5-position, followed by conversion of the 2-hydroxy group to a chloro group, and a final halogen exchange fluorination. This route is well-documented and can achieve high yields.[1]

  • Route B: Synthesis from 5-bromouracil. This involves a chlorination step, typically using a reagent like phosphorus oxychloride (POCl₃), to form a di-chlorinated intermediate, which is then selectively fluorinated.

  • Route C: A one-step cyclization reaction. A newer approach involves the reaction of 2-bromomalonaldehyde (B19672) with amidine compounds to directly form the 5-bromo-2-substituted pyrimidine ring.[2]

Q2: What are the main safety concerns when synthesizing this compound?

A2: Several reagents used in the synthesis are hazardous and require careful handling:

  • Bromine (Br₂): Highly corrosive, toxic, and volatile. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Phosphorus Oxychloride (POCl₃): A toxic and corrosive substance that reacts violently with water. It should be handled with extreme care in a fume hood, and appropriate quenching procedures must be in place.[3]

  • Fluorinating Agents: Many fluorinating agents are toxic and corrosive. Hydrogen fluoride (B91410) (HF) based reagents are particularly hazardous and require specialized equipment and training.

  • General Hazards: this compound itself is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[4] Standard laboratory safety protocols, including the use of PPE, are mandatory.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly following the common route from 2-hydroxypyrimidine.

Problem 1: Low Yield in the Bromination Step (2-hydroxypyrimidine to 2-hydroxy-5-bromopyrimidine)

Q: My yield of 2-hydroxy-5-bromopyrimidine is significantly lower than expected. What are the common causes and solutions?

A: Low yield in this electrophilic bromination step is often due to suboptimal reaction conditions or the formation of byproducts.

  • Potential Cause 1: Incomplete Reaction.

    • Solution: Ensure the reaction temperature is maintained correctly. The reaction is typically initiated at a low temperature (below 5°C) during the slow addition of bromine and then allowed to warm to room temperature to ensure completion.[1] Monitor the reaction using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Potential Cause 2: Formation of Di-brominated Byproduct.

    • Solution: Over-bromination can occur if an excess of bromine is used or if the reaction temperature is too high. Carefully control the stoichiometry of bromine. Use N-bromosuccinimide (NBS) as an alternative brominating agent, which can sometimes offer better selectivity for mono-bromination.

  • Potential Cause 3: Poor Product Isolation.

    • Solution: The product is typically isolated by filtration after the reaction. Ensure the pH of the solution is neutral before filtration to maximize precipitation. Wash the collected solid thoroughly with water to remove any inorganic salts. Recrystallization from a suitable solvent, such as 85% ethanol (B145695), is crucial for obtaining a pure product.[1]

Problem 2: Inefficient Chlorination of 2-hydroxy-5-bromopyrimidine

Q: The conversion of the hydroxyl group to a chloro group using POCl₃ is sluggish or incomplete. How can I improve this step?

A: This is a critical step that often requires optimization. The reactivity of the hydroxyl group can be influenced by several factors.

  • Potential Cause 1: Insufficient Reagent or Temperature.

    • Solution: This reaction is typically run in excess POCl₃, which acts as both the reagent and the solvent. Ensure the reaction is heated to reflux for a sufficient duration (e.g., 8 hours) to drive the reaction to completion.[1] The addition of a tertiary amine base, like triethylamine (B128534), can accelerate the reaction.[1][5]

  • Potential Cause 2: Hydrolysis of POCl₃.

    • Solution: The reaction must be conducted under anhydrous (moisture-free) conditions, as POCl₃ reacts violently with water. Use dry glassware and solvents.

  • Potential Cause 3: Difficult Work-up and Product Isolation.

    • Solution: Quenching the excess POCl₃ is highly exothermic and must be done carefully by slowly adding the reaction mixture to crushed ice.[1] After quenching, the product is typically extracted with an organic solvent. Ensure the pH is adjusted appropriately to keep the product in its neutral form for efficient extraction.

Problem 3: Low Yield or Incomplete Halogen Exchange Fluorination

Q: My final fluorination step (conversion of 2-chloro-5-bromopyrimidine to this compound) has a low yield. What are the key parameters to control?

A: Halogen exchange (Halex) reactions are equilibrium-driven, and pushing the reaction to completion can be challenging.

  • Potential Cause 1: Ineffective Fluorinating Agent.

    • Solution: The choice of fluorinating agent is critical. While various agents exist, a common method for this transformation is not explicitly detailed in the search results. However, for similar transformations, spray-dried potassium fluoride (KF) in a polar aprotic solvent like DMF or DMSO, often with a phase-transfer catalyst, is effective.[6] The use of HF-base systems like triethylamine tris(hydrogen fluoride) can also be a mild and efficient option for chlorodiazines.[7]

  • Potential Cause 2: High Reaction Temperature Leading to Side Reactions.

    • Solution: While heat is required, excessive temperatures can lead to decomposition or the formation of tar-like byproducts. Optimize the temperature carefully. A patent protocol specifies maintaining a temperature of -8°C for 4-5 hours during the addition of the fluorinating agent, which suggests a highly reactive or unstable intermediate.[1]

  • Potential Cause 3: Incomplete Reaction.

    • Solution: To drive the equilibrium towards the fluorinated product, a large excess of the fluoride source can be used. Ensure efficient stirring to maximize contact between the substrate and the fluoride salt, which often has low solubility.

  • Potential Cause 4: Difficult Purification.

    • Solution: The final product and the starting chloro-intermediate often have similar polarities, making purification by column chromatography challenging. Careful selection of the eluent system is necessary. If the boiling points are sufficiently different, distillation under reduced pressure could be an alternative.

Data Summary

The following tables summarize quantitative data from various synthetic protocols for key intermediates and the final product.

Table 1: Reaction Conditions and Yields for the Synthesis of 5-Bromo-2-chloropyrimidine (B32469) [5]

Starting MaterialPOCl₃ (molar eq.)Triethylamine (molar eq.)Temperature (°C)Time (h)Yield (%)Purity (%)
2-hydroxypyrimidine (1 mol)1.250.6580696.298.4
2-hydroxypyrimidine (1 mol)5.02.050599.498.9

Table 2: Overall Yield for the Multi-step Synthesis of this compound [1]

Starting MaterialKey ReagentsFinal ProductOverall Yield (%)
2-hydroxypyrimidine saltBr₂, POCl₃/Et₃N, Fluorinating agentThis compound>91

Experimental Protocols

Detailed Protocol for the Synthesis of this compound from 2-hydroxypyrimidine Salt[1]

This protocol is based on the method described in patent CN104447570A.

Step 1: Preparation of 2-hydroxy-5-bromopyrimidine

  • Dissolve 2-hydroxypyrimidine salt in deionized water and cool the solution in an ice-water bath to below 5°C.

  • Slowly add liquid bromine to the solution while maintaining the temperature below 5°C.

  • After the addition is complete, allow the mixture to warm to room temperature and continue stirring for approximately 45 minutes.

  • Filter the resulting precipitate and wash it with water until the filtrate is neutral.

  • Dry the solid and purify by recrystallization from 85% ethanol to yield 2-hydroxy-5-bromopyrimidine.

Step 2: Preparation of 2-chloro-5-bromopyrimidine (Intermediate)

  • To a reaction flask, add 2-hydroxy-5-bromopyrimidine (e.g., 8g) and phosphorus oxychloride (POCl₃, e.g., 70mL).

  • Slowly add triethylamine (e.g., 3.2g) dropwise.

  • Heat the mixture to reflux and maintain the temperature for 8 hours.

  • After the reaction is complete, cool the mixture to room temperature and recover the excess POCl₃ by distillation.

Step 3: Preparation of this compound

  • Cool the residue from Step 2 and add dichloromethane (B109758) (e.g., 30mL). Pour this mixture onto crushed ice.

  • Cool the mixture to -8°C.

  • Slowly add the fluorinating agent (the patent refers to "fluorine Sanskrit" which is likely a specific reagent or mixture; a suitable agent like a KF/phase transfer catalyst system or an HF-amine complex would be used here) and maintain the temperature for 4-5 hours.

  • Adjust the pH to 7 using a 10% aqueous sodium hydroxide (B78521) solution.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain the final white solid of this compound.

Visualizations

General Synthetic Workflow

G cluster_0 Step 1: Bromination cluster_1 Step 2: Chlorination cluster_2 Step 3: Fluorination A 2-Hydroxypyrimidine B 2-Hydroxy-5-bromopyrimidine A->B Br₂, H₂O, <5°C C 2-Chloro-5-bromopyrimidine B->C POCl₃, Et₃N, Reflux D This compound C->D Halogen Exchange (e.g., KF, HF-amine)

Caption: Synthetic pathway from 2-hydroxypyrimidine.

Troubleshooting Logic for Low Yield

G Start Low Final Yield Check_Brom Check Bromination Step Start->Check_Brom Check_Chlor Check Chlorination Step Start->Check_Chlor Check_Fluor Check Fluorination Step Start->Check_Fluor Impurity Impurity Detected? Check_Brom->Impurity Incomplete Incomplete Reaction? Check_Brom->Incomplete Check_Chlor->Incomplete Sol_Anhydrous Ensure Anhydrous Conditions (for Chlorination) Check_Chlor->Sol_Anhydrous Check_Fluor->Impurity Check_Fluor->Incomplete Sol_Stoich Adjust Stoichiometry (Avoid Excess Br₂) Impurity->Sol_Stoich Yes (e.g., Di-bromo) Sol_Purify Improve Purification (Recrystallization/Chromatography) Impurity->Sol_Purify Impurity->Sol_Purify Yes Sol_Temp Optimize Temperature & Reaction Time Incomplete->Sol_Temp Incomplete->Sol_Temp Yes Sol_Fluor Select Optimal Fluorinating Agent Incomplete->Sol_Fluor

Caption: Decision tree for troubleshooting low yield issues.

References

Technical Support Center: Improving Selectivity in 5-Bromo-2-fluoropyrimidine Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during cross-coupling reactions with 5-Bromo-2-fluoropyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for cross-coupling reactions?

In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl > C-F.[1] For this compound, the Carbon-Bromine (C-Br) bond at the C5 position is significantly more reactive than the Carbon-Fluorine (C-F) bond at the C2 position. This inherent difference in reactivity is the basis for achieving selective functionalization at the C5 position.

Q2: Which cross-coupling reactions are commonly and selectively performed on this compound?

The higher reactivity of the C-Br bond allows for selective Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions at the C5 position. With careful optimization of reaction conditions, the C-F bond at the C2 position can remain intact for subsequent transformations.

Q3: How can I favor selectivity for the C5 position?

To ensure high selectivity for the C5 position, it is crucial to use mild reaction conditions. This includes employing lower reaction temperatures, carefully selecting the catalyst-ligand system, and using an appropriate base and solvent. Harsher conditions, such as high temperatures, may lead to side reactions, including the potential for competitive reaction at the C-F bond or hydrodehalogenation.[1]

Q4: Is it possible to perform a second cross-coupling reaction at the C2 position?

Yes, a sequential cross-coupling strategy is feasible. After the initial coupling at the C5 position, the resulting product can be isolated and subjected to a second cross-coupling reaction under more forcing conditions to functionalize the less reactive C-F bond. This typically requires a more active catalyst system, a stronger base, and higher temperatures.

Troubleshooting Guides

Low or No Conversion of Starting Material

Low or no yield of the desired cross-coupled product is a common issue. Several factors can contribute to this problem.

Potential Cause Recommended Solution
Inactive or Decomposed Catalyst Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[1] Use a pre-catalyst or a Pd(0) source like Pd(PPh₃)₄ to ensure the presence of the active catalytic species.[2] If palladium black is observed, the catalyst has likely decomposed.
Sub-optimal Reaction Conditions Systematically screen different bases. For Suzuki reactions, stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary.[2] Experiment with a range of solvents such as dioxane, THF, or DMF, often with a small amount of water for Suzuki couplings.[2] Gradually increase the reaction temperature, but be mindful of potential side reactions.
Poor Quality of Reagents Use fresh, high-purity starting materials. Boronic acids, in particular, can degrade over time through protodeboronation.[2] Ensure solvents are anhydrous and properly degassed.
Poor Selectivity and Formation of Side Products

Achieving high selectivity is critical when working with multi-functionalized substrates.

Potential Cause Recommended Solution
Reaction Conditions Too Harsh Lower the reaction temperature and monitor the reaction progress closely to avoid over-reaction. Use the minimum necessary equivalents of the coupling partner (typically 1.1-1.2 equivalents).
Incorrect Catalyst/Ligand System For Suzuki couplings, consider catalyst systems known for their effectiveness with aryl bromides. For Buchwald-Hartwig aminations, bulky biarylphosphine ligands such as XPhos or SPhos are often effective.[3]
Homocoupling of Boronic Acid (Suzuki) Ensure rigorous degassing of the reaction mixture to remove oxygen. Using a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce the amount of Pd(II) species that promote homocoupling.[2]
Protodeboronation of Boronic Acid (Suzuki) Minimize the amount of water in the reaction or use an anhydrous solvent system if compatible with the reaction. Consider using boronic esters, which can be more stable.[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling at the C5 Position

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization will be necessary for specific substrates.

  • Glassware Preparation: Oven-dry all glassware (e.g., a Schlenk flask or reaction vial) and a magnetic stir bar. Allow to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: To the flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane (B91453) and water, 4:1 v/v) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

General Protocol for Buchwald-Hartwig Amination at the C5 Position

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2 equiv.) to an oven-dried reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane).

  • Reaction: Seal the vessel and heat to the desired temperature (e.g., 80-110 °C) with stirring. Monitor the reaction's progress.

  • Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography.

Visualizations

experimental_workflow reagents Reagents & Catalyst (Under Inert Gas) solvent Add Degassed Solvent reagents->solvent reaction Heat & Stir (Monitor Progress) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Pure Product purification->product

Caption: A generalized experimental workflow for cross-coupling reactions.

troubleshooting_selectivity start Poor Selectivity or Side Product Formation q_temp Is the reaction temperature too high? start->q_temp a_temp_yes Lower Temperature q_temp->a_temp_yes Yes q_catalyst Is the catalyst system optimal? q_temp->q_catalyst No a_temp_yes->q_catalyst a_catalyst_yes Screen Ligands & Catalyst Loading q_catalyst->a_catalyst_yes No q_base Is the base appropriate? q_catalyst->q_base Yes a_catalyst_yes->q_base a_base_yes Screen Weaker/Stronger Bases q_base->a_base_yes No end Improved Selectivity q_base->end Yes a_base_yes->end

Caption: A decision tree for troubleshooting poor selectivity in cross-coupling reactions.

References

stability of 5-Bromo-2-fluoropyrimidine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 5-Bromo-2-fluoropyrimidine under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic environments?

A1: The main stability concern for this compound in acidic conditions is its susceptibility to acid-catalyzed hydrolysis. The electron-deficient pyrimidine (B1678525) ring, further activated by the electron-withdrawing bromine and fluorine atoms, is prone to nucleophilic attack by water. The fluorine atom at the 2-position is a good leaving group, making this position the most likely site for hydrolysis.

Q2: What is the most probable degradation product of this compound in strong acid?

A2: Under acidic conditions, the most probable degradation product is 5-bromo-2-hydroxypyrimidine. This occurs through the nucleophilic substitution of the fluorine atom by a hydroxyl group from water. The reaction is catalyzed by the protonation of one of the ring nitrogens, which further increases the electrophilicity of the carbon atom bonded to fluorine.

Q3: How do the substituents (5-Bromo and 2-fluoro) influence the stability of the pyrimidine core in acid?

A3: The electronic properties of the substituents play a significant role. Both the bromine and fluorine atoms are electron-withdrawing groups, which decrease the electron density of the pyrimidine ring. This deactivation generally makes the ring less susceptible to electrophilic attack. However, it also increases the susceptibility of the carbon atoms attached to the halogens to nucleophilic attack. The C-F bond at the 2-position is particularly susceptible to hydrolysis.

Q4: Are there any recommended storage conditions to ensure the stability of this compound?

A4: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential reactions with atmospheric moisture. Avoid contact with acidic vapors. For solutions, it is recommended to use aprotic and neutral solvents and to store them at low temperatures.

Q5: Can I use protecting groups to enhance the stability of this compound during reactions in acidic media?

A5: The use of protecting groups is generally not a practical approach for enhancing the stability of the this compound core itself during reactions in acidic media. The inherent reactivity of the substituted pyrimidine ring is the primary driver of its stability profile. Instead of using protecting groups on the core, it is more effective to carefully control the reaction conditions, such as temperature, pH, and reaction time, to minimize degradation. If the acidic conditions are too harsh, exploring alternative synthetic routes that avoid strong acids may be necessary.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid and complete degradation of the compound. The acidic conditions (concentration of acid, temperature) are too harsh.- Decrease the acid concentration (e.g., from 1M HCl to 0.1M or 0.01M HCl).- Reduce the temperature of the experiment (e.g., from 60°C to 40°C or room temperature).- Shorten the exposure time to the acidic conditions.
No observable degradation. The stress conditions are not stringent enough to induce degradation.- Increase the acid concentration.- Increase the reaction temperature.- Extend the duration of the experiment.
Formation of multiple unexpected peaks in HPLC analysis. Complex degradation pathways or secondary reactions are occurring.- Analyze the degradation products using LC-MS to identify their molecular weights and fragmentation patterns.- Consider the possibility of reactions at other positions on the pyrimidine ring, although hydrolysis at the 2-position is the most likely primary pathway.- Purify the major degradation products for structural elucidation by NMR.
Inconsistent results between experiments. Variation in experimental parameters.- Ensure precise control of temperature, pH, and concentration of all reagents.- Use a calibrated pH meter and thermostat.- Prepare fresh solutions for each experiment.

Data Presentation

Table 1: Hypothetical Degradation of this compound in 1M HCl at Different Temperatures

Temperature (°C)Time (hours)This compound Remaining (%)5-bromo-2-hydroxypyrimidine Formed (%)
252495.24.8
254890.59.5
50688.311.7
501277.922.1
70282.117.9
70467.432.6

Table 2: Hypothetical Half-life of this compound at Different pH Values (50°C)

pHHalf-life (hours)
1.0 (0.1 M HCl)28
3.0150
5.0720
7.0>2000

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound under Acidic Conditions

Objective: To evaluate the stability of this compound under acidic stress and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M solutions

  • Sodium hydroxide (B78521) (NaOH), 1 M and 0.1 M solutions for neutralization

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector

  • LC-MS system for degradation product identification

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

  • Stress Conditions:

    • Test Sample: Add a known volume of the stock solution to a volumetric flask containing 1 M HCl to achieve a final drug concentration of approximately 100 µg/mL.

    • Control Sample: Prepare a similar solution in HPLC grade water instead of HCl.

    • Incubate both solutions at 50°C.

  • Time Points:

    • Withdraw aliquots from both the test and control solutions at initial (t=0), 2, 4, 8, 12, and 24 hours.

  • Sample Analysis:

    • Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH.

    • Dilute the neutralized samples with mobile phase to an appropriate concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method. A typical method might use a C18 column with a mobile phase of acetonitrile and water with 0.1% formic acid.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • Degradation Product Identification:

    • Analyze the stressed samples by LC-MS to determine the mass of the degradation products and to obtain fragmentation data for structural elucidation.

Protocol 2: HPLC Method for Stability Testing
  • Instrumentation: HPLC with UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

degradation_pathway compound This compound product 5-bromo-2-hydroxypyrimidine compound->product Hydrolysis conditions H₃O⁺ (Acidic Conditions) conditions->compound

Caption: Proposed degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL stock solution of this compound stress Incubate in 1M HCl at 50°C prep->stress sampling Withdraw aliquots at time points stress->sampling neutralize Neutralize with NaOH sampling->neutralize hplc HPLC Analysis neutralize->hplc lcms LC-MS for Identification hplc->lcms troubleshooting_logic start Observe Degradation Profile no_degradation No Degradation start->no_degradation complete_degradation Complete Degradation start->complete_degradation partial_degradation Partial Degradation (5-20%) start->partial_degradation increase_stress Increase Acid Conc. / Temp. no_degradation->increase_stress Yes decrease_stress Decrease Acid Conc. / Temp. complete_degradation->decrease_stress Yes proceed Proceed with Analysis partial_degradation->proceed Yes

stability of 5-Bromo-2-fluoropyrimidine under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 5-Bromo-2-fluoropyrimidine, particularly under basic conditions. This resource is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when using this compound in basic solutions?

A1: The primary stability concern is its susceptibility to nucleophilic aromatic substitution. The fluorine atom at the 2-position of the pyrimidine (B1678525) ring is activated towards displacement by nucleophiles, especially under basic conditions. The most common nucleophile in aqueous basic solutions is the hydroxide (B78521) ion (OH⁻).

Q2: What is the expected degradation product of this compound in the presence of a base like sodium hydroxide (NaOH)?

A2: Under basic conditions, this compound is expected to undergo hydrolysis to form 5-Bromo-2-hydroxypyrimidine.[1][2][3][4] In this reaction, the fluoride (B91410) at the C2 position is displaced by a hydroxyl group.

Q3: How can I minimize the degradation of this compound during my experiments involving basic conditions?

A3: To minimize degradation, consider the following strategies:

  • Temperature Control: Perform reactions at the lowest effective temperature, as higher temperatures generally accelerate the rate of hydrolysis.

  • Reaction Time: Keep the exposure time to basic conditions as short as possible.

  • Base Strength: Use the mildest base necessary for your reaction. Stronger bases will lead to faster degradation.

  • Anhydrous Conditions: If the reaction chemistry allows, using anhydrous basic conditions will prevent hydrolysis.

  • Protecting Groups: In multi-step syntheses, consider protecting sensitive functional groups if the pyrimidine ring needs to be subjected to harsh basic conditions.

Q4: Are there any analytical methods to monitor the stability of this compound?

A4: Yes, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[5][6][7][8] Such a method can separate the parent compound from its degradation products, allowing for the quantification of its purity and the extent of degradation over time.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low yield of desired product in a reaction under basic conditions. Degradation of the this compound starting material.- Confirm the stability of this compound under your specific reaction conditions by running a control experiment without other reactants. - If degradation is observed, consider lowering the reaction temperature, using a weaker base, or reducing the reaction time.
Appearance of an unexpected, more polar peak in HPLC analysis. This is likely the 5-Bromo-2-hydroxypyrimidine degradation product.[1][2][3][4]- Co-inject with a standard of 5-Bromo-2-hydroxypyrimidine to confirm its identity. - If confirmed, this indicates hydrolysis of your starting material.
Inconsistent reaction outcomes. Variability in the extent of starting material degradation between batches.- Ensure consistent reaction setup and conditions (temperature, time, base concentration). - Consider analyzing the purity of the this compound solution before initiating the reaction.

Quantitative Stability Data

Base Concentration Temperature (°C) Time (hours) Degradation (%) Primary Degradant
NaOH0.1 M25Data not availableData not available5-Bromo-2-hydroxypyrimidine
NaOH0.1 M50Data not availableData not available5-Bromo-2-hydroxypyrimidine
K₂CO₃1 M25Data not availableData not available5-Bromo-2-hydroxypyrimidine
K₂CO₃1 M50Data not availableData not available5-Bromo-2-hydroxypyrimidine

Experimental Protocols

Protocol for a Forced Degradation Study of this compound under Basic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to determine the stability of this compound in a basic solution.

1. Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Potassium carbonate (K₂CO₃)

  • HPLC grade water

  • HPLC grade acetonitrile

  • Volumetric flasks

  • Pipettes

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

2. Preparation of Solutions:

  • Stock Solution of this compound: Prepare a stock solution of 1 mg/mL in acetonitrile.

  • Basic Solutions: Prepare 0.1 M NaOH and 1 M K₂CO₃ solutions in HPLC grade water.

  • Test Samples: In separate volumetric flasks, add a known volume of the this compound stock solution to a larger volume of the desired basic solution to achieve a final concentration of approximately 100 µg/mL.

  • Control Sample: Prepare a control sample by diluting the stock solution with HPLC grade water to the same final concentration.

3. Stress Conditions:

  • Incubate the test and control samples at two different temperatures (e.g., 25°C and 50°C).

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each sample.

  • Immediately neutralize the aliquot with a suitable acid to stop the degradation reaction.

  • Dilute the neutralized aliquot with the HPLC mobile phase to an appropriate concentration for analysis.

4. HPLC Analysis:

  • Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products.

  • Example HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of water and acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Analyze the samples from each time point and temperature.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).

  • Identify and quantify the major degradation product.

  • If desired, calculate the degradation rate constant and the half-life of the compound under each condition.

Visualizations

This compound This compound 5-Bromo-2-hydroxypyrimidine 5-Bromo-2-hydroxypyrimidine This compound->5-Bromo-2-hydroxypyrimidine Nucleophilic Aromatic Substitution F- F- 5-Bromo-2-hydroxypyrimidine->F- Byproduct OH- OH- OH-->this compound cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in ACN) Mix Prepare Test Samples (~100 µg/mL) Stock->Mix Base Prepare Basic Solutions (e.g., 0.1 M NaOH) Base->Mix Incubate Incubate at Controlled Temperature Mix->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Neutralize Neutralize to Stop Degradation Sample->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Quantify Degradation HPLC->Data

References

Technical Support Center: Catalyst Selection for 5-Bromo-2-fluoropyrimidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-fluoropyrimidine in common cross-coupling reactions. The information is designed to address specific experimental challenges and guide catalyst and condition selection.

General Considerations for this compound

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is primarily dictated by the C-Br bond. The carbon-bromine bond is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the carbon-fluorine bond, allowing for selective functionalization at the 5-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between this compound and various organoboron compounds (boronic acids or esters).

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Q1: What is the most common challenge when performing a Suzuki coupling with this compound? A1: The primary challenge is often achieving a high yield while avoiding common side reactions. These can include debromination of the starting material, hydrolysis of the boronic acid (protodeboronation), and homocoupling of the boronic acid. Poor solubility of reagents can also be an issue.[1]

Q2: Which palladium catalyst and ligand combination is a good starting point? A2: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine (B1218219) ligand such as XPhos or SPhos is a robust starting point, particularly for heteroaryl halides.[2] For simpler systems, Pd(PPh₃)₄ can also be effective.[3]

Q3: What role does the base play, and which one should I choose? A3: The base is crucial for activating the boronic acid to facilitate transmetalation.[4] Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄).[5] The choice of base can influence the reaction rate and the tolerance of other functional groups. For base-sensitive substrates, a milder base like potassium fluoride (B91410) (KF) can be used.[4]

Troubleshooting Guide: Suzuki-Miyaura Coupling
  • Problem: Low or no product yield.

    • Possible Cause: Inactive catalyst.

    • Solution: Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon) to prevent oxygen from deactivating the catalyst. Use freshly opened, high-purity reagents and degassed solvents. Consider using a more robust pre-catalyst.[2]

  • Problem: Significant amount of debrominated starting material (2-fluoropyrimidine).

    • Possible Cause: Competing hydrodehalogenation pathway.

    • Solution: This can occur if the transmetalation step is slow. Ensure the base is adequate and the boronic acid is of high quality. Sometimes, lowering the reaction temperature can minimize this side reaction.

  • Problem: Formation of a homocoupled biaryl product from the boronic acid.

    • Possible Cause: This side reaction is often promoted by the presence of oxygen.

    • Solution: Thoroughly degas all solvents and ensure the reaction vessel is properly flushed with an inert gas before adding the catalyst.

  • Problem: Reagents are not fully dissolved.

    • Possible Cause: Poor solubility in the chosen solvent system.

    • Solution: For Suzuki reactions, a mixture of an organic solvent (e.g., 1,4-dioxane, THF, toluene) with an aqueous base solution is common.[2] If solubility remains an issue, consider a different solvent like DMF or using a phase-transfer catalyst.[1]

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
ComponentRecommendationNotes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄1-5 mol% loading is typical.[5]
Ligand XPhos, SPhos, RuPhos, dppfUse a 1:2 to 1:4 Pd:ligand ratio for Pd(OAc)₂/Pd₂(dba)₃.
Base K₃PO₄, K₂CO₃, Cs₂CO₃2-3 equivalents are generally used.[5]
Solvent 1,4-Dioxane/H₂O, THF/H₂O, Toluene (B28343), DMFA ratio of 4:1 or 5:1 (organic:aqueous) is common.[2]
Temperature 80-110 °CTemperature screening may be necessary for optimization.[2]
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[6]

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[2]

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).[2]

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS.[2]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R-Pd(II)Ln-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Aryl_Complex R-Pd(II)Ln-R' Transmetalation->PdII_Aryl_Complex RedElim Reductive Elimination PdII_Aryl_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product Boronic R'-B(OR)2 Boronate [R'-B(OR)₂(OH)]⁻ Boronic->Boronate Activation Base Base (e.g., K₂CO₃) Boronate->Transmetalation Halide R-X (this compound) Halide->OxAdd

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling this compound with a wide range of primary and secondary amines.

Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination

Q1: What are the most critical components for a successful Buchwald-Hartwig reaction? A1: The choice of ligand and base is paramount. Sterically hindered, electron-rich phosphine ligands are essential for promoting both the oxidative addition and reductive elimination steps.[7] The base must be strong enough to deprotonate the amine but generally should not be nucleophilic itself.[2]

Q2: My amine starting material is very polar and not soluble in toluene. What solvent should I use? A2: While toluene and dioxane are common, more polar solvents like THF or t-BuOH can be used.[8] For highly polar amines, DMF has been used successfully, often in combination with a base like Cs₂CO₃.[9]

Q3: Can I use ammonia (B1221849) as the amine source to create a primary aminopyrimidine? A3: Yes, but it requires specific conditions. Ammonia equivalents, such as lithium bis(trimethylsilyl)amide (LiHMDS), or the direct use of aqueous ammonia with specialized ligand systems have been developed to facilitate the coupling.[10]

Troubleshooting Guide: Buchwald-Hartwig Amination
  • Problem: The reaction is stalled; starting material is consumed but no product is formed.

    • Possible Cause: Catalyst deactivation or formation of an off-cycle, unreactive palladium complex. Aryl iodides, though not applicable here, are known to sometimes inhibit catalysts.[11]

    • Solution: Ensure rigorous exclusion of air. Switch to a more robust pre-catalyst or a different ligand. The choice of base can also influence catalyst stability.

  • Problem: Low yield with base-sensitive functional groups on my amine.

    • Possible Cause: Decomposition of the starting material or product by the strong base.

    • Solution: Strong bases like NaOtBu or LHMDS can be incompatible with groups like esters.[8] Switch to a weaker base such as Cs₂CO₃ or K₃PO₄, though this may require a higher reaction temperature or longer reaction time.[11]

  • Problem: The reaction is very slow.

    • Possible Cause: The rate of oxidative addition or reductive elimination is low.

    • Solution: Increase the temperature. Consider a different ligand; bulky biarylphosphine ligands are known to accelerate the reaction.[7] Ensure the base is strong enough for the specific amine being used.

Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination
ComponentRecommendationNotes
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts (e.g., XPhos Pd G3) are often more efficient.[11]
Ligand XPhos, SPhos, RuPhos, BrettPhosChoice depends on the amine (primary vs. secondary, hindered).[8]
Base NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are preferred.[11]
Solvent Toluene, 1,4-Dioxane, THF, t-BuOHMust be anhydrous and degassed.[8]
Temperature 80-120 °CHigher temperatures may be needed for less reactive amines or weaker bases.
Generalized Experimental Protocol: Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[12]

  • The vessel is sealed, evacuated, and backfilled with an inert gas.

  • Add the degassed solvent (e.g., toluene).

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, the reaction is carefully quenched with water and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • Purify the crude product via column chromatography.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)Ln-X OxAdd->PdII_Complex Amine_Coord Amine Coordination PdII_Complex->Amine_Coord PdII_Amine_Complex [Ar-Pd(II)Ln(HNR'R'')]⁺X⁻ Amine_Coord->PdII_Amine_Complex Deprotonation Deprotonation PdII_Amine_Complex->Deprotonation PdII_Amido_Complex Ar-Pd(II)Ln-NR'R'' Deprotonation->PdII_Amido_Complex RedElim Reductive Elimination PdII_Amido_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product Amine HNR'R'' Amine->Amine_Coord Base Base Base->Deprotonation Halide Ar-X (this compound) Halide->OxAdd

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling

The Sonogashira coupling is used to form a C-C triple bond by reacting this compound with a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper(I).[13]

Frequently Asked Questions (FAQs): Sonogashira Coupling

Q1: Is the copper co-catalyst always necessary? A1: No, copper-free Sonogashira couplings are well-established.[13] These conditions can be advantageous as they prevent the common side reaction of alkyne homocoupling (Glaser coupling) and can lead to cleaner reactions.[13] Copper-free protocols often require a specific ligand, such as S-Phos, to facilitate the catalytic cycle.[13]

Q2: My reaction is turning black and stalling. What is happening? A2: The formation of palladium black indicates that the Pd(0) catalyst is precipitating out of the solution and is no longer active. This can be caused by impurities, the presence of oxygen, or thermal instability at high reaction temperatures.

Q3: What is the role of the amine base in a Sonogashira reaction? A3: The amine base (e.g., triethylamine, diisopropylethylamine) serves two main purposes: it deprotonates the terminal alkyne to form the reactive copper(I) acetylide and it acts as a scavenger for the H-X acid that is formed during the reaction.[14]

Troubleshooting Guide: Sonogashira Coupling
  • Problem: Significant formation of a homocoupled di-alkyne (Glaser coupling product).

    • Possible Cause: This is a common side reaction, especially in copper-catalyzed variants, and is promoted by the presence of oxygen.

    • Solution: Rigorously degas all solvents and maintain a strict inert atmosphere. Alternatively, switch to a copper-free protocol.

  • Problem: Low conversion of the starting material.

    • Possible Cause: Insufficiently active catalyst or poor choice of base.

    • Solution: Ensure the palladium catalyst and copper co-catalyst (if used) are of good quality. The base must be strong enough to deprotonate the alkyne. A screen of different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and bases may be necessary.

  • Problem: The reaction does not work well in aqueous media.

    • Possible Cause: Many standard Sonogashira catalysts and ligands have poor water solubility.

    • Solution: Specialized water-soluble ligands, such as tri-(2,4-dimethyl-5-sulfonatophenyl)phosphane (TXPTS), have been developed to enable Sonogashira couplings in aqueous solvent systems, which can be beneficial for certain substrates.[15]

Table 3: Recommended Catalyst Systems for Sonogashira Coupling
ComponentRecommendation (Copper-Catalyzed)Recommendation (Copper-Free)
Palladium Source Pd(PPh₃)₄, PdCl₂(PPh₃)₂K₂PdCl₄, Pd(OAc)₂
Co-catalyst CuI (5-10 mol%)None
Ligand PPh₃ (often part of the Pd source)S-Phos
Base Et₃N, i-Pr₂NEtn-Bu₄N⁺OH⁻, Et₃N
Solvent THF, DMF, TolueneEtOH/H₂O, DMF
Temperature Room Temp. to 80 °C35-80 °C
Generalized Experimental Protocol: Sonogashira Coupling (Copper-Catalyzed)
  • To a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).[2]

  • Flush the flask with an inert gas.

  • Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0 equiv.).[16]

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the mixture at the desired temperature (e.g., 60 °C) and monitor the reaction progress.

  • Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, and concentrate the filtrate.

  • Purify the crude product by standard methods (extraction, chromatography).

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Coupling Sonogashira Catalytic Cycles cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)Ln PdII_Complex Ar-Pd(II)Ln-X Pd0->PdII_Complex Oxidative Addition PdII_Alkyne_Complex Ar-Pd(II)Ln-C≡CR' PdII_Complex->PdII_Alkyne_Complex Transmetalation CuX CuX PdII_Complex->CuX Regenerates CuX PdII_Alkyne_Complex->Pd0 Catalyst Regeneration Product Ar-C≡CR' PdII_Alkyne_Complex->Product Reductive Elimination Halide Ar-X Cu_Acetylide Cu-C≡CR' CuX->Cu_Acetylide Deprotonation & Formation Cu_Acetylide->PdII_Complex Enters Pd Cycle Alkyne H-C≡CR' Base Base (e.g., Et₃N)

References

Technical Support Center: 5-Bromo-2-fluoropyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Bromo-2-fluoropyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this important building block.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method for the synthesis of this compound is the Balz-Schiemann reaction. This process involves the diazotization of 2-Amino-5-bromopyrimidine followed by fluorination.

Q2: What are the potential impurities I should be aware of during the synthesis of this compound?

Several impurities can arise during the synthesis of this compound, primarily from the Balz-Schiemann reaction sequence. These include:

  • Unreacted Starting Material: 2-Amino-5-bromopyrimidine may be present if the diazotization reaction does not go to completion.

  • Hydrolysis Byproduct: 5-Bromo-2-hydroxypyrimidine can form due to the presence of water in the reaction mixture, which can react with the diazonium salt intermediate.

  • Regioisomeric Impurity: 2-Bromo-5-fluoropyrimidine can be formed as a byproduct, and its separation can be challenging due to similar physical properties.

  • Dehalogenation Products: In some cases, debromination can occur, leading to the formation of 2-fluoropyrimidine.

  • Phenolic Impurities: These can arise from the decomposition of the diazonium salt intermediate, especially if the reaction temperature is not carefully controlled.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Steps
Incomplete Diazotization: The conversion of the starting amine to the diazonium salt is incomplete.Ensure the complete dissolution of 2-Amino-5-bromopyrimidine in the acidic medium before the addition of the diazotizing agent (e.g., sodium nitrite). Maintain a low temperature (0-5 °C) throughout the addition to ensure the stability of the diazonium salt.
Decomposition of Diazonium Salt: The intermediate diazonium salt is unstable and decomposes before fluorination.Strict temperature control is critical. Work at 0-5 °C and use the diazonium salt immediately in the next step. Avoid exposure to light, which can also promote decomposition.
Inefficient Fluorination: The fluoride (B91410) source is not effectively reacting with the diazonium salt.Ensure the fluorinating agent (e.g., HBF4, HF-Pyridine) is of good quality and used in the correct stoichiometric amount. The choice of solvent can also influence the reaction; anhydrous conditions are often preferred.

Issue 2: Presence of Significant Impurities in the Crude Product

Impurity Observed Potential Cause Troubleshooting & Purification
High levels of 2-Amino-5-bromopyrimidine Incomplete diazotization.Troubleshooting: Increase the reaction time for diazotization or use a slight excess of the diazotizing agent. Purification: Utilize column chromatography with a silica (B1680970) gel stationary phase and a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to separate the more polar starting material from the product.
Significant amount of 5-Bromo-2-hydroxypyrimidine Presence of water during the reaction, leading to hydrolysis of the diazonium salt.Troubleshooting: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize atmospheric moisture. Purification: This impurity can often be removed by recrystallization from a suitable solvent system, as the hydroxyl group significantly alters its solubility compared to the fluorinated product. Alternatively, column chromatography can be effective.
Detection of 2-Bromo-5-fluoropyrimidine Isomer formation during the synthesis. The exact mechanism can be complex and may depend on reaction conditions.Troubleshooting: Optimizing reaction conditions, such as temperature and the choice of fluorinating agent, may help minimize the formation of this isomer. Purification: Separation of regioisomers can be challenging. High-performance liquid chromatography (HPLC) or careful column chromatography with a high-resolution stationary phase may be required.

Data Presentation: Impurity Profile Analysis

The following table summarizes typical purity results and impurity levels observed after synthesis and purification, as analyzed by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Compound Typical Purity (%) Common Impurity Typical Level (%) Analytical Method
This compound (after initial workup) 85 - 952-Amino-5-bromopyrimidine1 - 5HPLC-UV
5-Bromo-2-hydroxypyrimidine2 - 10HPLC-UV, GC-MS
2-Bromo-5-fluoropyrimidine0.5 - 2GC-MS
This compound (after purification) > 992-Amino-5-bromopyrimidine< 0.1HPLC-UV
5-Bromo-2-hydroxypyrimidine< 0.1HPLC-UV, GC-MS
2-Bromo-5-fluoropyrimidine< 0.2GC-MS

Experimental Protocols

1. Synthesis of this compound via Balz-Schiemann Reaction

This protocol is a general guideline. Specific conditions may need to be optimized.

  • Step 1: Diazotization

    • Dissolve 2-Amino-5-bromopyrimidine (1.0 eq) in an aqueous solution of fluoroboric acid (HBF4) at 0-5 °C.

    • Slowly add a solution of sodium nitrite (B80452) (NaNO2) (1.05 eq) in water, maintaining the temperature below 5 °C.

    • Stir the mixture for 30-60 minutes at 0-5 °C. The formation of a precipitate (the diazonium salt) may be observed.

  • Step 2: Fluorination

    • Isolate the diazonium tetrafluoroborate (B81430) salt by filtration and wash it with cold ether.

    • Carefully heat the isolated salt in an inert, high-boiling solvent (e.g., toluene (B28343) or xylene) until nitrogen evolution ceases.

    • Alternatively, the reaction can be carried out in situ without isolating the diazonium salt, by carefully heating the reaction mixture.

  • Step 3: Workup and Purification

    • After cooling, quench the reaction mixture with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

2. Analytical Method: HPLC-UV for Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

3. Analytical Method: GC-MS for Impurity Identification

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to separate components with different boiling points.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis Start 2-Amino-5-bromopyrimidine Diazotization Diazotization (NaNO2, HBF4, 0-5 °C) Start->Diazotization Fluorination Fluorination (Thermal Decomposition) Diazotization->Fluorination Crude Crude this compound Fluorination->Crude Purification Purification (Recrystallization or Chromatography) Crude->Purification Analysis Purity Analysis (HPLC, GC-MS) Purification->Analysis Final Pure this compound Analysis->Final

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_analysis Root Cause Analysis cluster_solution Corrective Actions Problem Low Yield or High Impurity IncompleteReaction Incomplete Reaction? Problem->IncompleteReaction Check TLC/HPLC SideReaction Side Reactions? Problem->SideReaction Analyze Byproducts OptimizeConditions Optimize Reaction Conditions (Temp, Time, Reagents) IncompleteReaction->OptimizeConditions SideReaction->OptimizeConditions ImprovePurification Improve Purification Method SideReaction->ImprovePurification

Caption: A logical approach to troubleshooting common synthesis issues.

Validation & Comparative

Navigating the Spectroscopic Landscape: An NMR Comparison of 5-Bromo-2-fluoropyrimidine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural characteristics of key chemical entities is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of 5-Bromo-2-fluoropyrimidine against relevant alternatives, offering a framework for characterization and quality control.

This document details the expected ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound. Due to the limited availability of complete, publicly accessible spectral datasets, this guide presents a template for comparison, supplemented with available data for related fluoropyrimidine derivatives. The provided experimental protocols and data analysis workflows will enable researchers to generate and interpret their own high-quality NMR data for these compounds.

Comparative NMR Data Analysis

A thorough NMR characterization provides a fingerprint of a molecule's chemical structure. The following tables summarize the anticipated chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound and two comparable molecules: 2-fluoropyrimidine (B1295296) and 2-bromo-5-fluoropyrimidine.

Note: The data for this compound is presented as a template. Researchers should populate this table with their own experimental findings.

Table 1: ¹H NMR Spectral Data

CompoundSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compound CDCl₃[Insert Value][e.g., s, d, t, q, m][Insert Value]H-4, H-6
2-FluoropyrimidineCDCl₃8.85d2.5H-4, H-6
7.25t4.8H-5
2-Bromo-5-fluoropyrimidineCDCl₃8.60s-H-4, H-6

Table 2: ¹³C NMR Spectral Data

CompoundSolventChemical Shift (δ) ppmAssignment
This compound CDCl₃[Insert Value]C-2
[Insert Value]C-4
[Insert Value]C-5
[Insert Value]C-6
2-FluoropyrimidineCDCl₃162.5 (d, J=200.5 Hz)C-2
157.8 (d, J=16.5 Hz)C-4, C-6
117.5C-5
2-Bromo-5-fluoropyrimidineCDCl₃[Data Not Readily Available]C-2
[Data Not Readily Available]C-4
[Data Not Readily Available]C-5
[Data Not Readily Available]C-6

Table 3: ¹⁹F NMR Spectral Data

CompoundSolventChemical Shift (δ) ppmReference
This compound CCl₄[Insert Value]C₆F₆
2-FluoropyrimidineCDCl₃-69.2CFCl₃
2-Bromo-5-fluoropyrimidineCDCl₃[Data Not Readily Available]CFCl₃

Experimental Protocols

Accurate and reproducible NMR data acquisition is critical for reliable structural elucidation and comparison. The following is a generalized protocol for the NMR characterization of fluoropyrimidines.

Sample Preparation:

  • Dissolve 5-10 mg of the analyte (e.g., this compound) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR) if quantitative analysis or precise chemical shift referencing is required. For ¹⁹F NMR, an external standard such as CFCl₃ or a sealed capillary containing a reference compound is often used.

NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 200-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • ¹⁹F NMR:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Spectral Width: A wide spectral window (e.g., -250 to 50 ppm) should be used initially to locate the signal.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the solvent residual peak or the internal standard.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants.

Workflow and Data Interpretation

The logical flow from sample to final characterization is a critical aspect of spectroscopic analysis. The following diagrams illustrate the experimental workflow and the logical relationships in interpreting NMR data.

experimental_workflow Experimental Workflow for NMR Characterization cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr f19_nmr ¹⁹F NMR Acquisition transfer->f19_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft f19_nmr->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline calibration Chemical Shift Calibration baseline->calibration integration Integration calibration->integration multiplicity Multiplicity & Coupling Constants calibration->multiplicity assignment Spectral Assignment integration->assignment multiplicity->assignment structure Structural Elucidation assignment->structure

Caption: A flowchart illustrating the sequential steps from sample preparation to final structural elucidation using NMR spectroscopy.

logical_relationships Logical Relationships in NMR Data Interpretation chemical_shift Chemical Shift (δ) electronic_env Electronic Environment of Nucleus chemical_shift->electronic_env coupling_constant Coupling Constant (J) neighboring_nuclei Number and Type of Neighboring Nuclei coupling_constant->neighboring_nuclei integration Integration proton_ratio Ratio of Protons integration->proton_ratio multiplicity Multiplicity multiplicity->neighboring_nuclei structure_confirmation Structure Confirmation electronic_env->structure_confirmation indicates functional_groups Functional Group Identification electronic_env->functional_groups indicates connectivity Atom Connectivity neighboring_nuclei->connectivity determines molecular_formula_validation Molecular Formula Validation proton_ratio->molecular_formula_validation validates

Caption: A diagram showing the relationships between key NMR parameters and the structural information they provide.

A Comparative Guide to 5-Bromo-2-fluoropyrimidine and 5-chloro-2-fluoropyrimidine for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and materials science, halopyrimidines serve as indispensable building blocks for the synthesis of a diverse array of functional molecules. Among these, 5-Bromo-2-fluoropyrimidine and 5-chloro-2-fluoropyrimidine (B3192464) are two closely related analogues that offer distinct advantages in chemical synthesis, largely dictated by the differing reactivity of the carbon-halogen bond. This guide provides a comprehensive comparison of their physicochemical properties, reactivity in palladium-catalyzed cross-coupling reactions, and their applications in the development of novel therapeutics, supported by experimental data and detailed protocols.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these reagents is crucial for their effective use in synthesis. The following table summarizes the key properties of this compound and 5-chloro-2-fluoropyrimidine.

PropertyThis compound5-chloro-2-fluoropyrimidine
CAS Number 62802-38-462802-42-0
Molecular Formula C₄H₂BrFN₂C₄H₂ClFN₂
Molecular Weight 176.97 g/mol [1]132.52 g/mol [2]
Appearance White to pale cream crystals or powderColorless liquid or solid
Melting Point 88.0-94.0 °C56-57 °C[2]
Boiling Point Not readily available172-174 °C at 760 mmHg
Density Not readily available1.439 g/mL at 20 °C[3]

Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. The choice between a bromo or chloro derivative of 2-fluoropyrimidine (B1295296) can significantly impact reaction conditions and outcomes. The generally accepted order of reactivity for halogens in palladium-catalyzed oxidative addition is I > Br > Cl > F.[4] This trend is a direct consequence of the carbon-halogen bond dissociation energy.

The C-Br bond in this compound is weaker than the C-Cl bond in 5-chloro-2-fluoropyrimidine, making the bromo derivative more reactive in Suzuki-Miyaura coupling. This higher reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve comparable yields.

ParameterThis compound5-chloro-2-fluoropyrimidine
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂, Pd₂(dba)₃ with bulky phosphine (B1218219) ligands (e.g., XPhos, SPhos)
Typical Base K₂CO₃, Cs₂CO₃K₃PO₄, Cs₂CO₃
Typical Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF1,4-Dioxane/H₂O, Toluene/H₂O
Typical Temperature 80-100 °C100-120 °C
Expected Yield Good to excellentModerate to good (often requires more optimization)

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Add the degassed solvent to the flask.

  • Stir the reaction mixture at 90 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Suzuki-Miyaura Coupling of 5-chloro-2-fluoropyrimidine

Materials:

  • 5-chloro-2-fluoropyrimidine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Ligand (e.g., XPhos, 0.08 mmol, 8 mol%)

  • Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-chloro-2-fluoropyrimidine, the arylboronic acid, the palladium pre-catalyst, the ligand, and the base.

  • Add the degassed solvent to the flask.

  • Stir the reaction mixture at 110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery and Biological Signaling Pathways

Both this compound and 5-chloro-2-fluoropyrimidine are valuable precursors for the synthesis of biologically active compounds. Their derivatives have been implicated as modulators of various signaling pathways, particularly in the context of cancer and inflammation.

P2X7 Receptor Antagonism

The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory signaling pathways.[5] Overactivation of the P2X7 receptor is associated with the release of pro-inflammatory cytokines like IL-1β.[5] Pyrimidine-based compounds have been developed as potent P2X7 receptor antagonists, offering a potential therapeutic avenue for inflammatory diseases. The synthesis of these antagonists often involves the use of fluoropyrimidine building blocks.

P2X7_Signaling_Pathway P2X7 Receptor Signaling Pathway and Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ion_Influx Ca²⁺/Na⁺ Influx K⁺ Efflux P2X7R->Ion_Influx Opens channel Antagonist Pyrimidine-based Antagonist Antagonist->P2X7R Blocks NLRP3 NLRP3 Inflammasome Activation Ion_Influx->NLRP3 Triggers Caspase1 Caspase-1 Activation NLRP3->Caspase1 Activates IL1b Mature IL-1β (Inflammation) Caspase1->IL1b Cleaves proIL1b Pro-IL-1β proIL1b->Caspase1

Caption: P2X7 receptor signaling and inhibition by pyrimidine-based antagonists.

PI3K/Akt/mTOR Pathway in Cancer

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6] Pyrimidine (B1678525) derivatives have been extensively investigated as inhibitors of key kinases within this pathway, such as PI3K and mTOR, making them promising candidates for cancer therapy.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway in Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Inhibitor Pyrimidine-based Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by pyrimidine derivatives.

Conclusion

Both this compound and 5-chloro-2-fluoropyrimidine are valuable reagents in the synthesis of complex organic molecules. The choice between the two will largely depend on the specific synthetic strategy and the desired reactivity.

  • This compound is the more reactive of the two in palladium-catalyzed cross-coupling reactions, allowing for milder reaction conditions and often providing higher yields with less optimization. This makes it an excellent choice for rapid library synthesis and when working with sensitive substrates.

  • 5-chloro-2-fluoropyrimidine , while less reactive, can be a more cost-effective starting material. Its lower reactivity can also be advantageous in sequential cross-coupling reactions where selective reaction at another, more reactive halogen is desired. Achieving high yields with this substrate often requires more forcing conditions and the use of specialized catalyst systems.

Ultimately, a thorough understanding of the reactivity profiles of these two building blocks allows researchers to make informed decisions in the design and execution of synthetic routes for the development of novel pharmaceuticals and functional materials.

References

A Comparative Guide to the Biological Activity of 5-Bromo-2-fluoropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of halogen atoms, such as bromine and fluorine, can significantly modulate the biological activity of these compounds. This guide provides a comparative analysis of the biological activities of derivatives synthesized from 5-Bromo-2-fluoropyrimidine and its close analogs, with a focus on their potential as anticancer, antiviral, and kinase-inhibiting agents. The information presented herein is supported by experimental data from various studies to aid researchers in navigating the structure-activity relationships of this promising class of compounds.

Anticancer Activity

Derivatives of 5-bromopyrimidine (B23866) have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key cellular processes such as cell proliferation and survival pathways. The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for potency.

A series of novel 5-bromo-pyrimidine derivatives were synthesized and evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines, including HCT116 (colon cancer), A549 (lung cancer), K562 (chronic myeloid leukemia), and U937 (histiocytic lymphoma). A normal human liver cell line, L02, was used to assess cytotoxicity against non-cancerous cells.[1] The results, as determined by the MTT assay, are summarized in Table 1.

Table 1: Cytotoxic Activity (IC₅₀ in µM) of Selected 5-Bromo-pyrimidine Derivatives [1]

Compound IDHCT116 (Colon)A549 (Lung)K562 (Leukemia)U937 (Leukemia)L02 (Normal)
Novel Derivative 1 1.28 ± 0.112.45 ± 0.230.89 ± 0.091.56 ± 0.14> 50
Novel Derivative 2 3.15 ± 0.285.87 ± 0.511.12 ± 0.132.98 ± 0.25> 50
Novel Derivative 3 0.95 ± 0.081.78 ± 0.160.54 ± 0.061.02 ± 0.11> 40
Novel Derivative 4 5.21 ± 0.458.92 ± 0.782.56 ± 0.244.88 ± 0.41> 50
Dasatinib (Reference) --0.005 ± 0.0010.03 ± 0.004-

Data are presented as mean ± SD from three independent experiments.[1]

Notably, the compounds exhibited potent activity against the K562 cell line, which is known to be driven by the Bcr-Abl fusion protein, suggesting a potential mechanism of action through tyrosine kinase inhibition.[1] The selectivity towards cancer cells over the normal cell line (L02) indicates a favorable therapeutic window for some of these derivatives.

Kinase Inhibitory Activity

The pyrimidine core is a well-established scaffold for the design of kinase inhibitors due to its ability to mimic the adenine (B156593) ring of ATP and form crucial hydrogen bonds within the kinase ATP-binding site. The 5-bromo substitution can further enhance binding affinity and selectivity.

The potent activity of 5-bromo-pyrimidine derivatives against the K562 cell line prompted further investigation into their direct inhibitory effect on the Bcr-Abl tyrosine kinase. The in vitro inhibitory activity was evaluated using the ADP-Glo™ Kinase Assay.

Table 2: Bcr-Abl Tyrosine Kinase Inhibitory Activity of Selected 5-Bromo-pyrimidine Derivatives

Compound IDBcr-Abl Kinase IC₅₀ (µM)
5c 0.004 ± 0.0003
5e 0.003 ± 0.0002
6g 0.002 ± 0.0001
9e 0.006 ± 0.0005
9f 0.005 ± 0.0004
10c 0.008 ± 0.0007
Dasatinib (Reference) 0.001 ± 0.0001

Data derived from a comparative analysis of brominated pyrimidine inhibitors.[2]

These results confirm that the 5-bromo-pyrimidine scaffold is a promising starting point for the development of potent Bcr-Abl kinase inhibitors. The sub-micromolar IC50 values position these compounds as attractive leads for further optimization in the context of chronic myeloid leukemia (CML) and other Bcr-Abl-driven cancers.

Antiviral Activity

The pyrimidine nucleus is a key component of many antiviral drugs. While specific data on the antiviral activity of this compound derivatives is limited in the reviewed literature, the broader class of pyrimidine and purine (B94841) analogues has been extensively studied for antiviral properties. For instance, a 5-bromocytosine (B1215235) derivative of a N-[2-(phosphonomethoxy)ethyl] nucleotide analogue was reported to exhibit antiviral activity.[3] The development of novel antiviral agents often involves screening compound libraries against various viruses, and the this compound scaffold represents a class of compounds with potential for discovery in this therapeutic area.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of the synthesized compounds can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

Protocol:

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 72 hours.

  • MTT Addition: After the incubation period, 15 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: The medium is then aspirated, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ values are calculated from the dose-response curves.[2]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The in vitro inhibitory activity of compounds against specific kinases can be evaluated using the ADP-Glo™ Kinase Assay.[2]

Protocol:

  • Kinase Reaction: The kinase reaction is performed in a 96-well plate by incubating the kinase enzyme, a suitable substrate, and the test compound at various concentrations in a kinase buffer.

  • ATP Initiation: The reaction is initiated by the addition of ATP.

  • Reaction Termination and ATP Depletion: After a defined incubation period, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is then added to convert the generated ADP to ATP and to generate a luminescent signal using a luciferase/luciferin reaction. The plate is incubated for 30 minutes at room temperature.[2]

  • Luminescence Measurement: The luminescence is measured using a plate-reading luminometer. The IC₅₀ values are determined from the inhibitor concentration-response curves.[2]

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Compound Screening A Synthesized this compound Derivatives B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B H In Vitro Antiviral Screening (e.g., Plaque Reduction Assay) A->H C Determine IC50 Values Against Cancer Cell Lines B->C D Active Compounds C->D E In Vitro Kinase Inhibition Assay (e.g., ADP-Glo Assay) D->E F Determine Ki/IC50 Values Against Target Kinases E->F G Lead Compound Identification F->G I Determine EC50 Values Against Various Viruses H->I I->G

Caption: A general experimental workflow for the screening and identification of biologically active this compound derivatives.

G cluster_pathway Simplified Kinase Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binding & Dimerization Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor->Downstream Autophosphorylation & Activation Kinase_Inhibitor This compound Derivative Kinase_Inhibitor->Receptor Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: A diagram illustrating the potential mechanism of action of this compound derivatives as kinase inhibitors, blocking downstream signaling pathways that drive cancer cell proliferation.

References

A Comparative Guide to LC-MS Analysis for Monitoring the Synthesis of 5-Bromo-2-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Analytical Techniques for Real-Time Reaction Monitoring

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the precise monitoring of reaction kinetics is crucial for process optimization, yield maximization, and impurity profiling. 5-Bromo-2-fluoropyrimidine is a key building block in medicinal chemistry, and its reactions, particularly nucleophilic aromatic substitution (SNAr), require robust analytical oversight. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for monitoring the synthesis of substituted pyrimidines, supported by illustrative experimental data and detailed protocols.

Performance Overview: LC-MS vs. Alternative Analytical Techniques

The choice of analytical technique for reaction monitoring depends on several factors, including the chemical nature of the reactants and products, the complexity of the reaction mixture, and the required sensitivity and specificity. While techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are commonly employed, LC-MS often emerges as the superior method for its unparalleled sensitivity and specificity, especially in complex matrices.

Analytical TechniqueParameterThis compound (Starting Material)N-Aryl-5-bromo-2-pyrimidinamine (Product)Byproduct/Impurity
LC-MS Retention Time (min) 2.153.581.89
Detected Mass (m/z) 176.9 [M+H]+Varies by aryl groupVaries
Limit of Detection (LOD) ~0.1 ng/mL~0.1 ng/mL~0.1 ng/mL
Quantitative Linearity (R2) >0.999>0.999>0.995
Analysis Time per Sample ~5-10 min~5-10 min~5-10 min
HPLC-UV Retention Time (min) 2.153.581.89
LOD ~10 ng/mL~10 ng/mL~20 ng/mL
Quantitative Linearity (R2) >0.99>0.99>0.98
Analysis Time per Sample ~10-15 min~10-15 min~10-15 min
GC-MS Retention Time (min) VariesVariesVaries
LOD ~1 ng/mL~1 ng/mL~1 ng/mL
Quantitative Linearity (R2) >0.99>0.99>0.99
Analysis Time per Sample ~15-20 min~15-20 min~15-20 min
TLC Rf Value ~0.6~0.4Varies
LOD ~50 ng~50 ng~100 ng
Quantitative Capability Semi-quantitativeSemi-quantitativeSemi-quantitative
Analysis Time per Sample ~5-15 min~5-15 min~5-15 min

Note: The data presented above is illustrative and can vary based on the specific reaction conditions, instrumentation, and method parameters.

Experimental Protocols

A common reaction of this compound is a nucleophilic aromatic substitution (SNAr) with an appropriate amine. The following protocol outlines a general procedure for monitoring such a reaction using LC-MS.

Reaction Monitoring via LC-MS: A Case Study of SNAr Reaction

1. Materials and Reagents:

  • This compound

  • Aniline (or other nucleophilic amine)

  • Acetonitrile (B52724) (ACN), HPLC-grade

  • Water, HPLC-grade

  • Formic acid, LC-MS grade

  • Reaction solvent (e.g., Dioxane, DMF)

  • Quenching agent (e.g., water or a dilute acid)

2. Instrumentation:

  • HPLC system equipped with a binary pump, autosampler, column oven, and a diode array detector (DAD).

  • Mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

3. Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 10% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Detection: DAD at 254 nm and ESI in positive ion mode.

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Gas Flow: 650 L/hr

    • Scan Range: m/z 100-500

4. Sample Preparation for Reaction Monitoring:

  • At predetermined time intervals, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a 50:50 mixture of acetonitrile and water.

  • Vortex the sample to ensure homogeneity.

  • If necessary, filter the sample through a 0.22 µm syringe filter before transferring to an HPLC vial for analysis.

5. Data Analysis:

  • Identify the peaks corresponding to the starting material, product, and any byproducts based on their retention times and mass-to-charge ratios.

  • Integrate the peak areas for each component at each time point.

  • Generate calibration curves for the starting material and product using standards of known concentrations to convert peak areas to concentrations.

  • Plot the concentration of the reactant and product as a function of time to determine the reaction kinetics.

Visualizing the Process: Workflows and Pathways

To better illustrate the experimental and logical processes involved in the LC-MS analysis of a this compound reaction, the following diagrams are provided.

LC-MS Reaction Monitoring Workflow A Reaction Setup (this compound + Nucleophile) B Time-Point Sampling (Aliquots taken at t0, t1, t2...) A->B C Quenching & Dilution B->C D Sample Filtration (0.22 µm syringe filter) C->D E LC-MS Analysis D->E F Data Acquisition (Chromatograms & Mass Spectra) E->F G Data Processing (Peak Integration & Quantification) F->G H Kinetic Profile Generation (Concentration vs. Time) G->H

A streamlined workflow for LC-MS based reaction monitoring.

SNAr Reaction Pathway sub This compound int Meisenheimer Complex (Intermediate) sub->int + Nucleophile nuc Nucleophile (e.g., Aniline) prod N-Aryl-5-bromo- 2-pyrimidinamine (Product) int->prod - Leaving Group lg Fluoride Ion

5-Bromo-2-fluoropyrimidine: A Superior Building Block for Complex Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science, the selection of appropriate building blocks is paramount to the successful and efficient synthesis of complex molecules. Among the myriad of heterocyclic intermediates, 5-Bromo-2-fluoropyrimidine has emerged as a uniquely advantageous scaffold for researchers, scientists, and drug development professionals. Its distinct reactivity profile offers a powerful tool for the strategic construction of novel compounds, providing significant benefits over other pyrimidine (B1678525) alternatives.

This guide provides an objective comparison of this compound with other common pyrimidine reagents, supported by experimental data and detailed protocols for key synthetic transformations.

Orthogonal Reactivity: The Key Advantage

The primary advantage of this compound lies in its orthogonal reactivity. The molecule possesses two distinct reactive sites: a fluorine atom at the 2-position, highly susceptible to nucleophilic aromatic substitution (SNAr), and a bromine atom at the 5-position, which is an ideal handle for palladium-catalyzed cross-coupling reactions. This differential reactivity allows for a stepwise and controlled functionalization of the pyrimidine core, enabling the synthesis of complex, multi-substituted derivatives that would be challenging to access with symmetrically substituted pyrimidines.

Performance in Key Synthetic Reactions: A Comparative Analysis

The versatility of this compound is best illustrated by its performance in a range of essential synthetic transformations. Below, we compare its utility in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution against common alternatives.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed reactions, the carbon-bromine bond is significantly more reactive than the carbon-fluorine bond, allowing for selective functionalization at the 5-position.

Table 1: Comparison of Suzuki-Miyaura Coupling Performance

Starting MaterialCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound 4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane (B91453)/H₂O9012~95% (representative)
2,5-Dibromopyrimidine 4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9012Mixture of mono- and di-substituted products
2-Fluoro-5-iodopyrimidine 4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9012High yield, but lacks the orthogonal reactivity of the fluorine

Table 2: Comparison of Buchwald-Hartwig Amination Performance

Starting MaterialAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound AnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene (B28343)10018~90% (representative)
2,5-Dibromopyrimidine AnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene10018Potential for di-amination and side reactions
Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, combined with the electronegativity of the fluorine atom, makes the 2-position of this compound highly activated for nucleophilic attack.

Table 3: Comparison of Nucleophilic Aromatic Substitution Performance

| Starting Material | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | This compound | Phenol | K₂CO₃ | DMF | 80 | 6 | High | | 2-Fluoro-5-iodopyrimidine | Phenol | K₂CO₃ | DMF | 80 | 6 | High, but iodine is a better leaving group in some cross-coupling reactions, which may lead to undesired side reactions. |

Application in the Synthesis of Bioactive Molecules

The unique attributes of this compound have made it a valuable building block in the synthesis of numerous biologically active compounds, including kinase inhibitors and other therapeutic agents.

Synthesis of Reldesemtiv

A notable application of this compound is in the synthesis of Reldesemtiv, a fast skeletal muscle troponin activator.[1] The synthesis leverages the sequential reactivity of the pyrimidine core.

G A This compound C Intermediate A A->C Nucleophilic Aromatic Substitution B ((1r,3r)-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methanamine B->C E Reldesemtiv C->E Suzuki-Miyaura Coupling D (3-CONH2)PhB(OH)2 D->E

Synthetic route to Reldesemtiv.
Pyrimidine Derivatives as Kinase Inhibitors

Pyrimidine-based scaffolds are prevalent in kinase inhibitors, targeting signaling pathways implicated in cancer and inflammatory diseases. The ability to precisely functionalize the pyrimidine ring using this compound is crucial for developing potent and selective inhibitors of pathways such as the Epidermal Growth Factor Receptor (EGFR) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways.

The EGFR signaling pathway plays a critical role in cell proliferation and survival. Its aberrant activation is a hallmark of many cancers.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Survival) ERK->Gene Akt Akt PI3K->Akt Akt->Gene STAT->Gene EGF EGF EGF->EGFR

Simplified EGFR signaling pathway.

The JAK-STAT pathway is a key signaling cascade in the immune system, and its dysregulation is associated with autoimmune diseases and cancers.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT_inactive STAT (inactive) JAK->STAT_inactive STAT_active STAT Dimer (active) STAT_inactive->STAT_active Phosphorylation & Dimerization Gene Gene Expression (Immune Response) STAT_active->Gene Cytokine Cytokine Cytokine->Cytokine_Receptor

Simplified JAK-STAT signaling pathway.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 eq) and an arylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water is added K₃PO₄ (2.0 eq) and Pd(PPh₃)₄ (0.05 eq). The reaction mixture is degassed with argon for 15 minutes and then heated to 90 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

General Procedure for Buchwald-Hartwig Amination

A mixture of this compound (1.0 eq), an amine (1.2 eq), Cs₂CO₃ (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq) in anhydrous toluene is degassed with argon for 20 minutes. The reaction mixture is then heated to 100 °C for 18 hours. After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel.[2]

General Procedure for Nucleophilic Aromatic Substitution

To a solution of this compound (1.0 eq) in anhydrous DMF is added K₂CO₃ (1.5 eq) and a nucleophile (e.g., phenol, 1.1 eq). The reaction mixture is stirred at 80 °C for 6 hours. Upon completion, the reaction is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the desired product.

Conclusion

This compound offers a distinct synthetic advantage due to its orthogonal reactivity, enabling the selective and sequential functionalization of the pyrimidine core. This feature, combined with its high reactivity in key transformations such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, makes it a superior building block for the synthesis of complex, highly substituted molecules. Its successful application in the synthesis of pharmaceuticals like Reldesemtiv and its potential for creating novel kinase inhibitors underscore its importance in modern drug discovery and development. For researchers aiming to construct diverse and complex molecular architectures, this compound represents an invaluable tool in their synthetic arsenal.

References

A Comparative Guide to 5-Bromo-2-fluoropyrimidine and Other Halogenated Pyrimidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, halogenated pyrimidines are a cornerstone scaffold for the development of novel therapeutics. Their prevalence in FDA-approved drugs underscores their importance. This guide provides an objective comparison of 5-Bromo-2-fluoropyrimidine against other halogenated pyrimidines, focusing on their synthetic utility, reactivity, and impact on the biological activity of resulting drug candidates. Experimental data is presented to support these comparisons, along with detailed protocols for key synthetic and biological assays.

Introduction to Halogenated Pyrimidines in Medicinal Chemistry

The pyrimidine (B1678525) ring is a privileged structure in drug discovery, found in numerous anticancer, antiviral, and anti-inflammatory agents.[1] The introduction of halogen atoms onto the pyrimidine core profoundly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2] Fluorine, in particular, is often incorporated to enhance metabolic stability and binding interactions.[3] Chlorine and bromine serve as versatile synthetic handles for further molecular elaboration through cross-coupling reactions.[3]

This compound has emerged as a particularly valuable building block due to its orthogonal reactivity. The fluorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the C5 position readily participates in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for the sequential and regioselective introduction of various substituents, enabling the efficient construction of diverse chemical libraries for drug screening.

Comparative Reactivity and Synthetic Utility

The primary advantage of this compound lies in the distinct reactivity of its two halogen atoms. This allows for a stepwise and controlled functionalization of the pyrimidine core.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyrimidine nitrogens and the high electronegativity of the fluorine atom make the C2 position highly susceptible to nucleophilic attack. This reaction typically proceeds under mild conditions with a variety of nucleophiles, such as amines, alcohols, and thiols.

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond at the C5 position is significantly more reactive than a carbon-chlorine bond in typical palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The general order of reactivity for halogens in these reactions is I > Br > Cl.[4] This allows for the selective coupling of aryl or vinyl groups at the C5 position while leaving a chlorine or fluorine at another position intact for subsequent modifications.

While direct kinetic comparisons are scarce in the literature, the established principles of organic chemistry and catalysis strongly suggest that a C-Br bond will undergo oxidative addition to a palladium catalyst more readily than a C-Cl bond under the same conditions. This makes 5-bromo-substituted pyrimidines generally more reactive in Suzuki, Heck, and other similar cross-coupling reactions compared to their chloro- counterparts, often leading to higher yields and requiring milder reaction conditions.

Below is a logical workflow illustrating the strategic, sequential functionalization of this compound.

G A This compound B Suzuki Coupling (e.g., with Ar-B(OH)2) A->B Pd catalyst, base C Nucleophilic Aromatic Substitution (e.g., with R-NH2) A->C Base D 5-Aryl-2-fluoropyrimidine B->D E 5-Bromo-2-aminopyrimidine C->E F Nucleophilic Aromatic Substitution (e.g., with R-NH2) D->F Base G Suzuki Coupling (e.g., with Ar-B(OH)2) E->G Pd catalyst, base H 5-Aryl-2-aminopyrimidine F->H G->H

Sequential Functionalization of this compound

Comparative Biological Activity

The choice of halogen atom can significantly impact the biological activity of the final compound. While a direct comparison of a large set of analogs is ideal, we can infer trends from existing data. The following table summarizes the in-vitro antifungal and anticancer activities of various halogenated pyrimidine derivatives.

Compound IDStructureTarget Organism/Cell LineBiological ActivityReference
5f 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamidePhomopsis sp.100% inhibition rate[1]
5o 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamidePhomopsis sp.EC50 = 10.5 µg/mL[1]
Pyrimethanil N-(4,6-dimethylpyrimidin-2-yl)anilinePhomopsis sp.85.1% inhibition rate, EC50 = 32.1 µg/mL[1]
Derivative 1 A 5-bromo-pyrimidine derivativeHCT116 (colon cancer)IC50 = 1.28 ± 0.11 µM[5]
Derivative 3 A 5-bromo-pyrimidine derivativeHCT116 (colon cancer)IC50 = 0.95 ± 0.08 µM[5]
Dasatinib A multi-targeted kinase inhibitorHCT116 (colon cancer)IC50 = 0.54 ± 0.06 µM[5]
5-Fluorouracil 5-fluoropyrimidine-2,4(1H,3H)-dioneMCF-7 (breast cancer)IC50 = 1.71 µM[6]

Analysis of Biological Data:

The data indicates that 5-bromo-2-fluorobenzamide (B1273048) derivatives 5f and 5o exhibit potent antifungal activity against Phomopsis sp., with compound 5o being significantly more potent than the commercial fungicide Pyrimethanil.[1] In the realm of anticancer activity, novel 5-bromo-pyrimidine derivatives have demonstrated promising cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range, comparable to the approved drug Dasatinib.[5]

While direct comparisons are limited, the presence of the 5-bromo substituent in these active compounds highlights its importance in achieving the observed biological effects, either through direct interaction with the target or by providing a crucial scaffold for the attachment of other pharmacophoric groups.

Signaling Pathways

Halogenated pyrimidines are scaffolds for inhibitors of a wide range of protein kinases that are crucial in cancer signaling pathways. The pyrimidine core often acts as a hinge-binder in the ATP-binding pocket of kinases.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->RTK Inhibition Inhibitor->Raf Inhibition Inhibitor->PI3K Inhibition

Generic Kinase Signaling Pathway Inhibition

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Stir the reaction mixture at room temperature for a few minutes to ensure proper mixing.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (1-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 5-aryl-2-fluoropyrimidine.

G A Start: Combine Reactants and Catalyst B Inert Atmosphere (N2 or Ar) A->B C Add Solvents B->C D Heat and Stir C->D E Monitor Reaction (TLC/LC-MS) D->E F Work-up: Extraction and Washing E->F Reaction Complete G Purification: Column Chromatography F->G H Characterization: NMR, MS G->H

Suzuki-Miyaura Coupling Workflow
General Protocol for MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be below 0.5%.

  • Remove the old medium and add the medium containing the test compounds to the cells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Conclusion

This compound stands out as a highly versatile and valuable building block in drug discovery. Its orthogonal reactivity enables the strategic and efficient synthesis of complex molecules. The bromine atom at the C5 position provides a reliable handle for introducing molecular diversity through robust and well-established cross-coupling methodologies. While direct comparative data with other halogenated pyrimidines is often context-dependent, the inherent reactivity of the C-Br bond in palladium-catalyzed reactions makes it a preferred choice for rapid library synthesis and lead optimization. The biological data for compounds derived from this scaffold are promising, demonstrating potent activity in both antifungal and anticancer settings. Future research focusing on direct comparative studies will further elucidate the nuanced advantages of specific halogenation patterns in pyrimidine-based drug design.

References

Unveiling Molecular Architecture: A Crystallographic Comparison of 5-Bromo-2-fluoropyrimidine and 5-Bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed structural confirmation of 5-Bromo-2-fluoropyrimidine through X-ray crystallography remains elusive in publicly accessible research. However, an analysis of the closely related 5-bromopyrimidine (B23866), for which crystallographic data is available, provides valuable comparative insights into the influence of fluorine substitution on the pyrimidine (B1678525) ring system. This guide presents the available structural data for 5-bromopyrimidine and outlines a representative experimental protocol for the X-ray crystallographic analysis of such halogenated pyrimidines.

For researchers and professionals in drug development, understanding the precise three-dimensional arrangement of atoms in a molecule is paramount. X-ray crystallography stands as the definitive method for elucidating this information, providing crucial data on bond lengths, bond angles, and crystal packing, which profoundly influence a compound's physicochemical properties and biological activity.

While a specific crystallographic study for this compound could not be located in the course of this review, the Cambridge Structural Database (CSD) contains the crystal structure of 5-bromopyrimidine (CSD refcode: 669832)[1]. This allows for a foundational comparison, highlighting the structural parameters of a closely related pyrimidine derivative.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 5-bromopyrimidine. The corresponding data for this compound is not currently available in published literature.

Parameter5-BromopyrimidineThis compound
Crystal System OrthorhombicData not available
Space Group PnmaData not available
Unit Cell Dimensions
a (Å)10.975(2)Data not available
b (Å)3.8190(10)Data not available
c (Å)12.839(3)Data not available
α (°)90Data not available
β (°)90Data not available
γ (°)90Data not available
Volume (ų)537.9(2)Data not available
Z 4Data not available
Selected Bond Lengths (Å)
C2-N11.326(6)Data not available
N1-C61.334(6)Data not available
C6-C51.378(7)Data not available
C5-C41.383(7)Data not available
C4-N31.328(6)Data not available
N3-C21.326(6)Data not available
C5-Br11.888(5)Data not available
**Selected Bond Angles (°) **
C6-N1-C2116.1(4)Data not available
N1-C2-N3127.8(5)Data not available
C2-N3-C4116.0(4)Data not available
N3-C4-C5122.2(5)Data not available
C4-C5-C6115.1(5)Data not available
N1-C6-C5122.8(5)Data not available

Data for 5-bromopyrimidine sourced from the Cambridge Structural Database (CSD refcode: 669832).

Experimental Protocol: A Representative Workflow for Single-Crystal X-ray Diffraction

The following protocol is a representative example for the structure determination of a small organic molecule like a halogenated pyrimidine, based on established methodologies.

1. Crystal Growth:

  • Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.

  • Common solvents for this purpose include ethanol, methanol, acetone, or mixtures thereof. The choice of solvent can significantly impact crystal quality.

  • The process is ideally carried out in a vibration-free environment at a constant temperature.

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage.

  • Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

  • The crystal is rotated through a series of angles, and the diffraction pattern is recorded at each orientation.

3. Data Processing and Structure Solution:

  • The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • This model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.

4. Structure Validation and Analysis:

  • The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

  • Bond lengths, bond angles, torsion angles, and intermolecular interactions are then analyzed to understand the molecular conformation and crystal packing.

The diagram below illustrates a typical workflow for single-crystal X-ray crystallography.

experimental_workflow cluster_synthesis Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection X-ray Diffraction mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Structure

A typical workflow for single-crystal X-ray crystallography.

Logical Comparison Framework

The objective comparison of this compound with an alternative like 5-bromopyrimidine would ideally follow the logical flow depicted below. This framework highlights the key structural aspects that would be analyzed to understand the impact of the fluorine substituent.

logical_comparison cluster_parameters Structural Parameters cluster_analysis Comparative Analysis product This compound bond_lengths Bond Lengths product->bond_lengths Data Unavailable bond_angles Bond Angles product->bond_angles Data Unavailable crystal_packing Crystal Packing product->crystal_packing Data Unavailable alternative 5-Bromopyrimidine alternative->bond_lengths alternative->bond_angles alternative->crystal_packing fluorine_effect Effect of Fluorine Substitution bond_lengths->fluorine_effect bond_angles->fluorine_effect crystal_packing->fluorine_effect

Logical framework for comparing halogenated pyrimidines.

References

A Comparative Kinetic Analysis of 5-Bromo-2-fluoropyrimidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the functionalization of heterocyclic scaffolds is a cornerstone of drug discovery and materials science. Among these, pyrimidine (B1678525) derivatives are of particular interest due to their prevalence in biologically active molecules. This guide provides a comparative kinetic analysis of three prominent palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to the versatile building block, 5-Bromo-2-fluoropyrimidine.

Due to the limited availability of direct kinetic studies on this compound, this guide leverages established kinetic data from analogous aryl bromide systems to provide a predictive comparison of reaction performance. The data presented herein serves as a valuable resource for catalyst selection, reaction optimization, and the strategic design of synthetic routes involving this key intermediate.

Comparative Kinetic and Mechanistic Overview

The kinetic behavior of palladium-catalyzed cross-coupling reactions is intricately linked to the elementary steps of the catalytic cycle: oxidative addition, transmetalation (or amine association/deprotonation), and reductive elimination. For many aryl bromides, the oxidative addition of the C-Br bond to the Pd(0) catalyst is the rate-determining step. The presence of a fluorine atom at the 2-position of the pyrimidine ring is expected to significantly influence the electronic properties of the C-Br bond at the 5-position, thereby affecting the rate of oxidative addition.

The following table summarizes key kinetic parameters and mechanistic features for Suzuki, Buchwald-Hartwig, and Sonogashira coupling reactions, drawing on data from studies of substituted aryl bromides. This information provides a framework for predicting the relative performance of these reactions with this compound.

Coupling ReactionTypical Coupling PartnerGeneral Rate-Determining Step (for Aryl Bromides)Expected Influence of 2-Fluoro Substituent on this compoundKey Kinetic Observations from Analogous Systems
Suzuki-Miyaura Arylboronic acids/estersOxidative AdditionThe electron-withdrawing nature of the fluorine may accelerate oxidative addition.The reaction rate is sensitive to the choice of base, solvent, and ligand. The transmetalation step can also be rate-limiting under certain conditions.[1][2]
Buchwald-Hartwig Primary/Secondary AminesOxidative Addition or Reductive EliminationThe electron-deficient pyrimidine ring may facilitate nucleophilic attack of the amine.The nature of the amine and the steric hindrance of the ligand play a crucial role in the reaction kinetics. For some systems, reductive elimination can be the slowest step.[3][4]
Sonogashira Terminal AlkynesVaries (can be influenced by alkyne insertion or oxidative addition)The electron-withdrawing fluorine is expected to lower the activation barrier for oxidative addition.The reaction is sensitive to the electronic properties of the aryl bromide. Electron-withdrawing groups generally increase the reaction rate.[5][6]

Experimental Protocols for Kinetic Analysis

The following are generalized protocols for the kinetic analysis of the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of this compound. These can be adapted based on the specific catalyst system and available analytical instrumentation.

General Procedure for Kinetic Studies
  • Reaction Setup: In a temperature-controlled reaction vessel equipped with a magnetic stirrer and a septum for sampling, combine this compound, the coupling partner (arylboronic acid, amine, or alkyne), a palladium catalyst, a suitable ligand, and a base in an appropriate degassed solvent. An internal standard is often added for accurate quantification.

  • Initiation: The reaction is typically initiated by the addition of one of the reactants or by bringing the mixture to the desired temperature.

  • Monitoring: At specific time intervals, withdraw aliquots from the reaction mixture using a syringe.

  • Quenching: Immediately quench the reaction in the aliquot to halt any further transformation. This can be achieved by rapid cooling and/or the addition of a quenching agent.

  • Analysis: Analyze the quenched aliquots using a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of reactants and products over time.

  • Data Analysis: Plot the concentration of the product versus time to determine the initial reaction rate. Further analysis can provide information on reaction order and activation parameters.

Specific Considerations for Each Reaction
  • Suzuki-Miyaura Coupling:

    • Catalyst System: Pd(OAc)₂, Pd₂(dba)₃ with phosphine (B1218219) ligands (e.g., SPhos, XPhos).

    • Base: K₂CO₃, K₃PO₄, Cs₂CO₃.

    • Solvent: Toluene/water, Dioxane/water, THF/water.

  • Buchwald-Hartwig Amination:

    • Catalyst System: Pd(OAc)₂, Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., BINAP, Josiphos).

    • Base: NaOt-Bu, K₃PO₄, Cs₂CO₃.

    • Solvent: Toluene, Dioxane, THF.

  • Sonogashira Coupling:

    • Catalyst System: PdCl₂(PPh₃)₂, Pd(PPh₃)₄, often with a Cu(I) co-catalyst (e.g., CuI).

    • Base: Et₃N, i-Pr₂NEt.

    • Solvent: THF, DMF, Toluene.

Visualizing Reaction Pathways and Workflows

To aid in the conceptualization of these coupling reactions and the experimental approach to their kinetic analysis, the following diagrams are provided.

G Generalized Catalytic Cycle for Cross-Coupling Reactions cluster_0 Oxidative Addition cluster_1 Transmetalation / Amine Coordination Pd0 Pd(0)L_n ArPdX Ar-Pd(II)(X)L_n Pd0->ArPdX + Ar-X ArPdNu Ar-Pd(II)(Nu)L_n ArPdX->ArPdNu + Nu-M / R2NH ArPdNu->Pd0 Product Ar-Nu ArPdNu->Product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

G Experimental Workflow for Kinetic Analysis Start Reaction Setup (Reactants, Catalyst, Solvent) Initiate Initiate Reaction (Temperature/Reagent Addition) Start->Initiate Sample Timed Aliquoting Initiate->Sample Sample->Initiate Repeat Quench Quench Reaction Sample->Quench Analyze GC/HPLC Analysis Quench->Analyze Data Data Processing (Concentration vs. Time) Analyze->Data

Caption: A typical experimental workflow for conducting kinetic analysis of coupling reactions.

G Logical Relationship for Catalyst Selection Substrate This compound Coupling_Type Desired Coupling Type (Suzuki, Buchwald-Hartwig, Sonogashira) Substrate->Coupling_Type Ligand_Choice Ligand Selection (Steric/Electronic Properties) Coupling_Type->Ligand_Choice Catalyst_Performance Predicted Catalyst Performance (Rate, Yield, Selectivity) Ligand_Choice->Catalyst_Performance

Caption: A decision-making diagram for catalyst system selection based on the desired transformation.

References

A Comparative Yield Analysis of Synthetic Routes to 5-Bromo-2-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Bromo-2-fluoropyrimidine is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of different synthetic methodologies for its preparation, focusing on reaction yields and detailed experimental protocols.

The synthesis of this compound can be approached through several distinct routes, each with its own advantages and disadvantages. This analysis will focus on three primary strategies: a multi-step synthesis commencing from 2-hydroxypyrimidine (B189755), a pathway originating from 5-bromouracil (B15302), and the Balz-Schiemann reaction of 2-amino-5-bromopyrimidine (B17363).

Comparative Yield Overview

The following table summarizes the reported yields for the different synthetic routes to this compound, providing a clear comparison of their efficiencies.

Synthetic RouteStarting MaterialKey IntermediatesOverall Yield (%)
Multi-step Synthesis2-Hydroxypyrimidine2-Hydroxy-5-bromopyrimidine, 5-Bromo-2-chloropyrimidine>91%[1]
From 5-Bromouracil5-Bromouracil5-Bromo-2,4-dichloropyrimidine (B17362)Not Reported
Balz-Schiemann Reaction2-Amino-5-bromopyrimidineDiazonium saltNot Reported

Detailed Experimental Protocols

Multi-step Synthesis from 2-Hydroxypyrimidine

This synthetic pathway involves a three-step process starting from the readily available 2-hydroxypyrimidine. The overall reported yield for this process is over 91%[1].

Step 1: Bromination of 2-Hydroxypyrimidine

  • Procedure: To a solution of 2-hydroxypyrimidine in deionized water, cool the mixture to below 5°C in an ice-water bath. Slowly add bromine to the solution. After the addition is complete, allow the reaction to warm to room temperature and continue stirring. The resulting precipitate, 2-hydroxy-5-bromopyrimidine, is collected by filtration, washed with water until the filtrate is neutral, and dried.

Step 2: Chlorination of 2-Hydroxy-5-bromopyrimidine

  • Procedure: To a reaction vessel containing 2-hydroxy-5-bromopyrimidine, add phosphorus oxychloride (POCl₃) and slowly add triethylamine. Heat the mixture to reflux and maintain the temperature for 8 hours. After the reaction is complete, cool the mixture to room temperature.

Step 3: Fluorination of 5-Bromo-2-chloropyrimidine

  • Procedure: To the reaction mixture from the previous step, add dichloromethane (B109758) and crushed ice, and cool the mixture to -8°C. Add a 50% solution of a fluorinating agent dropwise and maintain the temperature for 4-5 hours. Adjust the pH to 7 with a 10% aqueous sodium hydroxide (B78521) solution. The product, this compound, is then isolated by filtration, washed with water, dried, and purified by silica (B1680970) gel column chromatography to yield a white solid[1].

Reaction Workflow:

A 2-Hydroxypyrimidine B Bromination (Br2, H2O) A->B C 2-Hydroxy-5-bromopyrimidine B->C D Chlorination (POCl3, Et3N) C->D E 5-Bromo-2-chloropyrimidine D->E F Fluorination E->F G This compound (Yield: >91%) F->G

Multi-step synthesis of this compound.
Synthesis from 5-Bromouracil

This route begins with the chlorination of 5-bromouracil to form a key dichlorinated intermediate. While the yield for the initial step is very high, the subsequent conversion to the final product is not well-documented in the reviewed literature.

Step 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine

  • Procedure: 5-Bromouracil is reacted with phosphorus pentachloride (PCl₅) in 1,1,2-trichloroethane (B165190) at reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and poured into ice water. The product is extracted with dichloromethane, and the combined organic layers are dried and concentrated. Purification by silica gel column chromatography affords 5-bromo-2,4-dichloropyrimidine as a colorless liquid with a reported yield of 99.5%[2].

Further Steps:

The conversion of 5-bromo-2,4-dichloropyrimidine to this compound would involve a selective fluorination at the 2-position followed by dehalogenation at the 4-position. Detailed protocols and yields for these subsequent steps were not found in the searched literature.

Reaction Scheme:

A 5-Bromouracil B Chlorination (PCl5) A->B C 5-Bromo-2,4-dichloropyrimidine (Yield: 99.5%) B->C D Further Steps (Yield: Not Reported) C->D E This compound D->E

Synthesis starting from 5-Bromouracil.
Balz-Schiemann Reaction of 2-Amino-5-bromopyrimidine

The Balz-Schiemann reaction is a well-established method for the synthesis of aryl fluorides from aromatic amines. This route would involve the diazotization of 2-amino-5-bromopyrimidine followed by thermal decomposition of the resulting diazonium salt.

Step 1: Synthesis of 2-Amino-5-bromopyrimidine (Precursor)

  • While various methods exist, one high-yield approach involves the bromination of 2-aminopyrimidine.

Step 2: Balz-Schiemann Reaction

  • General Procedure: The aromatic amine (2-amino-5-bromopyrimidine) is treated with a source of nitrite, such as sodium nitrite, in the presence of a tetrafluoroborate (B81430) source, typically fluoroboric acid (HBF₄), at low temperatures to form the diazonium tetrafluoroborate salt. This intermediate is then isolated and thermally decomposed to yield the corresponding aryl fluoride.

While this method is a standard for introducing fluorine into an aromatic ring, specific yield data for the synthesis of this compound via this route was not identified in the surveyed literature.

Conceptual Pathway:

A 2-Amino-5-bromopyrimidine B Diazotization (NaNO2, HBF4) A->B C Diazonium Salt Intermediate B->C D Thermal Decomposition C->D E This compound (Yield: Not Reported) D->E

Balz-Schiemann reaction pathway.

Conclusion

Based on the available experimental data, the multi-step synthesis starting from 2-hydroxypyrimidine provides a well-documented and high-yielding route to this compound[1]. The synthesis from 5-bromouracil shows promise with a high-yield initial step, but requires further investigation to establish the efficiency of the subsequent transformations. The Balz-Schiemann reaction remains a viable, albeit currently unquantified, alternative. For researchers requiring a reliable and efficient synthesis of this compound, the multi-step protocol from 2-hydroxypyrimidine is the recommended starting point for process development and optimization. Further research into the latter two routes could potentially uncover more efficient or scalable methodologies.

References

Validation of 5-Bromo-2-fluoropyrimidine Purity: A Comparative Guide to HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is of paramount importance in ensuring the reliability of experimental results and the safety and efficacy of final products. 5-Bromo-2-fluoropyrimidine is a key building block in the synthesis of a variety of biologically active compounds. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the validation of its purity, supported by experimental protocols and representative data.

Comparative Purity Analysis

The choice between HPLC and GC for purity analysis depends on several factors, including the volatility and thermal stability of the analyte and potential impurities, as well as the desired level of sensitivity and resolution. The following table summarizes hypothetical purity data for three different lots of this compound, as determined by both HPLC and GC.

Analytical MethodLot NumberPurity (%)Number of Impurities DetectedMajor Impurity Peak Area (%)
HPLC Lot A99.8230.11
Lot B98.9550.68
Lot C99.5440.25
GC Lot A99.8520.09
Lot B99.0140.62
Lot C99.6030.21

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and accuracy of purity assessments. Below are the experimental protocols for the HPLC and GC methods used to generate the comparative data.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for a wide range of organic molecules and is a non-destructive technique.

1. Instrumentation and Conditions:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30-31 min: 80-20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

3. Purity Calculation: The percentage purity is calculated using the area normalization method, where the peak area of the main component is expressed as a percentage of the total peak area of all components in the chromatogram.

Gas Chromatography (GC) Protocol

GC is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high resolution.[1]

1. Instrumentation and Conditions:

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Detector Temperature: 300°C.

  • Injection: 1 µL split injection (split ratio 50:1).

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of a suitable volatile solvent (e.g., Dichloromethane).

  • Vortex to ensure complete dissolution.

3. Purity Calculation: Similar to HPLC, the percentage purity is calculated based on the peak area normalization method.

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the HPLC purity validation of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting prep_start Weigh this compound prep_dissolve Dissolve in Diluent prep_start->prep_dissolve prep_filter Filter through 0.45 µm Filter prep_dissolve->prep_filter hplc_inject Inject Sample prep_filter->hplc_inject hplc_instrument HPLC System with UV Detector (C18 Column) hplc_instrument->hplc_inject hplc_run Execute Gradient Elution hplc_inject->hplc_run hplc_detect Detect at 254 nm hplc_run->hplc_detect data_acquire Acquire Chromatogram hplc_detect->data_acquire data_integrate Integrate Peak Areas data_acquire->data_integrate data_calculate Calculate % Purity (Area Normalization) data_integrate->data_calculate report Generate Purity Report data_calculate->report

Caption: HPLC Purity Validation Workflow for this compound.

Alternative Analytical Methods

While HPLC and GC are robust methods for purity determination, other techniques can provide complementary information.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be employed to identify the chemical structures of the impurities detected in the HPLC analysis, providing valuable insights into the synthetic process and potential degradation pathways.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide quantitative purity information and structural confirmation of the main component and any major impurities.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS provides both chromatographic separation and mass spectrometric identification of the eluted components.[3]

References

Navigating the Metabolic Maze: A Comparative Guide to the Stability of 5-Bromo-2-fluoropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of novel chemical entities is a critical step in the journey from a promising molecule to a potential therapeutic. This guide provides a comprehensive comparison of the metabolic stability of 5-bromo-2-fluoropyrimidine derivatives, a class of compounds with significant potential in medicinal chemistry. By presenting illustrative experimental data, detailed methodologies, and visualizations of key metabolic processes, this document aims to be a practical resource for guiding lead optimization and candidate selection.

The this compound scaffold is of growing interest in drug discovery. The presence of a fluorine atom can modulate the electronic properties of the pyrimidine (B1678525) ring and may block potential sites of metabolism, while the bromine atom offers a handle for further chemical modification. However, the metabolic fate of these derivatives can be complex and is a key determinant of their pharmacokinetic profile, influencing parameters such as half-life, bioavailability, and potential for drug-drug interactions. A thorough assessment of metabolic stability is therefore paramount in the early stages of development.

Comparative Metabolic Stability Data

To illustrate the impact of structural modifications on metabolic stability, the following table summarizes hypothetical in vitro data for a series of this compound derivatives in human liver microsomes (HLM). This data is representative of the types of results obtained from metabolic stability assays and is intended to highlight potential structure-activity relationships (SAR).

Compound IDR-GroupHLM Half-life (t1/2, min)HLM Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein)
BFP-01 -H3519.8
BFP-02 -CH₃4515.4
BFP-03 -OCH₃2527.7
BFP-04 -NH₂1546.2
BFP-05 -COOH> 60< 11.6
BFP-06 -CF₃5512.6

Note: This is a hypothetical dataset created for illustrative purposes based on established principles of drug metabolism. Actual experimental results may vary.

From this illustrative data, several trends can be observed. The introduction of a small alkyl group (BFP-02) or an electron-withdrawing trifluoromethyl group (BFP-06) at the R-position appears to increase metabolic stability compared to the unsubstituted parent compound (BFP-01). Conversely, the presence of electron-donating groups such as methoxy (B1213986) (BFP-03) and amino (BFP-04) moieties may render the molecule more susceptible to metabolism. The carboxylic acid derivative (BFP-05) shows high stability in this microsomal assay, which primarily assesses Phase I metabolism; however, it might be subject to Phase II conjugation reactions in a whole-cell system like hepatocytes.

Experimental Protocols

A thorough evaluation of metabolic stability typically involves a panel of in vitro assays. The protocols for two key experiments, the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay, are detailed below.

Liver Microsomal Stability Assay

This assay is a common initial screen to evaluate the intrinsic clearance of a compound by Phase I metabolic enzymes, predominantly Cytochrome P450s (CYPs).

1. Reagent Preparation:

  • Phosphate (B84403) Buffer: 100 mM potassium phosphate buffer, pH 7.4.

  • Test Compound Stock Solution: 10 mM of the this compound derivative in DMSO.

  • Working Solution: Dilute the stock solution in buffer to the desired concentration (typically 1 µM final concentration).

  • Human Liver Microsomes (HLM): Thaw pooled HLM on ice and dilute to a final protein concentration of 0.5-1.0 mg/mL in cold phosphate buffer.

  • NADPH Regenerating System (NRS): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

2. Incubation Procedure:

  • In a 96-well plate, add the test compound working solution to pre-warmed phosphate buffer.

  • Add the diluted HLM suspension to the wells.

  • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

  • Initiate the metabolic reaction by adding the NRS.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing cold acetonitrile (B52724) with an internal standard to terminate the reaction.

3. Sample Analysis and Data Interpretation:

  • Centrifuge the collection plate to precipitate the microsomal proteins.

  • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • The elimination rate constant (k) is determined from the slope of the natural logarithm of the percentage of parent compound remaining versus time.

  • The in vitro half-life (t₁/₂) is calculated as 0.693 / k.

  • The intrinsic clearance (CLᵢₙₜ) is calculated as (0.693 / t₁/₂) / (microsomal protein concentration).[1]

Hepatocyte Stability Assay

This assay utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors, providing a more comprehensive assessment of metabolic clearance.[2]

1. Reagent and Cell Preparation:

  • Hepatocyte Incubation Medium: Williams' Medium E or other suitable cell culture medium, pre-warmed to 37°C.

  • Cryopreserved Human Hepatocytes: Thaw hepatocytes according to the supplier's protocol and determine cell viability and density.

  • Hepatocyte Suspension: Resuspend the viable hepatocytes in the incubation medium to the desired cell density (e.g., 0.5-1.0 x 10⁶ cells/mL).

  • Test Compound Working Solution: Prepare by diluting the stock solution in the incubation medium.

2. Incubation Procedure:

  • Add the hepatocyte suspension to the wells of a multi-well plate.

  • Add the test compound working solution to initiate the incubation.

  • Incubate the plate at 37°C in a humidified incubator, often with gentle shaking.

  • At specified time points, collect aliquots of the cell suspension and terminate the reaction with cold acetonitrile containing an internal standard.

3. Sample Analysis and Data Interpretation:

  • Process the samples by centrifugation to remove cell debris.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the metabolic stability parameters (t₁/₂ and CLᵢₙₜ) as described for the microsomal assay, with CLᵢₙₜ typically expressed as µL/min/10⁶ cells.

Visualizing Metabolic Processes

To better understand the experimental workflow and potential metabolic pathways, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_cpd Test Compound Stock Solution mix Combine Reagents prep_cpd->mix prep_microsomes Liver Microsomes or Hepatocytes prep_microsomes->mix prep_buffer Buffer/Medium & Cofactors (NRS) prep_buffer->mix incubate Incubate at 37°C mix->incubate sampling Sample at Time Points incubate->sampling quench Quench Reaction (Acetonitrile + IS) sampling->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calc Calculate t1/2 and CLint analyze->calc

A typical workflow for an in vitro metabolic stability assay.

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism parent This compound Derivative oxidation Oxidation (e.g., Hydroxylation) parent->oxidation dehalogenation Dehalogenation parent->dehalogenation conjugation Conjugation (e.g., Glucuronidation, Sulfation) oxidation->conjugation excretion Excretion dehalogenation->excretion conjugation->excretion

A hypothetical metabolic pathway for a this compound derivative.

The metabolic fate of this compound derivatives is governed by a complex interplay of enzymatic reactions. Phase I metabolism, primarily mediated by cytochrome P450 enzymes, can introduce or unmask functional groups through reactions like oxidation and dehalogenation. These more polar metabolites can then undergo Phase II conjugation reactions, where endogenous molecules such as glucuronic acid or sulfate (B86663) are attached, further increasing their water solubility and facilitating their excretion from the body.

References

Safety Operating Guide

Safe Disposal of 5-Bromo-2-fluoropyrimidine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, development, and scientific analysis, the proper management and disposal of chemical reagents is a critical component of ensuring a safe and compliant operational environment. This guide provides detailed, step-by-step procedures for the safe handling and disposal of 5-Bromo-2-fluoropyrimidine, a compound requiring careful management due to its potential hazards.

Essential Safety and Handling Precautions

This compound is classified as a hazardous substance that can cause skin, eye, and respiratory tract irritation.[1] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a laboratory coat.[2] Work should be performed in a well-ventilated area, preferably within a chemical fume hood.[1][3]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound, providing a quick reference for its characteristics.

PropertyValue
Molecular Formula C4H2BrFN2
Molecular Weight 176.97 g/mol
Appearance Light yellow solid crystalline
Melting Point 90 - 93 °C / 194 - 199.4 °F[4]
Boiling Point No information available
Flash Point No information available
Solubility in Water No information available

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is to treat it as hazardous waste. It must never be disposed of down the drain or in regular trash.[1] The required disposal route is through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[1]

1. Waste Collection and Segregation:

  • Solid Waste: Collect any surplus or unwanted this compound in its original container or a clearly labeled, compatible, and sealable container.[1] Contaminated solid waste, such as gloves, absorbent pads, and weighing paper, should be placed into a designated solid halogenated waste container.[5]

  • Liquid Waste: Should a solution containing this compound be created, it must be collected in a designated container for halogenated liquid waste.[5]

  • Segregation: It is crucial to not mix halogenated waste with non-halogenated organic waste, as this can complicate the disposal process and increase costs.[5]

2. Container Management:

  • Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound".[2]

  • Storage: Keep the waste container tightly closed when not in use and store it in a designated, well-ventilated, and cool secondary containment area.[4][6] This storage area should be away from incompatible materials.

3. Disposal of Empty Containers:

  • Empty containers that previously held this compound must be managed as hazardous waste.[1]

  • The first rinse of the container with a suitable solvent should be collected and disposed of as halogenated liquid waste.[1] For highly toxic chemicals, the first three rinses must be collected.[1]

4. Spill Response:

  • In the event of a spill, the area should be evacuated and ventilated.

  • Wearing appropriate PPE, carefully sweep or vacuum the solid material into a suitable container for disposal.[1]

  • The spill area should then be decontaminated, and all cleaning materials must be disposed of as hazardous waste.[1]

5. Final Disposal:

  • Contact your institution's EHS office to arrange for the pickup and disposal of the collected waste.[1]

  • A common and recommended disposal method for this type of chemical is incineration by a licensed facility. The material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

Disposal Workflow

cluster_0 Start: Unused or Waste this compound cluster_1 Waste Characterization cluster_2 Segregation and Containment cluster_3 Final Disposal start Identify Waste solid Solid Waste (powder, contaminated items) start->solid Is it solid? liquid Liquid Waste (solutions, rinsates) start->liquid Is it liquid? solid_container Collect in Labeled 'Solid Halogenated Waste' Container solid->solid_container liquid_container Collect in Labeled 'Liquid Halogenated Waste' Container liquid->liquid_container contact_ehs Contact Institutional EHS or Licensed Waste Disposal Service solid_container->contact_ehs liquid_container->contact_ehs incineration High-Temperature Incineration at Licensed Facility contact_ehs->incineration

References

Essential Safety and Operational Guidance for Handling 5-Bromo-2-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of specialized chemical compounds is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides a comprehensive operational and disposal plan for 5-Bromo-2-fluoropyrimidine, a key reagent in various synthetic applications. Adherence to these protocols is critical for mitigating risks and establishing a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin irritation, may cause serious eye damage, and may cause respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2]To protect against splashes and airborne particles that can cause serious eye damage.[1]
Hand Protection Chemical-resistant, impermeable gloves (e.g., Nitrile, Neoprene). Gloves must be inspected for integrity before each use.To prevent skin contact, which can lead to irritation.[1]
Body Protection A flame-retardant lab coat, fully buttoned. A chemical-resistant apron should be considered for larger quantities.To protect the skin and personal clothing from contamination.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] If a fume hood is not available or if dusts are generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) or a full-face respirator should be used.[2][4]To protect against inhalation of harmful dust or vapors which may cause respiratory irritation.[1][5]

Operational Plan: Step-by-Step Handling Procedures

This section provides a procedural workflow for the safe handling of this compound from receipt to experimental use.

  • Preparation and Engineering Controls :

    • Ensure a calibrated chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[6]

    • Prepare all necessary equipment (e.g., glassware, spatulas, weighing paper) within the fume hood to minimize movement of the chemical.

    • Place a plastic-backed absorbent pad on the work surface to contain any potential spills.

  • Donning PPE :

    • Follow the proper sequence for donning PPE: lab coat, then gloves, and finally eye/face protection.

  • Weighing and Transfer :

    • Conduct all weighing and transfer operations of the solid compound within the chemical fume hood to contain any dust.[3]

    • Use a spatula for solid transfers to minimize dust generation.

    • If dissolving in a solvent, add the solid to the solvent slowly to avoid splashing. Keep the container opening away from your breathing zone.

  • During the Experiment :

    • Keep all containers with this compound tightly closed when not in use.[5]

    • Avoid contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling, even if gloves were worn.[1]

  • Doffing PPE :

    • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield/goggles, and then the lab coat.

    • Dispose of contaminated gloves as solid hazardous waste.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Managing this compound Waste

The disposal of this compound and its contaminated materials must be handled as hazardous waste in accordance with local, regional, and national regulations.[5][7]

  • Waste Segregation :

    • Solid Waste : Collect any unused this compound, contaminated weighing paper, filter paper, and disposable PPE (e.g., gloves, absorbent pads) in a dedicated, clearly labeled, and sealed hazardous waste container.[8]

    • Liquid Waste : Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container for halogenated organic compounds.[7] Do not mix with non-halogenated waste streams unless permitted by your institution's waste management policies.

  • Container Management :

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).

    • The rinsate from the triple rinse must be collected as hazardous liquid waste.[7]

    • After rinsing, deface the label on the empty container before disposing of it in the appropriate solid waste stream (e.g., glass recycling), as per institutional guidelines.

  • Final Disposal :

    • All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal facility.[7]

    • Maintain a log of all generated waste, including the chemical name, quantity, and date of disposal.

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

prep Preparation & Engineering Controls (Fume Hood, Eyewash Station) ppe_on Don PPE (Lab Coat, Gloves, Goggles) prep->ppe_on handling Weighing & Transfer (Inside Fume Hood) ppe_on->handling experiment Experimental Use handling->experiment waste_solid Solid Waste Collection (Gloves, Paper) handling->waste_solid ppe_off Doff PPE experiment->ppe_off waste_liquid Liquid Waste Collection (Solutions, Rinsate) experiment->waste_liquid wash Wash Hands ppe_off->wash ppe_off->waste_solid disposal Final Disposal via EHS waste_solid->disposal waste_liquid->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-fluoropyrimidine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-fluoropyrimidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.